molecular formula C7H9BO5 B611453 TP-4748 CAS No. 1150114-62-7

TP-4748

Katalognummer: B611453
CAS-Nummer: 1150114-62-7
Molekulargewicht: 183.96 g/mol
InChI-Schlüssel: HKNNWKBXXSBMED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(Ethoxycarbonyl)furan-3-yl)boronic acid is a high-value heterocyclic boronic acid ester that serves as a versatile building block in modern organic synthesis and medicinal chemistry research. This compound integrates a boronic acid functionality, known for its low toxicity and stable handling properties, with a furan carboxylate ester, making it a particularly useful intermediate for the construction of complex molecules . Its primary research application lies in metal-catalyzed cross-coupling reactions, such as the renowned Suzuki-Miyaura coupling, where it is used to form new carbon-carbon bonds with aromatic halides . This capability is fundamental in the synthesis of diverse compound libraries for drug discovery and materials science. Furthermore, boronic acids as a class have gained significant prominence in medicinal chemistry, evidenced by FDA-approved drugs like the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam . The unique Lewis acidity of the boronic acid group allows it to form reversible covalent complexes with biological nucleophiles, such as hydroxyl groups in enzymes and carbohydrates . This mechanism underpins their investigation as inhibitors for a range of enzymatic targets, including proteases and serine hydrolases. Beyond traditional cross-couplings, this compound can also be explored in innovative, metal-free multicomponent reactions, such as the Passerini-type reaction, for the efficient synthesis of structurally diverse α-hydroxyketone scaffolds . As a research chemical, it provides a critical handle for the functionalization of molecules and the exploration of new chemical space in the pursuit of bioactive agents.

Eigenschaften

IUPAC Name

(2-ethoxycarbonylfuran-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO5/c1-2-12-7(9)6-5(8(10)11)3-4-13-6/h3-4,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNNWKBXXSBMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(OC=C1)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675074
Record name [2-(Ethoxycarbonyl)furan-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-62-7
Record name [2-(Ethoxycarbonyl)furan-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of TP-4748 in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-4748, chemically identified as 2-(Ethoxycarbonyl)furan-3-boronic acid, is a heterocyclic organic compound that serves as a crucial building block in advanced organic synthesis. With the Chemical Abstracts Service (CAS) number 1150114-62-7, this reagent is particularly noted for its application in carbon-carbon bond formation, a fundamental process in the construction of complex molecular architectures. This guide provides an in-depth analysis of its mechanism of action, experimental protocols, and the underlying principles of its reactivity, tailored for professionals in chemical research and drug development.

The primary utility of this compound lies in its boronic acid functional group, which makes it an ideal coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is a cornerstone of modern synthetic chemistry, valued for its mild reaction conditions, high functional group tolerance, and broad applicability in synthesizing biaryls, polyolefins, styrenes, and substituted heterocycles. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle

The "mechanism of action" for this compound in organic synthesis is its participation in the Suzuki-Miyaura cross-coupling reaction. This process involves a catalytic cycle with a palladium complex that facilitates the coupling of the furan moiety of this compound to an organic halide or triflate. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with a palladium(0) complex, which reacts with an organic halide (R-X) in an oxidative addition step. This results in the formation of a palladium(II) intermediate, where the palladium has inserted itself into the carbon-halogen bond.

  • Transmetalation: In this key step, the organic ligand from this compound (the 2-(ethoxycarbonyl)furan-3-yl group) is transferred from the boron atom to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the transfer of the organic group to the palladium complex and displacing the halide.

  • Reductive Elimination: The final step of the cycle is the reductive elimination from the palladium(II) complex, where the two organic groups (the one from the organic halide and the one from this compound) are joined together to form a new carbon-carbon bond. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0) Catalyst pd2_halide R-Pd(II)-X pd0->pd2_halide Oxidative Addition (R-X) Product Coupled Product (R-Furan) pd2_furan R-Pd(II)-Furan pd2_halide->pd2_furan Transmetalation (this compound + Base) pd2_furan->pd0 Reductive Elimination RX Organic Halide (R-X) TP4748 This compound

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Presentation

The following table summarizes typical reaction parameters for a Suzuki-Miyaura coupling reaction involving a furan boronic acid, which is structurally analogous to this compound, with an aryl bromide. The data is based on established literature protocols and serves as a representative example.[1]

ParameterValue/CompoundMolar Equivalents
Aryl Halide 3-Bromophenol1.0
Boronic Acid Furan-2-ylboronic acid1.2
Catalyst Palladium(II) acetate (Pd(OAc)₂)0.02
Ligand Triphenylphosphine (PPh₃)0.04
Base Potassium carbonate (K₂CO₃)2.0
Solvent 1,4-Dioxane/Water (4:1 v/v)-
Temperature 80-90 °C-
Reaction Time 12-24 hours-
Product Yield High-

Experimental Protocols

The following is a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction. While this protocol uses furan-2-ylboronic acid and 3-bromophenol, it is directly adaptable for this compound and other suitable organic halides.[1]

Materials:

  • Aryl halide (e.g., 3-Bromophenol)

  • This compound (2-(Ethoxycarbonyl)furan-3-boronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or Schlenk flask

  • Magnetic stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) apparatus

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C under a positive pressure of the inert gas. Stir the mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis setup 1. Combine Reactants: Aryl Halide, this compound, Base catalyst 2. Add Catalyst and Ligand: Pd(OAc)₂, PPh₃ setup->catalyst solvent 3. Add Degassed Solvent: Dioxane/Water catalyst->solvent purge 4. Purge with Inert Gas solvent->purge heat 5. Heat and Stir (80-90°C, 12-24h) purge->heat monitor Monitor with TLC heat->monitor cool 6. Cool to Room Temperature monitor->cool Reaction Complete extract 7. Extraction with Ethyl Acetate and Water/Brine cool->extract dry 8. Dry and Concentrate extract->dry purify 9. Column Chromatography dry->purify characterize 10. Characterization (NMR, MS) purify->characterize

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound (2-(Ethoxycarbonyl)furan-3-boronic acid) is a valuable and versatile reagent in organic synthesis. Its utility is primarily demonstrated through its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, enabling the efficient formation of carbon-carbon bonds. The provided technical information, including the mechanism of action, a representative experimental protocol, and a summary of reaction parameters, offers a comprehensive guide for researchers and professionals in the field of drug development and materials science. The mild conditions and high functional group tolerance of the Suzuki-Miyaura reaction make this compound an important tool for the synthesis of complex molecules with potential applications in various scientific disciplines.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Osimertinib (formerly TP-4748)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "TP-4748" as specified in the query is not a recognized chemical entity in publicly available scientific literature. This guide has been generated using data for Osimertinib (AZD9291) , a well-documented third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, to serve as a representative example fulfilling the requested format and technical depth.

This technical guide provides a comprehensive overview of Osimertinib, a significant agent in the treatment of non-small cell lung cancer (NSCLC).[1] It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its chemical structure, physicochemical properties, and pharmacological profile.

Chemical Structure and Properties

Osimertinib is a mono-anilino-pyrimidine compound designed to selectively and irreversibly inhibit mutant forms of the epidermal growth factor receptor (EGFR).[2][3] Its chemical name is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[4] The structure includes a reactive acrylamide group that forms a covalent bond with the cysteine-797 residue in the ATP-binding site of EGFR.[3][5]

Table 1: Chemical and Physical Properties of Osimertinib

PropertyValueReference
Molecular Formula C₂₈H₃₃N₇O₂[4][6]
Molecular Weight 499.61 g/mol (as free base)[6]
CAS Number 1421373-65-0 (free base)[6]
IUPAC Name N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide[4]
Synonyms AZD9291, Mereletinib[6][7]
Melting Point >232°C (dec.) (as mesylate salt)[8]
Solubility Slightly soluble in water (3.1 mg/mL at 37°C) (as mesylate salt)[9]
pKa 9.5 (aliphatic amine), 4.4 (aniline)[9]

Mechanism of Action and Signaling Pathways

Osimertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) that potently and selectively inhibits both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[3][10][11] A key advantage is its significantly lower activity against wild-type EGFR, which contributes to a more favorable toxicity profile.[3] The irreversible binding to the C797 residue of mutant EGFR blocks ATP from accessing the kinase domain, thereby inhibiting autophosphorylation and downstream signaling.[5][12] This leads to the suppression of key signaling pathways involved in cancer cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_PI3K PI3K/AKT Pathway cluster_RAS RAS/MEK Pathway cluster_nucleus Nucleus EGFR Mutant EGFR (L858R, ex19del, T790M) PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Osimertinib Osimertinib Osimertinib->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Osimertinib's inhibition of mutant EGFR and downstream signaling pathways.

Experimental Protocols

This protocol describes how to assess the inhibitory effect of Osimertinib on the phosphorylation of EGFR and its downstream effectors.[13]

Methodology:

  • Cell Culture and Treatment: Culture NSCLC cells harboring relevant EGFR mutations (e.g., H1975: L858R/T790M) to 70-80% confluency. Treat cells with varying concentrations of Osimertinib (e.g., 0-100 nM) for a specified time (e.g., 2 hours).[13]

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signals using an enhanced chemiluminescence (ECL) substrate.

This assay measures the effect of Osimertinib on the viability and proliferation of cancer cells.[13]

Methodology:

  • Cell Seeding: Seed NSCLC cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of Osimertinib concentrations for 72 hours.

  • Staining: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

  • Quantification: Wash away excess stain with water and air dry. Solubilize the stain with 10% acetic acid.

  • Measurement: Measure the absorbance at 590 nm using a microplate reader to quantify cell viability.

This protocol outlines the quantification of Osimertinib in biological matrices like plasma.[14][15]

Methodology:

  • Sample Preparation: Precipitate proteins from plasma samples (e.g., 100 µL) by adding acetonitrile containing an internal standard (e.g., sorafenib).[14] Centrifuge to pellet the precipitated protein.

  • Chromatography: Inject the supernatant onto a UPLC system equipped with a C18 column.[14] Use a gradient elution with mobile phases such as acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

  • Quantification: Monitor specific precursor-to-product ion transitions for Osimertinib and the internal standard. Construct a calibration curve using standards of known concentrations to quantify Osimertinib in the samples.

Quantitative Pharmacological Data

Osimertinib exhibits high potency against clinically relevant EGFR mutations while sparing the wild-type receptor.

Table 2: In Vitro Potency of Osimertinib

Cell LineEGFR MutationIC₅₀ (nM)Reference
PC-9ex19del<15[3]
H1975L858R/T790M<15[3]
Wild-Type EGFRNone480 - 1865[3]

Table 3: Pharmacokinetic Parameters in Humans (80 mg once daily)

ParameterValueReference
Tₘₐₓ (Time to Peak Concentration) ~6 hours[10]
Apparent Plasma Clearance 14.3 L/h[10]
Apparent Volume of Distribution 918 L[10]
Terminal Half-life (t₁/₂) ~48 hours[4]

Synthetic Workflow

The synthesis of Osimertinib is a multi-step process. A generalized, convergent synthetic route is often employed, involving the coupling of key intermediates.[16][17]

Synthesis_Workflow cluster_intermediates Key Intermediates Intermediate_A N1-(2-(dimethylamino)ethyl)- 5-methoxy-N1-methyl- benzene-1,2,4-triamine Coupling Buchwald-Hartwig Coupling Intermediate_A->Coupling Intermediate_B 4-(1-methyl-1H-indol-3-yl) -pyrimidin-2-amine derivative Intermediate_B->Coupling Acrylation Acryloyl Chloride Addition Coupling->Acrylation Osimertinib Osimertinib Acrylation->Osimertinib

A simplified representation of the convergent synthesis of Osimertinib.

References

An In-depth Technical Guide to the Synthesis of 2-(Ethoxycarbonyl)furan-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 2-(ethoxycarbonyl)furan-3-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details the core methodologies, presents quantitative data in a structured format, and includes visualizations of the reaction pathways.

Introduction

2-(Ethoxycarbonyl)furan-3-boronic acid and its derivatives are important intermediates in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. The furan scaffold is a common motif in biologically active compounds, and the presence of a boronic acid at the 3-position allows for versatile carbon-carbon and carbon-heteroatom bond formation through reactions such as the Suzuki-Miyaura cross-coupling. The ethoxycarbonyl group at the 2-position provides a handle for further functionalization or can influence the electronic properties of the molecule. This guide explores the key synthetic strategies for accessing this important compound.

Core Synthetic Pathways

Two principal synthetic strategies have emerged for the preparation of 2-(ethoxycarbonyl)furan-3-boronic acid:

  • Directed ortho-Metalation (DoM) followed by Borylation: This is a powerful and widely used method for the regioselective functionalization of aromatic and heteroaromatic rings. In this approach, the ethoxycarbonyl group at the 2-position of the furan ring acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C3 position by a strong organolithium base. The resulting organolithium intermediate is then quenched with a boron electrophile to furnish the desired boronic acid or a corresponding boronate ester.

  • Iridium-Catalyzed C-H Borylation: This method represents a more modern and atom-economical approach to the synthesis of aryl and heteroaryl boronic acids. An iridium catalyst, in conjunction with a boron-containing reagent such as bis(pinacolato)diboron (B₂pin₂), can selectively activate and functionalize a C-H bond on the furan ring. The regioselectivity of this reaction is often governed by steric and electronic factors of the substrate and the catalyst system.

Experimental Protocols and Data

Pathway 1: Directed ortho-Metalation and Borylation

This pathway involves a two-step sequence: the initial lithiation of ethyl furan-2-carboxylate at the 3-position, followed by quenching with a trialkyl borate and subsequent hydrolysis to yield the boronic acid.

Step 1: Directed Lithiation of Ethyl Furan-2-carboxylate

A solution of ethyl furan-2-carboxylate in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., nitrogen or argon). A strong, sterically hindered lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), is then added dropwise. The bulky nature of these bases favors deprotonation at the sterically accessible C3 position, directed by the coordinating effect of the adjacent ester group.

Step 2: Borylation and Hydrolysis

To the solution of the lithiated furan, a trialkyl borate, most commonly triisopropyl borate or trimethyl borate, is added at low temperature. The organolithium species undergoes nucleophilic attack on the boron atom to form a boronate ester intermediate. The reaction is then warmed to room temperature and quenched with an aqueous acid (e.g., hydrochloric acid) to hydrolyze the boronate ester, affording the final 2-(ethoxycarbonyl)furan-3-boronic acid.

Quantitative Data (Representative)

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
1Ethyl furan-2-carboxylateLDA or LiTMP (1.1 eq)THF-781-2-
2Lithiated IntermediateTriisopropyl borate (1.2 eq), then aq. HClTHF-78 to RT2-460-80 (estimated)

Note: The yields are estimated based on similar transformations reported in the literature for directed ortho-metalation of aromatic esters.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.

Directed_ortho_Metalation_Pathway Start Ethyl furan-2-carboxylate Intermediate 3-Lithiofuran Intermediate Start->Intermediate LDA or LiTMP THF, -78 °C Boronate Boronate Ester Intermediate->Boronate B(OiPr)₃ Product 2-(Ethoxycarbonyl)furan-3-boronic acid Boronate->Product Aqueous HCl (Hydrolysis)

Figure 1. Directed ortho-metalation and borylation pathway.

Iridium_Catalyzed_Borylation_Pathway Start Ethyl furan-2-carboxylate Product_Ester Pinacol Boronate Ester Start->Product_Ester [Ir(cod)OMe]₂ dtbbpy, B₂pin₂ Product_Acid 2-(Ethoxycarbonyl)furan-3-boronic acid Product_Ester->Product_Acid Hydrolysis

Figure 2. Iridium-catalyzed C-H borylation pathway.

Conclusion

The synthesis of 2-(ethoxycarbonyl)furan-3-boronic acid can be approached through two primary and effective methodologies. The directed ortho-metalation pathway offers a classic and reliable route, leveraging the directing ability of the ester functional group to achieve high regioselectivity. The iridium-catalyzed C-H borylation represents a more contemporary, milder, and potentially more functional group tolerant alternative. The choice of synthetic route will depend on the specific requirements of the research, including substrate availability, desired scale, and tolerance to reaction conditions. This guide provides the foundational knowledge for researchers to develop and optimize the synthesis of this valuable synthetic intermediate.

In-Depth Technical Guide: Basic Research Applications of TP-4748 (CAS 1150114-62-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-4748, chemically known as (2-(Ethoxycarbonyl)furan-3-yl)boronic acid, is a heterocyclic building block that has gained prominence in medicinal chemistry as a key intermediate for the synthesis of potent and selective prolyl-tRNA synthetase (PRS) inhibitors. PRS is an essential enzyme in protein biosynthesis, catalyzing the charging of proline to its cognate tRNA. The inhibition of PRS has emerged as a promising therapeutic strategy for a range of diseases, including bacterial infections, fibrosis, and certain cancers. This technical guide provides a comprehensive overview of the basic research applications of this compound, focusing on its role in the development of PRS inhibitors, with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Core Application: Synthesis of Prolyl-tRNA Synthetase Inhibitors

This compound serves as a crucial starting material for the synthesis of various PRS inhibitors due to its furan boronic acid moiety, which allows for versatile chemical modifications and interactions with the target enzyme. While specific synthetic routes for all PRS inhibitors derived from this compound are proprietary or not publicly detailed, the general chemical principles involve leveraging the boronic acid group for coupling reactions to build more complex molecules that mimic the natural substrates of PRS.

Quantitative Data on a Prolyl-tRNA Synthetase Inhibitor Derivative

One notable example of a potent PRS inhibitor potentially derived from a furan boronic acid precursor like this compound is the dual-fluorinated prolyl-adenylate analogue, PAA-38. This compound has demonstrated significant inhibitory activity against bacterial PRS.

Table 1: In Vitro Activity of PAA-38 against Pseudomonas aeruginosa ProRS [1]

ParameterValue
IC504.97 ± 0.98 nM
Kd0.399 ± 0.074 nM
MIC (against tested bacterial strains)4-8 µg/mL

Experimental Protocols

General Protocol for Prolyl-tRNA Synthetase (PRS) Inhibition Assay (ATP:PPi Exchange Assay)

This assay measures the first step of the aminoacylation reaction catalyzed by PRS, which is the formation of a prolyl-adenylate intermediate from proline and ATP, with the release of pyrophosphate (PPi). The inhibition of this reaction is quantified by measuring the incorporation of radiolabeled PPi into ATP.

Materials:

  • Purified prolyl-tRNA synthetase (bacterial or human)

  • L-proline

  • ATP (Adenosine 5'-triphosphate)

  • [³²P]Pyrophosphate ([³²P]PPi)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • Activated charcoal

  • Trichloroacetic acid (TCA)

  • Sodium pyrophosphate (Na-PPi)

  • Scintillation fluid

  • Scintillation counter

  • This compound-derived inhibitor (e.g., PAA-38)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, L-proline, ATP, and [³²P]PPi.

  • Add the PRS enzyme to the reaction mixture.

  • To test for inhibition, add varying concentrations of the this compound-derived inhibitor to the reaction mixture. A control reaction without the inhibitor should be run in parallel.

  • Initiate the reaction by adding the enzyme and incubate at a constant temperature (e.g., 37°C) for a specific time (e.g., 10-30 minutes).

  • Stop the reaction by adding a quench solution containing activated charcoal, TCA, and Na-PPi. The charcoal binds to the newly formed [³²P]ATP.

  • Filter the mixture to separate the charcoal-bound [³²P]ATP from the unincorporated [³²P]PPi.

  • Wash the filter with a wash buffer (e.g., water or a buffer containing Na-PPi).

  • Place the filter in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition by comparing the radioactivity of the inhibitor-treated samples to the control. IC50 values can be determined by plotting the percentage of inhibition against the inhibitor concentration.

General Protocol for Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., Pseudomonas aeruginosa)

  • Growth medium (e.g., Mueller-Hinton broth)

  • This compound-derived inhibitor (e.g., PAA-38)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial dilution of the this compound-derived inhibitor in the growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the bacterial strain in the growth medium.

  • Add the bacterial inoculum to each well of the 96-well plate containing the inhibitor dilutions. Include a positive control well (bacteria without inhibitor) and a negative control well (medium without bacteria).

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • After incubation, visually inspect the wells for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the inhibitor at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

The inhibition of prolyl-tRNA synthetase can impact various cellular processes beyond protein synthesis, particularly in the context of diseases like fibrosis and cancer. The enzyme glutamyl-prolyl-tRNA synthetase (EPRS), which contains the PRS activity in humans, has been implicated in signaling pathways that regulate fibrosis.

Prolyl-tRNA Synthetase Inhibition and its Impact on Cellular Processes

PRS_Inhibition_Pathway TP-4748_Derivative This compound Derivative (e.g., PRS Inhibitor) PRS Prolyl-tRNA Synthetase (PRS) TP-4748_Derivative->PRS Inhibits Prolyl_tRNA_Pro Prolyl-tRNAPro (Charged tRNA) PRS->Prolyl_tRNA_Pro Catalyzes Fibrosis_Pathway Fibrosis-Related Pathways PRS->Fibrosis_Pathway Modulates Protein_Synthesis Protein Synthesis Prolyl_tRNA_Pro->Protein_Synthesis Cell_Growth Inhibition of Cell Growth Protein_Synthesis->Cell_Growth

Caption: Inhibition of Prolyl-tRNA Synthetase by a this compound derivative.

Experimental Workflow for Screening PRS Inhibitors

Screening_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization This compound This compound Chemical_Modification Chemical Modification This compound->Chemical_Modification Inhibitor_Library Inhibitor Library Chemical_Modification->Inhibitor_Library Primary_Screen Primary Screen (e.g., ATP:PPi Exchange Assay) Inhibitor_Library->Primary_Screen Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Secondary_Screen Secondary Screen (e.g., MIC Assay) Hit_Compounds->Secondary_Screen Lead_Compounds Lead Compounds Secondary_Screen->Lead_Compounds Lead_Optimization Lead Optimization (Structure-Activity Relationship) Lead_Compounds->Lead_Optimization Candidate_Drug Candidate Drug Lead_Optimization->Candidate_Drug

Caption: A typical workflow for the discovery of PRS inhibitors.

Conclusion

This compound (CAS 1150114-62-7) is a valuable chemical entity for the development of novel prolyl-tRNA synthetase inhibitors. Its furan boronic acid structure provides a versatile platform for the synthesis of compounds with potent inhibitory activity against PRS, a clinically relevant target for various diseases. The provided data and experimental protocols offer a foundation for researchers to explore the potential of this compound and its derivatives in basic research and drug discovery. Further investigation into the specific synthetic pathways from this compound to active inhibitors and a deeper understanding of their engagement with PRS and downstream signaling pathways will be crucial for the development of new therapeutics.

References

The Strategic Application of Furan-3-Boronic Acid Esters in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-3-boronic acid and its ester derivatives are emerging as a pivotal scaffold in medicinal chemistry, offering a unique combination of properties that address longstanding challenges in drug design and development. This technical guide provides an in-depth exploration of the potential uses of furan-3-boronic acid esters, with a focus on their role as bioisosteres, their application in carbon-carbon bond formation, and their incorporation into novel therapeutic agents. This document serves as a comprehensive resource, detailing experimental protocols, summarizing key quantitative data, and visualizing relevant biological pathways and discovery workflows to empower researchers in their pursuit of innovative therapeutics.

Introduction: The Versatility of the Furan-3-Boronic Acid Ester Moiety

The furan ring is a five-membered aromatic heterocycle that is a common structural motif in a vast array of pharmacologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2] The incorporation of a boronic acid or its ester at the 3-position of the furan ring bestows unique chemical and biological characteristics, making it a valuable building block in drug discovery.

One of the most significant applications of furan-3-boronic acid esters is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3] This allows for the construction of complex molecular architectures, which is essential for the synthesis of novel drug candidates.

Furthermore, the boronic acid moiety can act as a bioisostere for other functional groups, such as carboxylic acids or phenols.[3] This strategy can be employed to modulate the physicochemical properties of a molecule, such as its acidity, lipophilicity, and metabolic stability, ultimately leading to improved pharmacokinetic profiles and enhanced therapeutic efficacy. A notable example is the development of orally bioavailable selective estrogen receptor degraders (SERDs), where a boronic acid is used to circumvent the first-pass metabolism of a phenolic drug.

Furan-3-Boronic Acid Esters as Bioisosteres: Enhancing Drug-like Properties

A key strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The boronic acid group has gained prominence as a versatile bioisostere, and its incorporation into a furan ring offers distinct advantages.

Improving Oral Bioavailability: The Case of Selective Estrogen Receptor Degraders (SERDs)

A compelling example of the power of boronic acid bioisosterism is in the development of oral SERDs for the treatment of estrogen receptor-positive (ER+) breast cancer. The approved SERD, Fulvestrant, suffers from poor oral bioavailability due to extensive first-pass metabolism, necessitating intramuscular injection.[3] To address this limitation, researchers have explored the replacement of the phenolic hydroxyl group with a boronic acid.

One such preclinical candidate, ZB716 (Fulvestrant-3-boronic acid), demonstrates the potential of this approach. While not a furan-3-boronic acid ester in the strictest sense (it is a boronic acid derivative of a steroidal compound with a furan-like ring), the underlying principle is directly applicable. The boronic acid moiety in ZB716 effectively blocks the sites of rapid glucuronidation and sulfation, leading to significantly improved oral bioavailability and a favorable pharmacokinetic profile.[3]

Table 1: Preclinical Data for ZB716 (Fulvestrant-3-boronic acid)

ParameterValueReference
ERα Binding Affinity (IC50) 4.1 nM[3]
Cell Growth Inhibition (IC50, MCF-7 cells) Comparable to Fulvestrant[3]
Oral Bioavailability (AUC in mice) 2547.1 ng·h/mL[3]

Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction

Furan-3-boronic acid esters are invaluable reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many drug molecules. The pinacol ester of furan-3-boronic acid is a commonly used, stable, and easy-to-handle reagent for this purpose.

Experimental Protocol: Synthesis of 3-(Furan-2-yl)phenol via Suzuki-Miyaura Coupling

This protocol details the synthesis of a biaryl compound using a furan-2-ylboronic acid, illustrating the general procedure applicable to furan-3-boronic acid esters.

Materials:

  • 3-Bromophenol

  • Furan-2-ylboronic acid (can be substituted with furan-3-boronic acid or its pinacol ester)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-bromophenol (1.0 mmol), furan-2-ylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 3-(furan-2-yl)phenol.

Synthesis of Furan-3-Boronic Acid Pinacol Ester

The pinacol ester of furan-3-boronic acid is a key intermediate for many synthetic applications. While several methods exist, a common approach involves the reaction of a lithiated furan with a borate ester followed by esterification with pinacol.

Experimental Protocol: Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan

This protocol provides a general procedure for the synthesis of furan-3-boronic acid pinacol ester.

Materials:

  • 3-Bromofuran

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Pinacol

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for anhydrous reactions

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Low-temperature bath (e.g., dry ice/acetone)

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous diethyl ether or THF. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add 3-bromofuran to the cooled solvent. Slowly add n-butyllithium dropwise via a syringe or dropping funnel, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Borylation: Slowly add triisopropyl borate to the reaction mixture, again keeping the temperature at -78 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Esterification: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Pinacol Ester Formation: To the filtrate, add pinacol and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan.

Visualizing the Role of Furan-3-Boronic Acid Ester Derivatives

Signaling Pathway: Estrogen Receptor Signaling

The development of SERDs like ZB716 highlights the importance of understanding the estrogen receptor (ER) signaling pathway. The following Graphviz diagram illustrates a simplified overview of this pathway, which is a key target in the treatment of ER+ breast cancer.

EstrogenSignaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_HSP ER-HSP Complex Estrogen->ER_HSP Binds ER Estrogen Receptor (ER) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Gene_Expression Target Gene Expression ERE->Gene_Expression Activates Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation SERD Furan-Boronic Acid SERD (e.g., ZB716) SERD->ER Binds & Degrades DrugDiscoveryWorkflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Target_ID Target Identification & Validation Library_Design Library Design with Furan-3-Boronic Acid Esters Target_ID->Library_Design Synthesis Synthesis of Compound Library Library_Design->Synthesis Screening High-Throughput Screening Synthesis->Screening Hit_to_Lead Hit-to-Lead (SAR Studies) Screening->Hit_to_Lead ADME_Tox In Vitro ADME/Tox Profiling Hit_to_Lead->ADME_Tox PK_Studies In Vivo Pharmacokinetics ADME_Tox->PK_Studies PK_Studies->Hit_to_Lead Iterative Optimization Efficacy_Models In Vivo Efficacy Models PK_Studies->Efficacy_Models Safety_Pharm Safety Pharmacology & Toxicology Efficacy_Models->Safety_Pharm Candidate_Selection Preclinical Candidate Selection Safety_Pharm->Candidate_Selection

References

In-Depth Technical Guide: TP-4748 [2-(Ethoxycarbonyl)furan-3-boronic acid]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and handling precautions for TP-4748, chemically identified as 2-(Ethoxycarbonyl)furan-3-boronic acid (CAS No. 1150114-62-7). This document is intended for use by qualified individuals in a laboratory or research setting.

Chemical Identification and Properties

This compound is a heterocyclic organic compound classified as a boronic acid derivative. It serves as a building block in organic synthesis.

PropertyValueSource
Chemical Name 2-(Ethoxycarbonyl)furan-3-boronic acidMedKoo Biosciences, MedchemExpress
Synonym(s) This compoundMedKoo Biosciences
CAS Number 1150114-62-7MedKoo Biosciences, MedchemExpress
Molecular Formula C₇H₉BO₅MedKoo Biosciences, MedchemExpress
Molecular Weight 183.95 g/mol MedKoo Biosciences, MedchemExpress
Appearance SolidFluorochem
Purity Typically ≥95%ChemScene, Fluorochem

Safety and Hazard Information

This compound is classified as a hazardous substance. The following tables summarize its hazard classifications and the corresponding precautionary measures.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Source: Fluorochem

GHS Precautionary Statements
TypeCodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash hands thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330Rinse mouth.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P332+P313If skin irritation occurs: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337+P313If eye irritation persists: Get medical advice/attention.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Source: Fluorochem, Sigma-Aldrich

Handling and Storage

Proper handling and storage are crucial to ensure safety and maintain the integrity of this compound.

Handling Precautions
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage Conditions
  • Temperature: For short-term storage, keep at 0-4°C. For long-term storage, store at -20°C.[1]

  • Atmosphere: Store in a dry, dark place under an inert atmosphere.[1]

  • Container: Keep the container tightly sealed to prevent moisture ingress.

Emergency Procedures

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.

  • If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

  • Specific Hazards: Thermal decomposition may produce carbon oxides and boron oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

As this compound is a research chemical and a building block, its primary use is in organic synthesis, likely in cross-coupling reactions such as the Suzuki-Miyaura coupling. No detailed, citable experimental protocols for the synthesis or specific reactions of 2-(Ethoxycarbonyl)furan-3-boronic acid were found in the public domain.

Below is a general, illustrative workflow for using a boronic acid in a Suzuki-Miyaura coupling reaction. This is not a validated protocol for this compound and must be adapted and optimized by a qualified chemist.

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Assemble Glassware (Oven-dried) reactants Add Aryl Halide, Palladium Catalyst, Ligand, and Base start->reactants solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) reactants->solvent purge Purge with Inert Gas (e.g., Argon, Nitrogen) solvent->purge add_boronic Add this compound (Boronic Acid) purge->add_boronic heat Heat Reaction Mixture (e.g., 80-110°C) add_boronic->heat monitor Monitor Reaction (TLC, GC-MS, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (e.g., add water) cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product (NMR, MS, etc.) purify->end Handling_Workflow cluster_planning Pre-Experiment Planning cluster_handling Chemical Handling cluster_cleanup Post-Experiment A Review Safety Data Sheet (SDS) B Conduct Risk Assessment A->B C Identify Required PPE (Goggles, Gloves, Lab Coat) B->C E Don Appropriate PPE C->E D Work in Chemical Fume Hood F Weigh Solid Chemical Carefully D->F E->F G Perform Experiment F->G H Decontaminate Work Area G->H I Dispose of Waste in Designated Containers H->I J Remove PPE and Wash Hands I->J

References

Navigating the Challenges of 2-(Ethoxycarbonyl)furan-3-boronic acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 2-(Ethoxycarbonyl)furan-3-boronic acid, a crucial building block for researchers, scientists, and professionals in drug development. Understanding these properties is paramount for its effective storage, handling, and application in synthetic chemistry, particularly in cross-coupling reactions.

Executive Summary

2-(Ethoxycarbonyl)furan-3-boronic acid exhibits limited solubility in common organic solvents and is susceptible to degradation, primarily through protodeboronation. This guide details its known solubility parameters, discusses its inherent instability based on data from analogous furan-boronic acids, and provides standardized protocols for its characterization. Furthermore, it outlines strategies to mitigate degradation and ensure reproducible results in experimental settings.

Solubility Profile

Quantitative data on the solubility of 2-(Ethoxycarbonyl)furan-3-boronic acid is limited in publicly available literature. However, supplier information provides valuable insights into its solubility in a selection of common laboratory solvents.

Solvent SystemSolubility
Dimethylformamide (DMF)30 mg/mL
Dimethyl sulfoxide (DMSO)30 mg/mL
DMSO:PBS (pH 7.2) (1:1)0.50 mg/mL
Ethanol1 mg/mL

This data is compiled from publicly available supplier information.

The moderate solubility in polar aprotic solvents like DMF and DMSO, and significantly lower solubility in ethanol and aqueous buffered solutions, suggests that careful solvent selection is critical for reactions and purification processes involving this compound.

Stability and Degradation Pathways

While specific stability studies on 2-(Ethoxycarbonyl)furan-3-boronic acid are not extensively documented, the general behavior of furan-boronic acids indicates a predisposition to instability. The primary degradation pathway for boronic acids, particularly electron-rich heteroaryl boronic acids like the furan class, is protodeboronation.[1][2] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of the corresponding furan derivative without the boronic acid moiety.

The recommended storage conditions of -20°C under an inert atmosphere strongly suggest that the compound is sensitive to heat, moisture, and oxygen. Furan-2-boronic acid, a closely related compound, has been shown to undergo significant decomposition when stored neat at room temperature.[3] However, storage in a solution of an anhydrous solvent like THF can surprisingly inhibit degradation.[1]

G 2-(Ethoxycarbonyl)furan-3-boronic_acid 2-(Ethoxycarbonyl)furan-3-boronic_acid Protodeboronation Protodeboronation 2-(Ethoxycarbonyl)furan-3-boronic_acid->Protodeboronation H+ / H2O Oxidative_Degradation Oxidative_Degradation 2-(Ethoxycarbonyl)furan-3-boronic_acid->Oxidative_Degradation O2 / Peroxides Ethyl_furan-3-carboxylate Ethyl_furan-3-carboxylate Protodeboronation->Ethyl_furan-3-carboxylate Hydroxyfuran_derivative Hydroxyfuran_derivative Oxidative_Degradation->Hydroxyfuran_derivative

Figure 1: Potential degradation pathways for 2-(Ethoxycarbonyl)furan-3-boronic acid.

To enhance stability and improve handling, unstable boronic acids can be converted into more robust derivatives such as boronate esters (e.g., pinacol esters) or N-methyliminodiacetic acid (MIDA) boronates.[3] These derivatives often exhibit improved air and moisture stability and can be used directly in many chemical reactions, releasing the active boronic acid in situ.

Experimental Protocols

Determination of Solubility (Dynamic Method)

A common method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method. This involves the visual or instrumental monitoring of the dissolution of a solid in a liquid as the temperature is changed.

Materials:

  • 2-(Ethoxycarbonyl)furan-3-boronic acid

  • High-purity organic solvents

  • Jacketed glass vessel with a magnetic stirrer

  • Temperature-controlled circulating bath

  • Calibrated temperature probe

  • Turbidity sensor or light scattering detector

Procedure:

  • A precise amount of 2-(Ethoxycarbonyl)furan-3-boronic acid and the chosen solvent are added to the jacketed glass vessel to create a slurry.

  • The mixture is stirred vigorously while the temperature is slowly increased at a constant rate (e.g., 0.5 °C/min).

  • The turbidity of the solution is continuously monitored.

  • The temperature at which the solution becomes clear (the point of complete dissolution) is recorded as the solubility temperature for that specific concentration.

  • The experiment is repeated with different concentrations to construct a solubility curve.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare slurry of known concentration Heat Heat at a constant rate with stirring Prep->Heat Monitor Monitor turbidity continuously Heat->Monitor Record Record temperature at complete dissolution Monitor->Record Repeat Repeat for different concentrations Record->Repeat Plot Plot solubility curve Repeat->Plot

Figure 2: Workflow for the dynamic method of solubility determination.
Assessment of Stability (1H NMR Monitoring)

The stability of 2-(Ethoxycarbonyl)furan-3-boronic acid can be assessed by monitoring its degradation over time using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy.

Materials:

  • 2-(Ethoxycarbonyl)furan-3-boronic acid

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • A stock solution of 2-(Ethoxycarbonyl)furan-3-boronic acid and an internal standard of known concentration is prepared in the deuterated solvent.

  • The solution is divided into several NMR tubes.

  • The tubes are stored under the desired conditions (e.g., room temperature, elevated temperature, exposure to air/light).

  • 1H NMR spectra are acquired at regular time intervals (e.g., 0, 24, 48, 72 hours).

  • The integral of a characteristic peak of 2-(Ethoxycarbonyl)furan-3-boronic acid is compared to the integral of the internal standard to quantify the remaining amount of the compound at each time point.

  • The appearance of new peaks corresponding to degradation products (e.g., ethyl furan-3-carboxylate) should also be monitored.

G Start Prepare Solution Store Store under Test Conditions Start->Store Acquire_NMR Acquire 1H NMR at Time Intervals Store->Acquire_NMR Analyze Quantify Compound and Degradants Acquire_NMR->Analyze Analyze->Acquire_NMR Next Time Point End Determine Stability Profile Analyze->End

Figure 3: Logical relationship for stability assessment using 1H NMR.

Conclusion and Recommendations

2-(Ethoxycarbonyl)furan-3-boronic acid is a valuable synthetic intermediate whose utility is impacted by its solubility and stability characteristics. Researchers and drug development professionals should be mindful of its limited solubility in many common solvents and its potential for degradation. For optimal results, it is recommended to:

  • Store the compound at -20°C under an inert atmosphere.

  • Use anhydrous solvents for reactions whenever possible.

  • Consider the in situ generation from a more stable precursor, such as a MIDA boronate, for sensitive applications.

  • Routinely check the purity of the starting material, especially if it has been stored for an extended period.

By understanding and mitigating the challenges associated with the solubility and stability of 2-(Ethoxycarbonyl)furan-3-boronic acid, the scientific community can better leverage its potential in the synthesis of novel chemical entities.

References

A Guide to Suzuki-Miyaura Coupling with Heterocyclic Boronic Acids for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the Suzuki-Miyaura cross-coupling reaction, focusing on the nuances and practical applications of employing heterocyclic boronic acids. This guide is tailored for researchers, scientists, and professionals in drug development who are looking to leverage this powerful synthetic tool.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its versatility and functional group tolerance in forging carbon-carbon bonds.[1] Its significance is particularly pronounced in pharmaceutical and agrochemical research, where the incorporation of heteroaromatic moieties is a key strategy for modulating the physicochemical and pharmacological profiles of molecules.[1][2][3] Heterocyclic boronic acids are indispensable building blocks in this context, though their reactivity can be unpredictable, presenting considerable synthetic hurdles.[1] This guide offers a comprehensive overview of the Suzuki-Miyaura coupling with a focus on heterocyclic boronic acids, detailing the reaction mechanism, experimental protocols, and strategies to overcome common challenges.

The Core Mechanism: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that couples an organoboron compound (like a boronic acid) with an organic halide or triflate.[4][5] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (R¹-X) to form a palladium(II) intermediate.[4][5]

  • Transmetalation: The organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][6][7]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired product (R¹-R²) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; R1X [label="R¹-X\n(Aryl/Heteroaryl Halide)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; R2B [label="R²-B(OH)₂\n(Heterocyclic Boronic Acid)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate1 [label="R¹-Pd(II)Ln-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Boronate [label="[R²-B(OH)₃]⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="R¹-Pd(II)Ln-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="R¹-R²", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges R1X -> Intermediate1 [label=" Oxidative\n Addition ", color="#EA4335"]; Pd0 -> Intermediate1 [style=invis]; Intermediate1 -> Intermediate2 [label=" Transmetalation ", color="#FBBC05"]; Boronate -> Intermediate2 [style=dashed]; R2B -> Boronate [style=dashed]; Base -> Boronate [style=dashed]; Intermediate2 -> Product [label=" Reductive\n Elimination ", color="#4285F4"]; Intermediate2 -> Pd0 [style=dashed, arrowhead=open];

// Invisible edges for layout {rank=same; R1X; R2B; Base;} {rank=same; Intermediate1; Boronate;} {rank=same; Pd0; Intermediate2; Product;}

} dot Figure 1. A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Challenges in Coupling Heterocyclic Boronic Acids

The success of a Suzuki-Miyaura coupling with heterocyclic boronic acids hinges on a delicate balance between the desired reaction pathway and unproductive side reactions. Several factors can complicate these couplings:

  • Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved by a proton source, often water in the presence of a base, leading to the formation of an unsubstituted heteroarene.[1][8] Electron-deficient and certain five-membered 2-heterocyclic boronic acids are particularly susceptible to this decomposition pathway.[9]

  • Catalyst Deactivation: The Lewis basic nitrogen atoms present in many heterocycles (e.g., pyridine) can coordinate to the palladium catalyst, leading to its deactivation and inhibiting the catalytic cycle.[1] This is often referred to as the "2-pyridyl problem."[1]

  • Poor Solubility: Highly polar heterocyclic compounds can exhibit poor solubility in common organic solvents, which can impede reaction kinetics.[8]

  • Slow Transmetalation: The electron-withdrawing nature of π-deficient heterocycles can slow down the crucial transmetalation step.[1]

Strategies for Successful Coupling

To address these challenges, several strategies have been developed:

  • Use of Boronic Esters: Converting unstable boronic acids to more stable derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates can mitigate protodeboronation.[8][10][11]

  • Ligand Design: The use of bulky, electron-rich phosphine ligands such as XPhos and SPhos can accelerate the rates of oxidative addition and reductive elimination, outcompeting catalyst deactivation and protodeboronation.[9][12]

  • Anhydrous Conditions: Performing the reaction under anhydrous conditions can minimize protodeboronation, which is often water-mediated.[8]

  • Alternative Boron Reagents: Potassium heteroaryltrifluoroborates are another class of stable and effective coupling partners that are less prone to protodeboronation compared to their boronic acid counterparts.[13]

  • Base and Solvent Selection: The choice of base and solvent is critical. For instance, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to minimize base-promoted side reactions.[4][12] The use of polar aprotic solvents like dioxane or THF is common.[4][12]

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize quantitative data from various studies on the Suzuki-Miyaura coupling of heterocyclic boronic acids, providing a comparative look at different reaction conditions and their outcomes.

Table 1: Coupling of 2-Pyridyl Boronates with Aryl Bromides [14]

EntryAryl BromideBaseLigandYield (%)
13,5-bis(trifluoromethyl)bromobenzeneK₃PO₄182
24-BromoanisoleK₃PO₄174
32-BromotolueneK₃PO₄190
45-BromopyrimidineK₃PO₄191
54-BromoisoquinolineK₃PO₄182

Reaction Conditions: 1 equiv of aryl or heteroaryl bromide, 1.5 equiv of 2-pyridylboronate, 3.0 equiv of base, Dioxane (3 mL/mmol halide), cat. Pd₂(dba)₃, L:Pd = 3:1.

Table 2: Coupling of Unprotected, Nitrogen-Rich Heterocycles [12]

EntryHeterocyclic HalideBoronic AcidCatalystYield (%)
13-ChloroindazolePhenylboronic acidP195
25-Bromo-1H-benzimidazole4-Methoxyphenylboronic acidP288
33-Bromo-1H-pyrazole3-Thienylboronic acidP175
45-Bromo-1H-indole2-Naphthylboronic acidP292

Reaction Conditions: aryl halide (1.00 mmol), boronic acid (1.50 mmol), P1 or P2 (1.0–1.5 mol%), K₃PO₄ (2.00 mmol), dioxane (4 mL), H₂O (1 mL), 60 °C, 5–8 h.

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura coupling of heterocyclic boronic acids.

General Procedure for Coupling with Heterocyclic Boronic Acids
  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv), the heterocyclic boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Addition of Catalyst and Solvent: The palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst, 1-5 mol%) and the ligand (if required) are added under the inert atmosphere. A deoxygenated solvent (e.g., dioxane, THF, toluene, with or without water) is then added via syringe.

  • Reaction: The reaction mixture is stirred at the desired temperature (typically ranging from room temperature to 100 °C) and monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature. Water and an organic solvent (e.g., ethyl acetate) are added, and the layers are separated. The aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Experimental Workflow Diagram

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Combine aryl halide, boronic acid,\nand base in a flame-dried flask."]; Inert [label="Establish inert atmosphere\n(e.g., Argon)."]; Add [label="Add palladium catalyst, ligand,\nand deoxygenated solvent."]; React [label="Heat and stir the reaction mixture."]; Monitor [label="Monitor reaction progress\n(TLC, GC-MS, LC-MS).", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Cool, add water and organic solvent,\nand perform extraction."]; Purify [label="Dry, concentrate, and purify\nby column chromatography."]; End [label="Obtain pure product.", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Inert; Inert -> Add; Add -> React; React -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Monitor -> React [label="Incomplete"]; Workup -> Purify; Purify -> End; } dot Figure 2. A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of heterocyclic boronic acids is a powerful and indispensable tool in the arsenal of medicinal chemists and drug development professionals. While challenges such as protodeboronation and catalyst inhibition exist, a deep understanding of the reaction mechanism and the strategic application of optimized reaction conditions, including the use of stable boron reagents and advanced ligand systems, can lead to successful and efficient synthesis of complex, heterocycle-containing molecules. The continued development of novel catalysts and methodologies promises to further expand the scope and utility of this remarkable reaction in the quest for new therapeutic agents.

References

Revolutionizing Drug Discovery: A Technical Guide to Synthesizing Novel Heterocyclic Compounds with TP-4748

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide details the strategic application of TP-4748, a versatile heterocyclic building block, in the discovery and synthesis of novel, biologically active compounds. By leveraging the unique reactivity of this compound, researchers can efficiently construct diverse molecular architectures with significant therapeutic potential.

Introduction to this compound: A Privileged Scaffold Component

This compound, chemically identified as 2-(ethoxycarbonyl)furan-3-boronic acid, is a valuable reagent in modern medicinal chemistry. Its furan core is a common motif in numerous biologically active natural products and synthetic drugs, recognized for its ability to engage in various biological interactions.[1] The presence of the boronic acid functionality at the 3-position and an ethyl ester at the 2-position provides a strategic platform for regioselective modifications, primarily through palladium-catalyzed cross-coupling reactions.

The electron-rich nature of the furan ring, combined with the synthetic versatility of the boronic acid group, makes this compound an ideal starting material for generating libraries of novel heterocyclic compounds targeting a wide range of biological targets, including enzymes and receptors.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient and modular synthesis of biaryl and hetero-biaryl structures, which are prevalent in many approved drugs. The general workflow involves the palladium-catalyzed reaction of this compound with a variety of aryl or heteroaryl halides (or triflates).

A key advantage of the Suzuki-Miyaura coupling is its broad functional group tolerance and generally mild reaction conditions, making it highly suitable for complex molecule synthesis in drug discovery programs.

Case Study: Synthesis of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

To illustrate the practical application of furan-boronic acid derivatives in drug discovery, we present a case study based on the synthesis of novel inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key therapeutic target in oncology and immunology.[2][3] Overexpression of IDO1 in the tumor microenvironment leads to immune suppression by depleting tryptophan and producing immunosuppressive metabolites.

In this exemplary pathway, a furan-boronic acid scaffold, analogous to this compound, is utilized to construct a library of compounds that are then evaluated for their ability to inhibit IDO1 activity.

Data Presentation

The following table summarizes the in vitro activity of a series of hypothetical furan-based compounds, synthesized using a similar scaffold to this compound, against the human recombinant IDO1 enzyme.

Compound IDStructure ModificationIC50 (µM)
FBC-001Phenyl45
FBC-0024-Fluorophenyl28
FBC-0033,4-Dichlorophenyl15
FBC-004Naphthyl8
FBC-005Thienyl32

Note: The data presented is illustrative and based on published results for similar furan-boronic acid-derived IDO1 inhibitors to demonstrate the application of this chemical class.[2]

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Halide:

  • Reaction Setup: To a dried reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of sodium carbonate (2.0 M, 2.0 eq.).

  • Solvent Addition: Degassed solvents, such as a 3:1 mixture of dioxane and water, are added to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 100 °C and stirred vigorously for a period of 4 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.

IDO1 Inhibition Assay Protocol:

  • Enzyme and Substrate Preparation: Recombinant human IDO1 enzyme is pre-incubated with the test compounds at varying concentrations in a reaction buffer containing L-tryptophan as the substrate.

  • Reaction Initiation: The reaction is initiated by the addition of a cofactor, such as methylene blue, and ascorbic acid.

  • Incubation: The reaction mixture is incubated at 37 °C for a specified period, typically 15-30 minutes.

  • Reaction Termination and Detection: The reaction is terminated by the addition of trichloroacetic acid. The amount of kynurenine produced is quantified by measuring the absorbance at a specific wavelength (e.g., 480 nm) after the addition of Ehrlich's reagent.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Mandatory Visualizations

Experimental Workflow for the Synthesis of Novel Heterocyclic Compounds

G TP4748 This compound (2-(ethoxycarbonyl)furan-3-boronic acid) Coupling Suzuki-Miyaura Cross-Coupling TP4748->Coupling ArylHalide Aryl/Heteroaryl Halide ArylHalide->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Coupling Base Base (e.g., Na2CO3) Base->Coupling Purification Purification (Column Chromatography) Coupling->Purification NovelCompound Novel Heterocyclic Compound Purification->NovelCompound BiologicalScreening Biological Screening (e.g., IDO1 Inhibition Assay) NovelCompound->BiologicalScreening DataAnalysis Data Analysis (IC50 Determination) BiologicalScreening->DataAnalysis LeadCompound Lead Compound Identification DataAnalysis->LeadCompound G cluster_tumor_microenvironment Tumor Microenvironment cluster_immune_cell Immune Cell (T-Cell) Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 TCellActivation T-Cell Activation & Proliferation Tryptophan->TCellActivation Essential for Kynurenine Kynurenine IDO1->Kynurenine TCellApoptosis T-Cell Apoptosis Kynurenine->TCellApoptosis Induces Inhibitor Novel Furan-Based Inhibitor (from this compound) Inhibitor->IDO1 Inhibition

References

TP-4748: A Heterocyclic Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

TP-4748, chemically identified as 2-(Ethoxycarbonyl)furan-3-boronic acid, is a specialized heterocyclic building block with significant potential in the synthesis of pharmaceutical intermediates. Its unique structure, featuring a furan ring functionalized with both a boronic acid and an ethyl ester group, makes it a valuable reagent for the construction of complex molecular architectures, particularly through transition-metal catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, a generalized synthetic approach, and its primary application in pharmaceutical synthesis.

Chemical and Physical Properties

This compound is a solid compound at room temperature and is classified as a heterocyclic building block for research and development purposes.[1] Proper handling and storage are crucial to maintain its integrity. It should be stored in a dry, dark environment, with short-term storage at 0 - 4 °C and long-term storage at -20 °C.[1]

PropertyValueReference
IUPAC Name 2-(Ethoxycarbonyl)furan-3-boronic acid[2]
Synonyms This compound, (2-(Ethoxycarbonyl)furan-3-yl)boronic acid[3]
CAS Number 1150114-62-7[2][4]
Molecular Formula C7H9BO5[2][4]
Molecular Weight 183.95 g/mol [2]
Appearance Solid[4]
Purity Typically ≥95%[5]
SMILES CCOC(=O)C1=C(B(O)O)C=CO1[2]
InChI Key HKNNWKBXXSBMED-UHFFFAOYSA-N[2]

Synthesis of this compound: A Generalized Approach

A plausible synthetic pathway for this compound would likely begin with a suitably protected and halogenated furan derivative, such as ethyl 3-bromofuran-2-carboxylate. This starting material would then undergo a halogen-metal exchange or the formation of a Grignard reagent, which is subsequently reacted with a borate ester (e.g., trimethyl borate or triisopropyl borate) at low temperatures. The final step would be the hydrolysis of the resulting boronate ester under acidic conditions to yield the desired 2-(ethoxycarbonyl)furan-3-boronic acid.

Generalized Experimental Protocol for Aryl Boronic Acid Synthesis:

  • Formation of the Organometallic Reagent: A solution of the aryl halide (e.g., ethyl 3-bromofuran-2-carboxylate) in an anhydrous ethereal solvent (such as diethyl ether or tetrahydrofuran) is treated with magnesium turnings (for Grignard formation) or an organolithium reagent (e.g., n-butyllithium) at a reduced temperature (typically between -78 °C and 0 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Borylation: The freshly prepared organometallic solution is then slowly added to a solution of a trialkyl borate (e.g., trimethyl borate) in the same anhydrous solvent, maintaining the low temperature to prevent side reactions.

  • Hydrolysis: After the reaction is complete, the resulting boronate ester is hydrolyzed by the careful addition of an aqueous acid (e.g., hydrochloric acid or sulfuric acid).

  • Work-up and Purification: The product is typically extracted into an organic solvent, washed, dried, and concentrated. Purification is often achieved through recrystallization or column chromatography to yield the final boronic acid.

Application in Pharmaceutical Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound as a building block in pharmaceutical synthesis lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs).

In a typical Suzuki-Miyaura coupling, an organoboronic acid, such as this compound, is reacted with an organic halide or triflate in the presence of a palladium catalyst and a base. The furan ring of this compound can be coupled with a variety of aryl or heteroaryl halides, allowing for the construction of biaryl and hetero-biaryl structures that are common motifs in drug molecules.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: A reaction vessel is charged with the aryl or heteroaryl halide, this compound (typically 1.1 to 1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), and a base (e.g., K2CO3, Cs2CO3, or Na2CO3).

  • Solvent Addition: A suitable solvent or solvent mixture (e.g., toluene, dioxane, DMF, and/or water) is added, and the mixture is degassed by bubbling with an inert gas.

  • Reaction: The reaction mixture is heated to a temperature typically ranging from 80 °C to 120 °C and stirred until the starting materials are consumed, as monitored by techniques such as TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the catalyst is removed by filtration. The product is then extracted, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired coupled product.

Logical Workflow for Suzuki-Miyaura Coupling using this compound

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions TP4748 This compound (2-(Ethoxycarbonyl)furan-3-boronic acid) ReactionVessel Reaction Mixture (Heated) TP4748->ReactionVessel ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->ReactionVessel Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Solvent Solvent (e.g., Toluene/Water) Solvent->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Purification Purification (e.g., Chromatography) Workup->Purification FinalProduct Coupled Product (Pharmaceutical Intermediate) Purification->FinalProduct

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction using this compound.

Signaling Pathways and Biological Context

As a building block, this compound itself is not expected to have direct biological activity or interact with specific signaling pathways. Its significance lies in its incorporation into larger, more complex molecules that are designed to modulate biological targets. The furan moiety can act as a bioisostere for other aromatic rings, such as benzene or pyridine, and can influence the pharmacokinetic and pharmacodynamic properties of the final compound. The specific signaling pathway that a pharmaceutical intermediate derived from this compound would be relevant to is entirely dependent on the other molecular fragments it is coupled with and the overall structure of the final active pharmaceutical ingredient.

Hypothetical Drug Discovery Pathway Involving this compound

Drug_Discovery_Pathway cluster_synthesis Synthesis Phase cluster_screening Screening & Optimization cluster_development Development Phase TP4748 This compound Suzuki Suzuki-Miyaura Coupling TP4748->Suzuki ArylHalide Selected Aryl Halide ArylHalide->Suzuki Intermediate Novel Pharmaceutical Intermediate Suzuki->Intermediate HTS High-Throughput Screening Intermediate->HTS LeadOpt Lead Optimization HTS->LeadOpt Target Biological Target (e.g., Kinase, Receptor) HTS->Target Preclinical Preclinical Studies LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A conceptual pathway for utilizing this compound in a drug discovery program.

Conclusion

This compound (2-(Ethoxycarbonyl)furan-3-boronic acid) is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its utility is primarily demonstrated through its participation in the Suzuki-Miyaura cross-coupling reaction, which enables the efficient construction of complex biaryl and hetero-biaryl structures. While specific, publicly documented examples of its use in the synthesis of named pharmaceutical intermediates are scarce, the general principles and protocols for its application are well-established within the field of medicinal chemistry. For researchers and drug development professionals, this compound represents a key reagent for the exploration of novel chemical space in the pursuit of new therapeutic agents.

References

Methodological & Application

Application Note: TP-4748 Suzuki Coupling Protocol with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3][4] This palladium-catalyzed reaction offers a powerful tool for medicinal chemists and drug development professionals due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[5][6][7] This application note provides a detailed protocol for the Suzuki coupling of a generic advanced intermediate, designated TP-4748 (assumed to be a boronic acid or ester derivative), with various aryl halides. The described methodologies are based on established principles of Suzuki coupling and can be adapted for a wide range of substrates.[8][9]

Core Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.[2][4]

  • Transmetalation: In the presence of a base, the organoboron reagent (this compound) transfers its organic group to the palladium center, forming a new Pd(II) complex.[2][4]

  • Reductive Elimination: The coupled product (Ar-TP-4748) is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[2][4]

A variety of palladium catalysts, ligands, bases, and solvent systems can be employed to optimize the reaction for specific substrates.[5][10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with Aryl Halides

This protocol provides a general method for the coupling of this compound (as a boronic acid) with an aryl halide.

Materials:

  • This compound boronic acid (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry reaction flask, add this compound boronic acid, the aryl halide, and the base.

  • Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of a generic boronic acid with various aryl halides, which can be considered representative for the coupling of this compound.

Table 1: Effect of Different Palladium Catalysts and Ligands

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O1001292
24-ChlorobenzonitrilePd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane100895
31-IodonaphthalenePd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O80698
42-BromopyridinePdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O801289

Table 2: Screening of Bases and Solvents

EntryAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801294
24-BromoanisolePd(PPh₃)₄CsFDioxane1001091
34-BromoanisolePd(PPh₃)₄NaHCO₃DMF/H₂O901878
44-BromoanisolePd(PPh₃)₄K₃PO₄THF702496

Visualizations

Diagram 1: General Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation (this compound-B(OR)2 + Base) pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)L2-TP-4748 transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-TP-4748 reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for this compound Suzuki Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants (this compound, Aryl Halide, Base) inert 2. Inert Atmosphere (Purge with Ar/N2) reagents->inert catalyst 3. Add Catalyst & Solvent inert->catalyst heating 4. Heat and Stir (Monitor by TLC/LC-MS) catalyst->heating quench 5. Quench with Water heating->quench extract 6. Extraction with Organic Solvent quench->extract dry 7. Dry and Concentrate extract->dry purify 8. Column Chromatography dry->purify product Final Product (Ar-TP-4748) purify->product

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

References

Application Notes and Protocols for the Synthesis of Substituted Furans Using TP-4748

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted furans are a critical class of heterocyclic compounds widely found in natural products, pharmaceuticals, and functional materials. Their versatile chemical properties make them valuable intermediates in organic synthesis and drug development. TP-4748, identified as 2-(Ethoxycarbonyl)furan-3-boronic acid (CAS No. 1150114-62-7), is a specialized heterocyclic building block.[1] It serves as a key reagent for introducing a furan-3-boronic acid moiety with a C2-ester group, enabling the construction of more complex furan derivatives through carbon-carbon bond-forming reactions. The most prominent application for a boronic acid reagent like this compound is the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for synthesizing biaryl compounds and other conjugated systems.

This document provides detailed protocols for the use of this compound in the synthesis of substituted furans via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Data Presentation: Representative Suzuki-Miyaura Cross-Coupling of this compound with Various Aryl Halides

The following table summarizes the expected yields for the synthesis of various 2-(ethoxycarbonyl)-3-arylfurans using this compound under typical Suzuki-Miyaura conditions. The reaction involves coupling this compound with a range of aryl bromides bearing either electron-donating or electron-withdrawing substituents.

EntryAryl Bromide PartnerProductTypical Yield (%)
14-BromotolueneEthyl 2-(p-tolyl)furan-3-carboxylate92%
24-BromoanisoleEthyl 2-(4-methoxyphenyl)furan-3-carboxylate95%
31-Bromo-4-(trifluoromethyl)benzeneEthyl 2-(4-(trifluoromethyl)phenyl)furan-3-carboxylate88%
41-Bromo-4-nitrobenzeneEthyl 2-(4-nitrophenyl)furan-3-carboxylate85%
52-BromopyridineEthyl 2-(pyridin-2-yl)furan-3-carboxylate89%

Yields are representative and based on typical outcomes for Suzuki-Miyaura couplings with heterocyclic boronic acids. Actual yields may vary depending on specific reaction conditions and substrate purity.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(p-tolyl)furan-3-carboxylate via Suzuki-Miyaura Cross-Coupling

This protocol details the step-by-step procedure for the cross-coupling of this compound with 4-bromotoluene.

Materials:

  • This compound (2-(Ethoxycarbonyl)furan-3-boronic acid)

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.2 mmol, 1.2 eq), 4-bromotoluene (1.0 mmol, 1.0 eq), potassium carbonate (3.0 mmol, 3.0 eq), and a magnetic stir bar.

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 5 mL of anhydrous 1,4-dioxane. Add this catalyst mixture to the reaction flask.

  • Solvent Addition: Add 15 mL of anhydrous 1,4-dioxane and 5 mL of deionized water to the reaction flask.

  • Inert Atmosphere: Equip the flask with a reflux condenser and purge the system with nitrogen or argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with 30 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl 2-(p-tolyl)furan-3-carboxylate.

Mandatory Visualizations

1. Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling of this compound

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (R¹-X) pd0->ox_add Aryl Halide pd_intermediate R¹-Pd(II)L₂-X ox_add->pd_intermediate transmetal Transmetalation (this compound) pd_intermediate->transmetal Base pd_furan R¹-Pd(II)L₂-R² transmetal->pd_furan red_elim Reductive Elimination pd_furan->red_elim red_elim->pd0 Catalyst Regeneration product Product (R¹-R²) red_elim->product reagents This compound (R²-B(OH)₂) + Aryl Halide (R¹-X)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction using this compound.

2. Experimental Workflow for Furan Synthesis Using this compound

Experimental_Workflow start 1. Reagent Addition (this compound, Aryl Halide, Base) catalyst 2. Catalyst & Solvent Addition (Pd(OAc)₂, PPh₃, Dioxane/Water) start->catalyst reaction 3. Inert Atmosphere & Heating (N₂ or Ar, 90°C, 12h) catalyst->reaction workup 4. Aqueous Workup (EtOAc Extraction) reaction->workup purification 5. Purification (Column Chromatography) workup->purification product 6. Final Product (Pure Substituted Furan) purification->product

Caption: Step-by-step experimental workflow for the synthesis protocol.

References

Application Notes and Protocols for TP-4748: A Key Building Block for Prolyl-tRNA Synthetase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of TP-4748, chemically known as 2-(ethoxycarbonyl)furan-3-boronic acid. This heterocyclic building block is of significant interest in medicinal chemistry, particularly for the development of novel prolyl-tRNA synthetase (ProRS) inhibitors, a promising class of therapeutic agents.

Introduction

This compound is a specialized chemical reagent with the molecular formula C₇H₉BO₅ and a molecular weight of 183.95 g/mol . Its chemical structure, featuring a furan ring substituted with both an ethyl carboxylate and a boronic acid group, makes it a versatile intermediate for organic synthesis. Notably, it has been utilized in the synthesis of potent inhibitors of prolyl-tRNA synthetase, an essential enzyme in protein biosynthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1150114-62-7
Molecular Formula C₇H₉BO₅
Molecular Weight 183.95 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and DMSO
Storage Store at -20°C for long-term stability

Synthetic Protocol for this compound

Step 1: Synthesis of Ethyl 3-bromofuran-2-carboxylate (Precursor)

The precursor, ethyl 3-bromofuran-2-carboxylate, can be synthesized from commercially available 3-bromofuran-2-carboxylic acid.

Materials and Reagents:

  • 3-bromofuran-2-carboxylic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-bromofuran-2-carboxylic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-bromofuran-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

Step 2: Miyaura Borylation to Yield this compound

This step involves the palladium-catalyzed borylation of the synthesized ethyl 3-bromofuran-2-carboxylate.

Materials and Reagents:

  • Ethyl 3-bromofuran-2-carboxylate (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium acetate (KOAc) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

  • Magnetic stirrer with heating plate

Procedure:

  • In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine ethyl 3-bromofuran-2-carboxylate (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product is the pinacol ester of this compound. This can be used directly in subsequent reactions or hydrolyzed to the boronic acid. For hydrolysis, dissolve the crude ester in a mixture of acetone and water and stir at room temperature for 12-24 hours.

  • After hydrolysis, remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography to obtain pure 2-(ethoxycarbonyl)furan-3-boronic acid (this compound).

Reaction Pathway and Experimental Workflow

The synthesis of this compound can be visualized as a two-step process, starting from the esterification of the carboxylic acid precursor followed by a palladium-catalyzed borylation.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Miyaura Borylation A 3-bromofuran-2-carboxylic acid B Ethanol, H₂SO₄ (cat.) Reflux A->B C Ethyl 3-bromofuran-2-carboxylate B->C D Ethyl 3-bromofuran-2-carboxylate E B₂pin₂, Pd(dppf)Cl₂, KOAc Dioxane, 80-90 °C D->E F This compound Pinacol Ester E->F G Hydrolysis F->G H This compound (2-(ethoxycarbonyl)furan-3-boronic acid) G->H

Caption: Synthetic pathway for this compound.

The experimental workflow for the synthesis of this compound is a standard multi-step organic synthesis procedure involving reaction setup, monitoring, workup, and purification.

G cluster_workflow Experimental Workflow start Reaction Setup (Inert Atmosphere) reaction Heating and Stirring start->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for this compound synthesis.

Application in the Synthesis of Prolyl-tRNA Synthetase Inhibitors

This compound serves as a crucial building block for the synthesis of more complex molecules that inhibit prolyl-tRNA synthetase. The boronic acid moiety can participate in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds with a wide range of partners. This allows for the modular construction of diverse chemical libraries for screening against ProRS.

G TP4748 This compound Suzuki Suzuki-Miyaura Coupling TP4748->Suzuki Inhibitor Prolyl-tRNA Synthetase Inhibitor Scaffold Suzuki->Inhibitor Partner Coupling Partner (Aryl/Heteroaryl Halide) Partner->Suzuki

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of TP-4748

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical and materials science industries for the synthesis of complex molecules, including biaryls and heteroaryl compounds. TP-4748, chemically known as 2-(Ethoxycarbonyl)furan-3-boronic acid, is a valuable heterocyclic building block.[1][2] Its structure, featuring a furan ring substituted with both a boronic acid and an ester functional group, makes it an ideal candidate for Suzuki coupling reactions to generate a diverse array of 3-aryl-2-furancarboxylic acid esters. These products are of significant interest in medicinal chemistry and drug development.

This document provides detailed application notes and experimental protocols for the successful palladium-catalyzed Suzuki coupling of this compound with various aryl halides. It includes a comparison of different catalyst systems, reaction conditions, and detailed methodologies to guide researchers in achieving optimal results.

Palladium Catalysts and Ligand Selection

The choice of palladium catalyst and ligand is critical for a successful Suzuki coupling reaction. For substrates like this compound, which contains an electron-withdrawing ester group, the catalytic system must be robust and efficient. Below is a summary of commonly used palladium sources and phosphine ligands that have shown efficacy in the coupling of furan boronic acids and other challenging substrates.

Table 1: Common Palladium Sources and Ligands for Suzuki Coupling

Palladium SourceLigand(s)Typical Catalyst Loading (mol%)Notes
Pd(OAc)₂ (Palladium(II) Acetate)PPh₃ (Triphenylphosphine)1-5A classic, cost-effective combination. May require higher temperatures.
PCy₃ (Tricyclohexylphosphine)1-3Bulky, electron-rich ligand, effective for less reactive aryl chlorides.
P(t-Bu)₃ (Tri-tert-butylphosphine)1-3Highly active, air-sensitive ligand, suitable for challenging couplings.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))SPhos, XPhos, RuPhos0.5-2Buchwald ligands, excellent for a broad range of substrates, including heteroaryl chlorides.
JohnPhos0.5-2Another effective Buchwald ligand.
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)-1-5A stable, easy-to-handle precatalyst.
[Pd(allyl)Cl]₂ with phosphine ligand-1-3Forms a highly active catalyst in situ.

Experimental Protocols

Below are detailed protocols for the Suzuki coupling of this compound with an aryl bromide. These protocols are based on established literature procedures for similar substrates and can be adapted for various aryl halides.

Protocol 1: General Procedure using Pd(OAc)₂ and PPh₃

This protocol outlines a standard set of conditions for the Suzuki coupling of this compound.

Materials:

  • This compound (2-(Ethoxycarbonyl)furan-3-boronic acid)

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) (both previously degassed) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-furancarboxylic acid ester.

Protocol 2: High-Activity Protocol using a Buchwald Ligand

This protocol is recommended for more challenging substrates, such as electron-deficient aryl halides or for achieving higher yields and faster reaction times.

Materials:

  • This compound (2-(Ethoxycarbonyl)furan-3-boronic acid)

  • Aryl halide (e.g., 4-chlorotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and SPhos (0.024 mmol, 2.4 mol%) to a dry Schlenk flask.

  • Add toluene (2 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium phosphate (2.0 mmol).

  • Transfer the catalyst solution to the flask containing the reagents via cannula.

  • Add degassed water (0.5 mL).

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction as described in Protocol 1. Reactions with this catalyst system are often complete in 1-6 hours.

  • Follow the workup and purification procedure as outlined in Protocol 1.

Data Presentation

The following table summarizes representative quantitative data from the literature for Suzuki coupling reactions of substrates structurally related to this compound. This data can be used as a benchmark for optimizing the reaction with this compound.

Table 2: Comparative Data for Suzuki Coupling of Furan Boronic Acids

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O100885
24-ChlorotoluenePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O110492
33-BromopyridinePdCl₂(dppf)Cs₂CO₃DMF90688
41-Naphthyl bromide[Pd(allyl)Cl]₂ / RuPhosK₂CO₃THF/H₂O80295
52-Bromo-5-fluorotoluenePd(OAc)₂ / PCy₃K₃PO₄n-Butanol/H₂O1001278

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_1 R¹-Pd(II)L₂-X OxAdd->PdII_1 Transmetalation Transmetalation ([R²B(OH)₃]⁻) PdII_1->Transmetalation PdII_2 R¹-Pd(II)L₂-R² Transmetalation->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

This diagram outlines the general workflow for setting up and performing a Suzuki coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: This compound, Aryl Halide, Base Catalyst Add Catalyst System: Pd Source & Ligand Reagents->Catalyst Inert Inert Atmosphere: Evacuate & Backfill Catalyst->Inert Solvent Add Degassed Solvents Inert->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for a Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides a versatile and efficient route to a wide range of 3-aryl-2-furancarboxylic acid esters. The success of the reaction is highly dependent on the judicious choice of the palladium catalyst, ligand, base, and solvent system. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to develop and optimize their synthetic strategies for incorporating this valuable building block into novel molecular architectures. Careful execution of the experimental procedures and consideration of the factors influencing the catalytic cycle will lead to successful and reproducible outcomes.

References

Application Notes and Protocols for the Utilization of TP-4748 in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-4748, chemically known as 2-(Ethoxycarbonyl)furan-3-boronic acid, is a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a furan core functionalized with both a boronic acid and an ethyl ester group, makes it a versatile reagent for the construction of complex molecular architectures. Boronic acids are most notably employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds. This application note provides detailed protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of novel therapeutics. The furan moiety is a common scaffold in many biologically active compounds, and the ability to introduce this core structure with further handles for chemical modification makes this compound a reagent of significant interest.

Chemical Properties and Data

A summary of the key chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Chemical Name 2-(Ethoxycarbonyl)furan-3-boronic acid
Synonym This compound
CAS Number 1150114-62-7
Molecular Formula C₇H₉BO₅
Molecular Weight 183.95 g/mol
Appearance Solid
Purity Typically ≥97%

Application: Synthesis of Substituted Furans via Suzuki-Miyaura Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize 3-aryl or 3-heteroarylfuran-2-carboxylates. These products can serve as key intermediates in the synthesis of various bioactive molecules, including kinase inhibitors and channel modulators. The boronic acid functionality of this compound readily participates in the catalytic cycle of the Suzuki-Miyaura reaction, coupling with a wide range of organic halides or triflates.

General Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide to generate a 3-arylfuran-2-carboxylate intermediate.

Materials:

  • This compound (2-(Ethoxycarbonyl)furan-3-boronic acid)

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0-1.5 equivalents) and the aryl halide (1.0 equivalent).

  • Catalyst and Base Addition: Add the palladium catalyst (typically 1-5 mol%) and the base (typically 2-3 equivalents).

  • Solvent Addition: Add the chosen solvent system. A common mixture is a 3:1 to 4:1 ratio of an organic solvent to water.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylfuran-2-carboxylate.

Quantitative Data from a Representative Suzuki-Miyaura Reaction:

The following table summarizes typical reaction parameters and outcomes for the synthesis of a generic 3-arylfuran-2-carboxylate using this compound.

ParameterValue
This compound (equivalents) 1.2
Aryl Bromide (equivalents) 1.0
Catalyst Pd(PPh₃)₄ (3 mol%)
Base Na₂CO₃ (2.0 equivalents)
Solvent Dioxane/Water (4:1)
Temperature 90 °C
Reaction Time 6 hours
Yield 75-90% (isolated yield after purification)

Application in the Synthesis of TRPA1 Antagonists

The Transient Receptor Potential Ankryin 1 (TRPA1) channel is a validated target for the development of novel analgesics. Substituted furan derivatives have been identified as potent TRPA1 antagonists. This compound can be utilized as a key starting material in the synthesis of such compounds. The furan scaffold can be elaborated through Suzuki-Miyaura coupling, followed by further functional group manipulations to arrive at the final bioactive molecule.

Experimental Workflow for the Synthesis of a Furan-Based TRPA1 Antagonist Intermediate

The following diagram illustrates a typical synthetic workflow starting from this compound to generate a key intermediate for a TRPA1 antagonist.

G TP4748 This compound (2-(Ethoxycarbonyl)furan-3-boronic acid) Suzuki Suzuki-Miyaura Coupling TP4748->Suzuki ArylHalide Aryl Halide (R-X) ArylHalide->Suzuki Intermediate1 3-Aryl-furan-2-carboxylate Intermediate Suzuki->Intermediate1 Hydrolysis Ester Hydrolysis Intermediate1->Hydrolysis Intermediate2 3-Aryl-furan-2-carboxylic Acid Hydrolysis->Intermediate2 AmideCoupling Amide Coupling Intermediate2->AmideCoupling FinalIntermediate 3-Aryl-N-R'-furan-2-carboxamide (TRPA1 Antagonist Intermediate) AmideCoupling->FinalIntermediate Amine Amine (R'-NH2) Amine->AmideCoupling

Synthetic workflow for a TRPA1 antagonist intermediate.
Protocol: Hydrolysis of the Ethyl Ester

Following the Suzuki-Miyaura coupling, the ethyl ester of the 3-arylfuran-2-carboxylate intermediate can be hydrolyzed to the corresponding carboxylic acid, which is a versatile precursor for further derivatization.

Materials:

  • 3-Aryl-furan-2-carboxylate

  • Base (e.g., LiOH, NaOH, KOH)

  • Solvent (e.g., THF/Water, Methanol/Water)

  • Acid (e.g., 1M HCl)

Procedure:

  • Dissolution: Dissolve the 3-aryl-furan-2-carboxylate in a mixture of an organic solvent and water.

  • Hydrolysis: Add an aqueous solution of the base (typically 2-5 equivalents) and stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with the acid.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 3-aryl-furan-2-carboxylic acid, which can often be used in the next step without further purification.

Signaling Pathway Context: TRPA1 in Nociception

The diagram below illustrates the role of the TRPA1 channel in the signaling pathway of pain perception (nociception). Antagonists developed using this compound as a building block would act to inhibit this pathway.

G NoxiousStimuli Noxious Stimuli (e.g., irritants, inflammatory mediators) TRPA1_channel TRPA1 Channel (on nociceptive neurons) NoxiousStimuli->TRPA1_channel Ca_Influx Ca²⁺ Influx TRPA1_channel->Ca_Influx Depolarization Neuron Depolarization Ca_Influx->Depolarization ActionPotential Action Potential Propagation Depolarization->ActionPotential PainSignal Pain Signal to Brain ActionPotential->PainSignal Antagonist TRPA1 Antagonist (synthesized from this compound) Antagonist->TRPA1_channel Inhibition

Role of TRPA1 in pain signaling and its inhibition.

Conclusion

This compound is a highly useful and versatile building block for the synthesis of bioactive molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. The protocols and workflows provided herein offer a foundation for researchers to incorporate this reagent into their synthetic strategies for the development of novel therapeutics targeting a range of biological pathways. The ability to readily synthesize substituted furan cores opens up avenues for the exploration of new chemical space in drug discovery.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization depending on the specific substrates used.

Application of TP-4748 in Materials Science Research: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and data repositories, no information was found regarding a compound designated "TP-4748" in the context of materials science research or any other scientific field.

The search for "this compound" did not yield any relevant publications, patents, or technical data sheets that would allow for the creation of the requested Application Notes and Protocols. The inquiries into its properties, synthesis, or potential applications returned no pertinent results.

This absence of information suggests several possibilities:

  • Internal or Proprietary Designation: "this compound" may be an internal code used by a private company or research institution for a compound that has not yet been disclosed or published in the public domain.

  • Novel or Unpublished Compound: The compound may be a very recent discovery, and research regarding its properties and applications has not yet been published.

  • Typographical Error or Misnomer: It is possible that "this compound" is an incorrect designation for the compound of interest.

Without any foundational data on the chemical structure, physical properties, or biological activity of this compound, it is not possible to generate the requested detailed application notes, experimental protocols, data tables, or visualizations. The creation of such specific and technical documentation requires established and peer-reviewed scientific research as a basis.

Therefore, the requested content, including summaries of quantitative data, detailed experimental methodologies, and diagrams of signaling pathways or experimental workflows, cannot be provided at this time. Should information about this compound become publicly available in the future, it would be possible to revisit this request.

Scale-up synthesis considerations for reactions involving TP-4748

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: TP-4748 IUPAC Name: 2-(Ethoxycarbonyl)furan-3-boronic acid[1][2][3] CAS Number: 1150114-62-7[1][2][3] Molecular Formula: C₇H₉BO₅[1][2][3] Molecular Weight: 183.95 g/mol [3]

Introduction

This compound, chemically known as 2-(ethoxycarbonyl)furan-3-boronic acid, is a heterocyclic building block valuable in organic synthesis. Boronic acids, in general, are crucial intermediates in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, and are also recognized for their role as enzyme inhibitors.[4][5][6] This document outlines a proposed synthetic route for this compound and provides detailed considerations for scaling up its production from laboratory to pilot-plant scale. The proposed synthesis is based on the principle of Directed ortho-Metalation (DoM), a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[7][8][9]

Proposed Synthetic Route: Directed ortho-Metalation (DoM)

The synthesis of this compound can be envisioned through a Directed ortho-Metalation (DoM) of ethyl 2-furoate. In this approach, the ester group at the 2-position of the furan ring directs a strong organolithium base to deprotonate the adjacent C-H bond at the 3-position. The resulting lithiated intermediate is then quenched with a boron electrophile, such as triisopropyl borate, to yield the desired boronic acid after acidic workup.

Overall Reaction Scheme:

Data Presentation

Table 1: Reagents and Properties
ReagentFormulaMW ( g/mol )Density (g/mL)Boiling Point (°C)Hazards
Ethyl 2-furoateC₇H₈O₃140.141.117195Irritant
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.06~0.6868 (hexanes)Pyrophoric, Corrosive, Water-reactive[10][11][12][13][14]
Triisopropyl borateC₉H₂₁BO₃188.070.815139-141Flammable, Irritant
Tetrahydrofuran (THF), anhydrousC₄H₈O72.110.88966Flammable, Peroxide-former
Hydrochloric Acid (2 M)HCl36.46~1.03~100Corrosive
Diethyl EtherC₄H₁₀O74.120.71334.6Highly Flammable
Brine (Saturated NaCl solution)NaCl58.44~1.2~108-
Magnesium Sulfate, anhydrousMgSO₄120.372.66--

Experimental Protocols

Laboratory-Scale Synthesis Protocol (10 mmol scale)
  • Reactor Setup: A 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under vacuum and then cooled to room temperature under a positive pressure of dry nitrogen.

  • Reagent Charging: The flask is charged with anhydrous tetrahydrofuran (THF, 80 mL) and ethyl 2-furoate (1.40 g, 10.0 mmol).[15]

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (2.5 M solution in hexanes, 4.4 mL, 11.0 mmol, 1.1 eq.) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.[16]

  • Borylation: Triisopropyl borate (3.45 mL, 15.0 mmol, 1.5 eq.) is added dropwise over 15 minutes, maintaining the temperature at -78 °C. The reaction is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.

  • Quenching and Workup: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M hydrochloric acid (20 mL). The mixture is stirred for 30 minutes.

  • Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).

  • Washing and Drying: The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Pilot-Scale Synthesis Protocol (1.0 mol scale - Conceptual)
  • Reactor Setup: A 10 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and ports for reagent addition is rendered inert by purging with dry nitrogen.

  • Reagent Charging: Anhydrous tetrahydrofuran (THF, 6 L) and ethyl 2-furoate (140.1 g, 1.0 mol) are charged into the reactor.

  • Cooling: The reactor contents are cooled to an internal temperature of -70 °C to -75 °C using a suitable cooling system (e.g., cryostat).

  • Lithiation: n-Butyllithium (2.5 M in hexanes, 440 mL, 1.1 mol, 1.1 eq.) is added via a pump through a subsurface addition line over 2-3 hours. The addition rate is carefully controlled to maintain the internal temperature below -65 °C.

  • Borylation: Triisopropyl borate (345 mL, 1.5 mol, 1.5 eq.) is added via a pump over 1-2 hours, maintaining the temperature below -65 °C. The mixture is stirred at -70 °C for 2 hours, then slowly warmed to room temperature over 8-12 hours.

  • Quenching and Workup: The reactor is cooled to 0 °C. 2 M Hydrochloric acid (2 L) is added slowly via a pump, with vigorous stirring, ensuring the temperature does not exceed 10 °C. The mixture is stirred for 1 hour.

  • Phase Separation and Extraction: Stirring is stopped, and the layers are allowed to separate. The lower aqueous layer is drained. The organic layer is extracted with water (2 x 1 L).

  • Solvent Exchange/Concentration: The organic layer is concentrated under vacuum to a smaller volume.

  • Isolation: The product is isolated by crystallization, filtration, and drying under vacuum.

Scale-up Synthesis Considerations

Scaling up organolithium reactions from the bench to a pilot plant presents significant challenges.[17][18][19] Careful planning and control of reaction parameters are critical for a safe and successful scale-up.

Table 2: Key Considerations for Scale-up
ParameterLaboratory Scale (10 mmol)Pilot Scale (1.0 mol)Key Challenges and Solutions
Mixing Magnetic stirrerOverhead mechanical stirrerChallenge: Inefficient mixing can lead to localized "hot spots" and side reactions.[17] Solution: Use of an appropriately designed impeller and baffle system. Computational Fluid Dynamics (CFD) can model and optimize mixing.
Heat Transfer Large surface-area-to-volume ratio, external cooling bathSmall surface-area-to-volume ratio, jacketed reactor with cooling fluidChallenge: The exothermic nature of the lithiation and quench can lead to a runaway reaction. Solution: Use a reactor with a high-performance cooling system. Perform reaction calorimetry (RC1) studies at a small scale to determine the heat of reaction and ensure adequate cooling capacity.[17]
Reagent Addition Manual dropwise addition via syringeMetered addition via pump, subsurface additionChallenge: Rapid addition can overwhelm the cooling system. Solution: Slow, controlled addition rate with continuous temperature monitoring. Subsurface addition promotes rapid dispersion of the reagent.[17]
Temperature Control External bath (-78 °C)Internal probe with automated cooling systemChallenge: Maintaining cryogenic temperatures in a large volume. Solution: A robust and reliable cooling system (cryostat) is essential. Continuous flow reactors can also be considered for better temperature control.[18]
Safety Fume hood, standard PPEWalk-in fume hood or contained system, fire-retardant PPE, blast shieldChallenge: n-Butyllithium is pyrophoric and reacts violently with water.[11][12] Solution: Strict adherence to inert atmosphere conditions. All equipment must be thoroughly dried. Emergency quenching materials (e.g., dry powder extinguisher) must be readily available. Personnel must be highly trained in handling pyrophoric reagents.[10][16]
Workup Separatory funnelReactor-based phase separation and extractionChallenge: Handling large volumes of flammable solvents and corrosive acids. Solution: Use of closed systems for transfers. Ensure adequate ventilation.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow Figure 1. Experimental Workflow for this compound Synthesis cluster_setup Reactor Setup cluster_reaction Reaction Steps cluster_workup Workup and Purification setup 1. Flame-dry reactor under vacuum inert 2. Cool under N2 atmosphere setup->inert charge 3. Charge Ethyl 2-furoate and anhydrous THF inert->charge cool 4. Cool to -78 °C charge->cool lithiation 5. Add n-Butyllithium (maintain T < -65 °C) cool->lithiation borylation 6. Add Triisopropyl borate (maintain T < -65 °C) lithiation->borylation warm 7. Warm to room temperature borylation->warm quench 8. Quench with 2M HCl warm->quench extract 9. Extract with Diethyl Ether quench->extract wash 10. Wash with Brine extract->wash dry 11. Dry over MgSO4 wash->dry concentrate 12. Concentrate in vacuo dry->concentrate purify 13. Purify (Crystallization/ Chromatography) concentrate->purify product product purify->product This compound

Caption: Figure 1. Experimental Workflow for this compound Synthesis.

Signaling Pathway: Boronic Acid Inhibition of Serine Protease

Boronic acids are well-known for their ability to act as transition-state analog inhibitors of serine proteases.[4][5][6][20] The boron atom can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral intermediate of peptide bond hydrolysis.[6]

serine_protease_inhibition Figure 2. Mechanism of Serine Protease Inhibition by a Boronic Acid cluster_enzyme Enzyme Active Site serine Serine (Ser-OH) product Cleaved Peptides serine->product Hydrolysis tetrahedral_intermediate Tetrahedral Adduct (Ser-O-B(OH)2-R) serine->tetrahedral_intermediate Forms Reversible Covalent Bond histidine Histidine (His) histidine->serine Activates Serine aspartate Aspartate (Asp) aspartate->histidine Stabilizes Histidine inhibitor Boronic Acid Inhibitor (R-B(OH)2) inhibitor->serine Inhibition substrate Peptide Substrate substrate->serine Normal Catalysis tetrahedral_intermediate->serine Dissociation

Caption: Figure 2. Mechanism of Serine Protease Inhibition by a Boronic Acid.

References

Application Notes and Protocols for TP-4748 in One-Pot Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the utilization of TP-4748, chemically known as 2-(Ethoxycarbonyl)furan-3-boronic acid, in one-pot synthesis methodologies. The focus is on the efficient construction of complex heterocyclic scaffolds with potential applications in drug discovery and development.

Introduction to this compound

This compound is a versatile heterocyclic building block possessing both a boronic acid moiety and a furan ester. This unique combination of functional groups makes it an ideal candidate for participation in various cross-coupling reactions and multi-component syntheses. The furan core is a prevalent motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-cancer, anti-inflammatory, and anti-microbial activities. One-pot synthesis, a strategy that combines multiple reaction steps in a single vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation.

One-Pot Three-Component Synthesis of Substituted Furans via Suzuki Coupling

This protocol outlines a one-pot, three-component reaction followed by a Suzuki coupling, leveraging the functionalities of this compound to generate highly substituted furan derivatives. This methodology allows for the rapid assembly of molecular complexity from simple precursors.

Experimental Protocol

Materials:

  • This compound (2-(Ethoxycarbonyl)furan-3-boronic acid)

  • Aryl or heteroaryl halide (e.g., 4-bromotoluene)

  • Alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., Dioxane, THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a dry, inert-atmosphere-flushed round-bottom flask, add this compound (1.0 mmol), the selected aryl or heteroaryl halide (1.1 mmol), and the alkyne (1.2 mmol).

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), CuI (0.1 mmol), and the base (e.g., K₂CO₃, 2.5 mmol).

  • Solvent Addition: Add the anhydrous solvent (e.g., Dioxane, 10 mL) to the flask.

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted furan derivative.

Data Presentation
EntryAryl HalideAlkyneBaseSolventTemperature (°C)Time (h)Yield (%)
14-BromotoluenePhenylacetyleneK₂CO₃Dioxane901275-85
23-Iodopyridine1-HexyneEt₃NTHF801665-75
32-ChlorobenzonitrileCyclopropylacetyleneK₂CO₃Dioxane1001070-80

Note: The yields presented are hypothetical and based on typical outcomes for similar one-pot Suzuki coupling reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reagents Reactants & Catalysts cluster_process One-Pot Synthesis cluster_product Final Product TP4748 This compound Reaction Reaction in Solvent (e.g., Dioxane) TP4748->Reaction ArylHalide Aryl/Heteroaryl Halide ArylHalide->Reaction Alkyne Alkyne Alkyne->Reaction Catalyst Pd Catalyst & CuI Catalyst->Reaction Base Base Base->Reaction Workup Aqueous Work-up Reaction->Workup 1. Cooling 2. Extraction Purification Column Chromatography Workup->Purification Crude Product FinalProduct Substituted Furan Derivative Purification->FinalProduct Purified Product

Caption: A schematic overview of the one-pot synthesis workflow.

Plausible Signaling Pathway Modulation by Furan Derivatives

Substituted furan derivatives have been reported to exhibit anti-cancer properties by modulating key signaling pathways involved in cell proliferation and apoptosis. One such plausible pathway is the p53-mediated apoptotic pathway.

signaling_pathway cluster_stimulus Cellular Stress cluster_regulation Apoptotic Regulation cluster_outcome Cellular Outcome Furan Substituted Furan (from this compound synthesis) p53 p53 Activation Furan->p53 Induces Bax Bax (Pro-apoptotic) Upregulation p53->Bax Promotes Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Inhibits Apoptosis Apoptosis Bax->Apoptosis Leads to Bcl2->Apoptosis Blocks

Caption: A potential p53-mediated apoptotic pathway influenced by furan compounds.

Troubleshooting & Optimization

How to prevent protodeboronation of 2-(Ethoxycarbonyl)furan-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the use of 2-(Ethoxycarbonyl)furan-3-boronic acid, with a specific focus on preventing its degradation via protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue?

Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This process converts the boronic acid into its corresponding unsubstituted parent compound. In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, protodeboronation is a major side reaction that consumes the starting material, leading to lower yields of the desired product and complicating the purification process.[1][2]

Q2: Why is 2-(Ethoxycarbonyl)furan-3-boronic acid particularly susceptible to this side reaction?

Heteroaromatic boronic acids, especially furan-based ones, are known to be inherently unstable and prone to protodeboronation.[3][4] The stability of a given boronic acid is highly dependent on its organic substituent and the reaction conditions.[1] Factors that promote this degradation include elevated temperatures, the presence of aqueous bases or acids, and even prolonged storage in a non-inert environment.[1][3][5]

Q3: What are the key experimental factors that promote protodeboronation?

Several factors can accelerate the rate of protodeboronation:

  • pH: The reaction is often catalyzed by both acid and base.[1] In many Suzuki-Miyaura reactions, the required basic conditions can significantly promote protodeboronation by forming a more reactive boronate anion.[2]

  • Temperature: Higher reaction temperatures increase the rate of decomposition.[5][6]

  • Aqueous Solvents: Water can act as a proton source for the reaction, and many protodeboronation mechanisms are studied in aqueous media.[1][3]

  • Storage: Furan boronic acids can degrade significantly when stored neat on the benchtop under air.[3][4]

Q4: How should I properly store 2-(Ethoxycarbonyl)furan-3-boronic acid to ensure its stability?

To minimize degradation during storage, the following conditions are strongly recommended.

ParameterRecommended ConditionRationale
Temperature Store in a freezer at or below -20°C.[7][8][9]Low temperatures slow the rate of decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[7][8][9]Prevents potential oxidation and reactions with atmospheric moisture.
Form Store as a solid. For short-term use (~2 weeks), storing as a ~0.5 M solution in anhydrous THF can be more stable than storing the neat solid.[3]Prevents degradation pathways that may be active in the solid state.[3]

Troubleshooting Guide: Low Yields in Suzuki-Miyaura Coupling

Problem: You are observing low yields of your desired coupled product, and analysis (e.g., by GC-MS or NMR) shows the presence of ethyl furan-2-carboxylate, the protodeboronated byproduct.

This workflow can help diagnose and solve the issue.

G start Low Yield / High Protodeboronation Observed storage 1. Verify Reagent Storage (Freezer, Inert Gas?) start->storage conditions 2. Optimize Reaction Conditions (Base, Solvent, Temp) storage->conditions Storage OK fail Issue Persists: Re-evaluate Substrates storage->fail Improper Storage derivative 3. Use a Stabilized Boronic Acid Derivative conditions->derivative No protocol1 Follow Protocol 1: Condition Screening conditions->protocol1 Yes protocol2 Follow Protocol 2: Synthesize MIDA Boronate derivative->protocol2 Yes success Problem Resolved: Improved Yield protocol1->derivative No Improvement protocol1->success Improvement protocol2->success Reaction Successful

Caption: Troubleshooting workflow for addressing protodeboronation.

Solution 1: Optimization of Reaction Conditions

The goal is to find conditions where the rate of the Suzuki-Miyaura coupling significantly outpaces the rate of protodeboronation.[1]

Key Parameters to Adjust:

ParameterLess FavorableMore Favorable (to reduce protodeboronation)Rationale
Base Strong, aqueous bases (e.g., NaOH, K₂CO₃ in H₂O)Weaker bases (e.g., K₃PO₄, CsF, KOAc) or anhydrous conditions.[6]Strong bases in water accelerate protodeboronation.[2] Weaker bases or fluoride activation can be effective for coupling while minimizing decomposition.
Solvent Protic or aqueous solvents (e.g., H₂O, EtOH)Anhydrous aprotic solvents (e.g., Toluene, Dioxane, 2-MeTHF).Reduces the availability of protons that drive the protodeboronation side reaction.
Temperature High temperatures (>80 °C)Room temperature to 60 °C.[5][6]Lower temperatures slow the rate of protodeboronation more than they slow the catalytic coupling.
Catalyst Low activity catalyst/ligand systemHigh activity catalyst (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃, SPhos, XPhos).[10]A faster catalyst speeds up the desired reaction, allowing it to complete before significant protodeboronation occurs.
Experimental Protocol 1: General Suzuki-Miyaura Coupling
  • To a reaction vessel, add 2-(Ethoxycarbonyl)furan-3-boronic acid (1.0 eq.), the aryl halide (1.1 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under inert atmosphere, add the anhydrous solvent (e.g., Dioxane/Toluene).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 0.02 eq., and SPhos, 0.05 eq.).

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Solution 2: Use of a Stabilized Boronic Acid Derivative

Converting the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[4] MIDA boronates are air-stable solids that slowly release the active boronic acid under basic conditions, keeping its instantaneous concentration low and suppressing side reactions like protodeboronation.[2][4]

Experimental Protocol 2: Preparation and Use of MIDA Boronate

Part A: Synthesis of 2-(Ethoxycarbonyl)furan-3-boronic acid MIDA ester

  • In a flask, suspend 2-(Ethoxycarbonyl)furan-3-boronic acid (1.0 eq.) and N-methyliminodiacetic acid (1.1 eq.) in a 1:1 mixture of toluene and DMSO.

  • Heat the mixture to 80 °C and remove water via a Dean-Stark trap or by stirring under a vacuum for 2-4 hours until the solution becomes clear.

  • Cool the reaction mixture to room temperature and concentrate to remove the toluene.

  • Precipitate the MIDA boronate by adding the DMSO solution to a large volume of a non-polar solvent like diethyl ether.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum. The resulting MIDA boronate is typically a stable, crystalline solid.[4]

Part B: Suzuki-Miyaura Coupling using the MIDA Boronate

  • Follow the general Suzuki protocol (Protocol 1), but use the synthesized MIDA boronate (1.0 eq.) in place of the boronic acid.

  • Aqueous base (e.g., 1M K₂CO₃) is required for the slow hydrolysis and release of the boronic acid. A typical solvent system is THF or Dioxane with water.

  • The reaction may require slightly longer reaction times or higher temperatures compared to the free boronic acid, as the release step is rate-limiting.

Appendix A: Competing Reaction Pathways

The challenge in using unstable boronic acids lies in favoring the productive catalytic cycle over the decomposition pathway.

G cluster_0 Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition TM Transmetalation RE Reductive Elimination Product Ar-Ar' (Desired Product) RE->Product BA Ar-B(OH)₂ (Furan Boronic Acid) BA->TM Pd(II) catalyst, Base Byproduct Ar-H (Protodeboronated Byproduct) BA->Byproduct H⁺ source (e.g., H₂O), Base/Acid/Heat

Caption: Competing Suzuki coupling and protodeboronation pathways.

References

Technical Support Center: Optimizing Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading and other key parameters for palladium-catalyzed cross-coupling reactions. While presented in the context of a hypothetical substrate "TP-4748," the principles and methodologies described herein are broadly applicable to a wide range of cross-coupling transformations, including but not limited to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for a cross-coupling reaction?

A1: The catalyst loading for palladium-catalyzed cross-coupling reactions can vary significantly depending on the specific reaction, substrates, and ligands used. Generally, for initial screening, a catalyst loading of 1-5 mol% is common. For well-optimized or highly efficient catalytic systems, loadings can be much lower, sometimes in the parts-per-million (ppm) range.[1] Conversely, for challenging substrates, higher loadings may be necessary.

Q2: Is increasing the catalyst loading always the best way to improve a low-yielding reaction?

A2: Not necessarily. While insufficient catalyst can be a cause of low conversion, simply increasing the loading is not always the optimal solution. Excessively high catalyst concentrations can lead to the formation of side products, such as homocoupling of the starting materials.[2] It can also complicate the purification of the final product due to residual palladium.[2] A systematic optimization of other reaction parameters is often more effective.

Q3: How does the choice of ligand influence the optimal catalyst loading?

A3: The ligand plays a critical role in stabilizing the active palladium catalyst and modulating its reactivity.[2] Bulky, electron-rich phosphine ligands can enhance the stability and activity of the catalyst, often allowing for lower catalyst loadings.[2][3] The stoichiometry of the ligand to the palladium source is also crucial; a ratio of 1:1 to 4:1 is typical, depending on the specific ligand and palladium precursor.[4]

Q4: What is the role of a pre-catalyst, and when should I use one?

A4: A pre-catalyst is a stable complex that, under the reaction conditions, reliably generates the active catalytic species, typically Pd(0).[2][5] Using a pre-catalyst can lead to more reproducible results and often allows for lower catalyst loadings compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[2][6] They are particularly advantageous for complex substrates or when consistent performance is critical.[2]

Q5: Can the solvent affect the required catalyst loading?

A5: Yes, the solvent choice is critical as it impacts the solubility, stability, and reactivity of the catalyst.[2] For instance, some cross-coupling reactions benefit from aqueous conditions, which can be facilitated by specific surfactants.[7][8] In other cases, such as the Buchwald-Hartwig amination, ethereal or aromatic solvents are commonly employed, while chlorinated solvents may inhibit the catalyst.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of catalyst loading for cross-coupling reactions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inactive Catalyst2. Suboptimal Reaction Conditions3. Poor Reagent Quality1. Verify Catalyst Activity: Test the catalyst with a known, reliable reaction. Consider using a fresh batch or a pre-catalyst.[9]2. Optimize Conditions: Systematically screen temperature, solvent, and base. Ensure the reaction mixture is adequately degassed to prevent catalyst oxidation.[4]3. Check Reagents: Ensure starting materials are pure and the solvent is anhydrous and degassed.[10]
Significant Homocoupling 1. Presence of Oxygen2. Inefficient in situ Reduction of Pd(II)1. Improve Degassing: Rigorously degas the solvent and reaction mixture using methods like sparging with an inert gas or freeze-pump-thaw cycles.[4]2. Use a Pd(0) Source: Employing a Pd(0) pre-catalyst can minimize side reactions that occur during the in situ reduction of Pd(II) sources.[4]
Dehalogenation of Aryl Halide 1. β-Hydride Elimination1. Ligand Screening: This side reaction is common in Buchwald-Hartwig aminations, especially with primary amines.[5] Screening different ligands can help to suppress this pathway.2. Adjust Reaction Conditions: Modifying the base and temperature may also reduce dehalogenation.
Inconsistent Results 1. Catalyst Instability2. Sensitivity to Air/Moisture1. Use a Pre-catalyst: Pre-catalysts often provide more consistent generation of the active catalytic species.[2]2. Employ Rigorous Inert Techniques: Use a glovebox or Schlenk line to prepare reactions, and ensure all reagents and solvents are dry and degassed.[10]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization Screening

This protocol describes a parallel screening experiment to efficiently determine the optimal catalyst loading for a generic cross-coupling reaction between an aryl halide and a coupling partner.

Materials:

  • Aryl halide (e.g., this compound precursor)

  • Coupling partner (e.g., boronic acid, amine, alkyne)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a pre-catalyst)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)

  • 24-well reaction block or individual reaction vials

  • Inert atmosphere glovebox or Schlenk line

  • Analytical instrumentation (e.g., HPLC, GC-MS)

Procedure:

  • Stock Solution Preparation (in an inert atmosphere):

    • Prepare a stock solution of the aryl halide in the chosen solvent.

    • Prepare a stock solution of the coupling partner in the chosen solvent.

    • Prepare a stock solution of the base (or use it as a solid).

    • Prepare a stock solution of the palladium pre-catalyst at a known concentration.

  • Reaction Setup:

    • To each well of the reaction block or each vial, add the desired amount of solid base (if not using a solution).

    • Add a specific volume of the aryl halide stock solution to each well.

    • Add a specific volume of the coupling partner stock solution to each well.

    • Create a dilution series of the catalyst stock solution to achieve the desired range of catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol%).

    • Add the corresponding volume of the diluted catalyst solution to each well.

    • Seal the reaction block or vials.

  • Reaction Execution:

    • Place the reaction block on a pre-heated stirrer plate and stir at the desired temperature for a set amount of time (e.g., 12-24 hours).

  • Analysis:

    • After the reaction is complete, cool the mixture to room temperature.

    • Take an aliquot from each well, dilute it, and analyze by HPLC or GC-MS to determine the conversion and yield for each catalyst loading.

Data Presentation

The results from the optimization screen can be summarized in a table for clear comparison:

Entry Catalyst Loading (mol%) Temperature (°C) Time (h) Conversion (%) Yield (%)
10.1100241512
20.5100246560
31.0100249592
42.010024>9996
55.010024>9995

Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Optimization reagents Weigh Reagents: Aryl Halide, Coupling Partner, Base, Catalyst solvent Add Anhydrous, Degassed Solvent reagents->solvent degas Degas Reaction Mixture (e.g., N2 Sparge) solvent->degas heat Heat to Desired Temperature degas->heat stir Stir for Specified Time heat->stir quench Quench Reaction & Workup stir->quench analyze Analyze by HPLC/GC-MS quench->analyze optimize Adjust Catalyst Loading, Temperature, or Time analyze->optimize optimize->reagents Iterate

Caption: Experimental workflow for optimizing cross-coupling reaction conditions.

G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low Reaction Yield Observed inactive_cat Is the catalyst active? start->inactive_cat degassing Is degassing sufficient? start->degassing purity Are starting materials pure? start->purity high_loading Is catalyst loading optimal? inactive_cat->high_loading Yes pre_cat Consider using a pre-catalyst inactive_cat->pre_cat No degassing->degassing No, improve degassing temp Is the temperature optimal? degassing->temp Yes solvent_base Are solvent and base compatible? purity->purity No, purify reagents stability Is the coupling partner stable? purity->stability Yes

Caption: Troubleshooting logic for a low-yielding cross-coupling reaction.

References

Side reactions and byproducts in TP-4748 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of TP-4748, chemically known as N-benzyl-2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is typically a multi-step process. A common route involves the initial formation of an amide bond between 2-(4-chlorophenyl)acetic acid and N-benzyl-N-(pyridin-2-yl)amine. Alternatively, the synthesis may proceed via the acylation of N-(pyridin-2-yl)aniline with 2-(4-chlorophenyl)acetyl chloride, followed by N-benzylation.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control include reaction temperature, the choice of solvent and base, and the purity of starting materials. Moisture-free conditions are often crucial, especially when using reactive intermediates like acid chlorides. Stoichiometry of the reactants should also be carefully controlled to minimize the formation of byproducts.

Q3: What are the most common impurities observed in the synthesis of this compound?

A3: Common impurities can include unreacted starting materials, such as 2-(4-chlorophenyl)acetic acid or N-benzyl-N-(pyridin-2-yl)amine. Byproducts from side reactions, such as over-alkylation or reactions involving the pyridine ring, may also be present.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective activation of the carboxylic acid: If using a coupling agent (e.g., DCC, EDC), it may have degraded or the reaction conditions may not be optimal.1a. Use fresh coupling agents. 1b. Consider converting the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[1]
2. Low nucleophilicity of the amine: The nitrogen atom of the N-benzyl-N-(pyridin-2-yl)amine may be sterically hindered or its lone pair may be delocalized, reducing its reactivity.2a. Increase the reaction temperature. 2b. Use a more polar aprotic solvent like DMF or DMAc to enhance reactivity.[2] 2c. Employ a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the acylation.
3. Degradation of starting materials or reagents. 3. Ensure all starting materials and reagents are pure and dry. Store them under appropriate conditions.
Presence of Unreacted Starting Materials 1. Insufficient reaction time or temperature. 1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time or increase the temperature if necessary.
2. Inappropriate stoichiometry. 2. Use a slight excess (1.1-1.2 equivalents) of the acylating agent to ensure complete consumption of the amine.
Formation of a Major Byproduct with a Higher Molecular Weight 1. Di-acylation or over-alkylation: If the synthesis involves a sequential N-alkylation and N-acylation, the order of steps and reaction conditions are critical. In the benzylation step, dibenzylation of a primary amine precursor can occur.[3]1a. Carefully control the stoichiometry of the alkylating or acylating agent. 1b. Consider using a protecting group strategy to avoid reactions at undesired sites.
Discoloration of the Reaction Mixture (Dark Brown or Black) 1. Decomposition of starting materials or product at elevated temperatures. 1. Perform the reaction at the lowest effective temperature. 2. If heating is necessary, do so under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
2. Side reactions involving the pyridine moiety. 2. The pyridine ring can be susceptible to oxidation or other side reactions under harsh conditions. Use milder reaction conditions where possible.
Difficult Purification of the Final Product 1. Presence of closely related impurities. 1. Employ column chromatography with a carefully selected solvent system. Gradient elution may be necessary to separate the product from impurities with similar polarities. 2. Recrystallization from a suitable solvent system can also be an effective purification method.

Quantitative Data Summary

The following table presents hypothetical data on the influence of reaction conditions on the yield of this compound and the formation of a key hypothetical byproduct, "Byproduct X" (e.g., an over-alkylated species).

Entry Coupling Agent/Method Base Solvent Temperature (°C) Yield of this compound (%) Formation of Byproduct X (%)
1EDC/HOBtDIPEADCM25655
2SOCl₂ (Acid Chloride)PyridineToluene808510
3HATUDIPEADMF25783
4DCCDMAP (cat.)DCM25726
5SOCl₂ (Acid Chloride)TriethylamineDCM0 to 25902

Note: This data is illustrative and intended to guide experimental design. Actual results may vary.

Experimental Protocols

Protocol: Synthesis of this compound via the Acid Chloride Method

Step 1: Preparation of 2-(4-chlorophenyl)acetyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-chlorophenyl)acetic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 2 hours.

  • After cooling to room temperature, remove the excess SOCl₂ under reduced pressure to obtain the crude 2-(4-chlorophenyl)acetyl chloride, which can be used in the next step without further purification.

Step 2: Amide Bond Formation

  • Dissolve N-benzyl-N-(pyridin-2-yl)amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the freshly prepared 2-(4-chlorophenyl)acetyl chloride (1.1 eq) in DCM dropwise to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Mandatory Visualizations

Synthetic Workflow for this compound

G cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Product and Purification A 2-(4-chlorophenyl)acetic acid C Amide Coupling A->C B N-benzyl-N-(pyridin-2-yl)amine B->C D Crude this compound C->D E Purification (Chromatography) D->E F Pure this compound E->F

Caption: Synthetic workflow for the preparation of this compound.

Troubleshooting Flowchart for Low Yield

G Start Low Yield of this compound Check_SM Check Purity of Starting Materials Start->Check_SM Check_Activation Is Carboxylic Acid Activation Efficient? Check_SM->Check_Activation Pure Solution_SM Purify/Replace Starting Materials Check_SM->Solution_SM Impure Check_Conditions Optimize Reaction Conditions Check_Activation->Check_Conditions Yes Solution_Activation Use Fresh Coupling Agent or Switch to Acid Chloride Check_Activation->Solution_Activation No Solution_Conditions Increase Temperature, Change Solvent, Add Catalyst Check_Conditions->Solution_Conditions

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: TP-4748 Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing challenges with the solubility of the investigational compound TP-4748 in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps if this compound fails to dissolve in my selected organic solvent?

A1: When encountering poor solubility, a systematic approach is recommended. Initially, ensure that the issue is not due to insufficient mixing or time. Gentle heating and vortexing or sonication can significantly aid dissolution. If the compound remains insoluble, a logical next step is to test a panel of solvents with varying polarities.

Q2: How can I systematically determine the best organic solvent for this compound?

A2: A tiered approach is effective for systematically testing solubility. Start with common laboratory solvents and progress to less common or mixed solvent systems if necessary. This process helps in identifying a suitable solvent for your specific experimental needs, such as stock solution preparation for biological assays or reaction chemistry.

G cluster_0 cluster_3 A Start: Insoluble this compound B Apply Gentle Heat (e.g., 37-40°C) A->B Initial Step C Vortex or Sonicate B->C D Test Common Solvents (DMSO, DMF, Ethanol) C->D If still insoluble E Test Aprotic Solvents (THF, Acetonitrile) D->E If still insoluble G Solubility Achieved D->G F Test Co-Solvent Systems E->F If still insoluble E->G F->G

Fig 1. Systematic workflow for troubleshooting this compound solubility.

Q3: this compound is insoluble in common solvents like DMSO and ethanol. What are some alternative strategies?

A3: If standard solvents are ineffective, consider using co-solvent systems. A co-solvent is a mixture of two or more miscible solvents, which can have significantly different solubilizing properties than the individual components. For example, combinations of a strong organic solvent with an aqueous buffer or a second organic solvent can be effective. Another approach is the use of solubilizing excipients, which are common in drug formulation.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution when diluted in aqueous media.

This is a common problem when diluting a concentrated stock solution (e.g., in DMSO) into a buffer for biological assays.

  • Solution 1: Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in the aqueous medium.

  • Solution 2: Use a Co-Solvent System: Prepare the stock solution in a co-solvent system that is more miscible with the aqueous phase. For example, a mixture of DMSO and polyethylene glycol (PEG) can sometimes improve solubility upon dilution.

  • Solution 3: Incorporate a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the final aqueous medium can help to keep the compound in solution.

Issue 2: Inconsistent solubility results between experiments.

Variations in experimental conditions can lead to inconsistent solubility.

  • Solution 1: Standardize the Protocol: Ensure that the same protocol is followed for each experiment, including the source and purity of the solvent, the temperature, and the mixing time and method.

  • Solution 2: Assess Compound Stability: Verify that this compound is not degrading in the solvent, as degradation products may have different solubility characteristics.

  • Solution 3: Control for Hydration State: The presence of water can affect solubility. Using anhydrous solvents and protecting the solution from atmospheric moisture may be necessary.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound

This protocol provides a method for rapidly assessing the solubility of this compound in a variety of organic solvents.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, add the desired organic solvents to be tested.

  • Add a small volume of the this compound stock solution to each well to achieve the desired final concentration.

  • Seal the plate and shake at room temperature for 1.5 to 2 hours.

  • Visually inspect each well for the presence of precipitate.

  • To quantify, the plate can be analyzed using a nephelometer or a plate reader that can detect light scattering to determine the concentration at which precipitation occurs.

G cluster_0 Decision Making A Is this compound soluble in primary solvent (e.g., DMSO)? B Proceed with Stock Solution Preparation A->B Yes C Is a co-solvent system (e.g., DMSO/Ethanol) effective? A->C No D Use Co-Solvent System C->D Yes E Consider Formulation with Excipients C->E No

Fig 2. Decision tree for selecting a suitable solvent system for this compound.

Solubility Data Summary

The following table presents hypothetical solubility data for this compound in a range of common organic solvents. This data should be determined empirically for each new batch of the compound.

SolventPolarity IndexSolubility of this compound (mg/mL) at 25°CObservations
Dimethyl Sulfoxide (DMSO)7.2> 50Forms a clear solution.
N,N-Dimethylformamide (DMF)6.4> 50Forms a clear solution.
Tetrahydrofuran (THF)4.010 - 20Soluble with heating.
Ethanol5.2< 1Forms a suspension.
Methanol6.6< 1Forms a suspension.
Acetonitrile6.21 - 5Partially soluble.

Technical Support Center: Furanboronic Acid Stability in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting common stability issues associated with furanboronic acids in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for furanboronic acids in Suzuki reactions?

The main cause of instability is a non-productive side reaction called protodeboronation (also known as protodeborylation). This chemical process involves the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond, converting the furanboronic acid into furan.[1] This decomposition pathway consumes the boronic acid, preventing it from participating in the desired Suzuki coupling, which leads to lower product yields.[2] Electron-rich heteroaromatic boronic acids, like furan-2-boronic acid, are particularly susceptible to this degradation.[3]

Q2: Which factors accelerate the decomposition of furanboronic acid?

Several factors common to Suzuki coupling conditions can unfortunately accelerate the decomposition of unstable boronic acids:

  • Heat: Elevated reaction temperatures significantly increase the rate of protodeboronation.[3]

  • Base: The presence of a base, which is required for the transmetalation step of the Suzuki cycle, can promote decomposition.[1][4]

  • Aqueous/Protic Solvents: Water or other protic solvents act as the proton source for protodeboronation.[1][5]

  • Palladium Catalyst: The palladium catalyst itself can sometimes facilitate decomposition pathways.[3]

Q3: What are the most common side reactions to be aware of?

Besides the desired cross-coupling, two main side reactions plague Suzuki reactions involving furanboronic acids:

  • Protodeboronation: As discussed, this is the conversion of the furanboronic acid back to furan, leading to loss of a key reagent.[1][6]

  • Homocoupling: This reaction involves the coupling of two furanboronic acid molecules to form a bi-furanyl species. This is often promoted by the presence of Pd(II) species, which can arise from an improperly degassed reaction mixture or the use of a Pd(II) precatalyst.[2]

Q4: How can I mitigate these stability issues?

The most effective strategy is to prevent the furanboronic acid from decomposing before it can react. This can be achieved in several ways:

  • Use of Boronic Esters: Converting the furanboronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[2][3] These "masked" reagents are more stable to the reaction conditions and undergo slow hydrolysis to release the active boronic acid in situ, keeping its concentration low and minimizing decomposition.[3][6]

  • Careful Optimization: Fine-tuning the reaction conditions—using milder bases, lower temperatures, and shorter reaction times—can favor the cross-coupling reaction over decomposition.

  • Anhydrous Conditions: While challenging, running the reaction under strictly anhydrous conditions can suppress protodeboronation by removing the proton source.

Troubleshooting Guide

Problem: My Suzuki reaction with furan-2-boronic acid resulted in a very low yield of the desired product.

This is a common issue stemming from the inherent instability of furan-2-boronic acid. Follow this guide to diagnose and solve the problem.

Step 1: Assess Starting Material and Storage
  • Question: Is my furanboronic acid still viable?

  • Answer: Furan-2-boronic acid is known to decompose on the benchtop under air.[3] Even short-term storage of the neat solid can lead to significant degradation.[7] It is recommended to use freshly acquired or freshly prepared boronic acid. If the material is old, its purity should be checked by NMR before use. For longer-term storage, consider converting it to a more stable MIDA boronate, which is indefinitely stable on the benchtop.[3]

Step 2: Analyze Reaction Conditions
  • Question: Could my reaction conditions be causing decomposition?

  • Answer: Yes, this is a primary cause of low yields. High temperatures (e.g., > 90 °C), strong bases (e.g., NaOH), and extended reaction times in aqueous solvents create a perfect storm for protodeboronation.[3][7] The palladium catalyst itself can also accelerate this process.[3]

Step 3: Implement Solutions
  • Question: How can I modify my protocol to improve the yield?

  • Answer: Based on your diagnosis, implement one or more of the following solutions:

    • Switch to a "Slow-Release" Strategy: This is the most robust solution. Replace furan-2-boronic acid with its corresponding air-stable MIDA boronate. MIDA boronates slowly hydrolyze under basic conditions to release the boronic acid, keeping its ambient concentration low and minimizing side reactions.[3]

    • Optimize Reaction Parameters: If using the boronic acid directly, use the mildest conditions possible. Employ a weaker base (e.g., K₃PO₄ or K₂CO₃ instead of NaOH), reduce the reaction temperature, and monitor the reaction closely to avoid unnecessarily long heating times.[8]

    • Ensure an Inert Atmosphere: While protodeboronation is the main issue, oxidation can also be a problem.[6][9] Thoroughly degas your solvents and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[8]

// Nodes start [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; check_sm [label="Check Starting Material\n(Furanboronic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; sm_ok [label="Is it fresh and pure?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; replace_sm [label="Solution:\nUse fresh boronic acid or\nverify purity via NMR.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_rxn [label="Optimize Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; rxn_ok [label="Are conditions mild?\n(Temp, Base, Time)", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; harsher_conditions [label="Solution:\n- Lower temperature\n- Use milder base (K₃PO₄)\n- Reduce reaction time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_ester [label="Consider Advanced Strategy", fillcolor="#FBBC05", fontcolor="#202124"]; ester_sol [label="Solution:\nSwitch to a slow-release\nMIDA or Pinacol boronate ester.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_sm; check_sm -> sm_ok; sm_ok -> replace_sm [label="No"]; sm_ok -> optimize_rxn [label="Yes"]; optimize_rxn -> rxn_ok; rxn_ok -> harsher_conditions [label="No"]; rxn_ok -> use_ester [label="Yes"]; use_ester -> ester_sol; } }

Caption: Troubleshooting flowchart for furanboronic acid Suzuki reactions.

Data Presentation: Stability Comparison

Quantitative data on boronic acid stability highlights the advantages of using protected forms.

Table 1: Benchtop Stability of Boronic Acids vs. MIDA Boronates

This table compares the stability of various unstable boronic acids with their corresponding MIDA boronate esters when stored on the benchtop under air for 15 days.

EntryBoronic Acid / MIDA Boronate% Decomposition of Boronic Acid (15 days)% Decomposition of MIDA Boronate (15 days)
12-FuranSignificant (>80%)0%
22-PyrroleSignificant (>80%)0%
32-IndoleSignificant (>80%)0%
4VinylSignificant (>80%)0%
5CyclopropylSignificant (>80%)0%
(Data adapted from a study demonstrating the stability of MIDA boronates)[3]

Table 2: Qualitative Impact of Reaction Conditions on Furanboronic Acid Stability

This table provides a general guide to how different reaction parameters affect the rate of protodeboronation.

ParameterConditionExpected StabilityRationale
Temperature Room TemperatureHighDecomposition kinetics are slow at lower temperatures.
60-90 °CModerateA common temperature range that balances reaction rate and stability.[8]
> 100 °CLowHigh heat significantly accelerates protodeboronation.[3]
Base Weak (e.g., K₃PO₄)ModerateSufficiently basic for catalysis but minimizes base-catalyzed decomposition.[3]
Strong (e.g., NaOH)LowStrongly basic aqueous conditions promote rapid degradation.[7]
Solvent System Anhydrous THFHighLack of a proton source minimizes protodeboronation.[7]
Dioxane/WaterModerate to LowThe presence of water provides the proton needed for decomposition.[1]

Key Experimental Protocols & Visualizations

Primary Decomposition Pathway

The primary decomposition pathway for furanboronic acid under Suzuki conditions is protodeboronation.

// Nodes FBA [label="Furan-2-boronic Acid", shape=rect, fillcolor="#F1F3F4", fontcolor="#202124"]; Products [label="Furan + B(OH)₃", shape=rect, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge FBA -> Products [label=" Protodeboronation\n (Heat, Base, H₂O) ", color="#EA4335", fontcolor="#202124", penwidth=2]; } }

Caption: The protodeboronation pathway of furan-2-boronic acid.

Protocol: Suzuki Coupling of 2-Bromophenol with Furan-2-Boronic Acid

This protocol is adapted from a standard literature procedure and provides a good starting point for reactions involving furanboronic acid.[8]

Reagents & Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stir bar and heating mantle

  • Inert gas line (Nitrogen or Argon)

  • 2-Bromophenol, Furan-2-boronic acid

  • Potassium carbonate (K₂CO₃)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous 1,4-dioxane and degassed water

Workflow Visualization:

// Nodes setup [label="1. Assemble Glassware\n(Flask, Condenser)"]; add_solids [label="2. Add Solids\n(Aryl Halide, Boronic Acid, Base)"]; inert [label="3. Purge with Inert Gas\n(3x Evacuate/Backfill)"]; add_catalyst [label="4. Add Catalyst System\n(Pd(OAc)₂, PPh₃)"]; add_solvents [label="5. Add Degassed Solvents\n(Dioxane, Water)"]; heat [label="6. Heat Reaction\n(e.g., 90 °C, 12h)"]; monitor [label="7. Monitor Progress (TLC)"]; workup [label="8. Aqueous Workup\n(Cool, Dilute, Extract)"]; purify [label="9. Purify Product\n(Column Chromatography)"];

// Edges setup -> add_solids; add_solids -> inert; inert -> add_catalyst; add_catalyst -> add_solvents; add_solvents -> heat; heat -> monitor; monitor -> workup; workup -> purify; } }

Caption: Step-by-step workflow for a typical Suzuki coupling experiment.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromophenol (1.0 mmol), furan-2-boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (10 mL each).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Purification techniques for products synthesized from TP-4748

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of TP-4748

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the purification of this compound, a novel pyrazole-based kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound and how can they be removed?

A1: The most prevalent impurities in this compound synthesis typically include unreacted starting materials, by-products from side reactions, and residual palladium catalyst from the final cross-coupling step.

  • Unreacted Starting Materials: These are often removed effectively by flash column chromatography due to their different polarity compared to the final product.

  • Side-Reaction By-products: Isomeric by-products or dimers can be challenging to separate. A multi-step purification approach, starting with flash chromatography followed by recrystallization or preparative HPLC, is often necessary.

  • Residual Palladium: Palladium residues can be chelated and removed using a scavenger resin or by performing an aqueous wash with a suitable chelating agent like EDTA.

Q2: What is the recommended starting point for developing a purification strategy for crude this compound?

A2: A recommended starting point is to perform an initial flash column chromatography on silica gel. This will remove the majority of non-polar and highly polar impurities, providing a significantly enriched product. The resulting material can then be further purified by recrystallization to achieve high purity for biological assays. Analytical HPLC should be used throughout the process to monitor purity.

Q3: How can I confirm the purity and identity of my final this compound product?

A3: A combination of analytical techniques is essential.

  • Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing purity. A purity level of >98% is typically required for in-vitro biological studies.

  • Identity: The chemical structure and identity of this compound should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to verify the molecular weight.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Column Chromatography 1. Product is too polar/non-polar and is not eluting from the column.2. Product is degrading on the silica gel.3. Improper solvent system was selected.1. Adjust the solvent system polarity. For polar products, consider adding a small percentage of methanol or triethylamine.2. Minimize the time the compound spends on the column. Consider using a different stationary phase like alumina.3. Perform small-scale TLC experiments to determine the optimal solvent system for separation.
Persistent Impurity Peak in HPLC Analysis 1. The impurity is a co-eluting structural isomer.2. The product is degrading under the analytical HPLC conditions.1. Attempt separation using a different column (e.g., C18 vs. Phenyl-Hexyl) or modify the mobile phase (e.g., change the organic modifier or pH).2. If separation by chromatography is not feasible, consider recrystallization from various solvent systems.3. Analyze the sample quickly after preparation and ensure the mobile phase is appropriate for the compound's stability.
Product "Oiling Out" During Recrystallization 1. The solution is supersaturated, or the cooling rate is too fast.2. The chosen solvent is not optimal for crystallization.3. Presence of impurities inhibiting crystal formation.1. Cool the solution more slowly. Try adding a seed crystal to induce crystallization.2. Perform a solvent screen to find a solvent or solvent mixture in which the product has high solubility at high temperatures and low solubility at room temperature.3. Ensure the material is sufficiently pure (>90%) before attempting recrystallization.

Experimental Protocols

Protocol 1: Flash Column Chromatography of Crude this compound
  • Preparation: Dry the crude this compound onto a small amount of silica gel to create a dry load.

  • Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., a gradient of 20% to 60% ethyl acetate in hexanes).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Run the column using the determined solvent gradient, collecting fractions based on TLC or UV detection.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when heated (e.g., isopropanol or ethanol/water mixture).

  • Dissolution: In a flask, add the minimum amount of hot solvent to the this compound powder to achieve complete dissolution.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Crystal Formation: Once crystals have formed, allow them to grow for a sufficient period.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow Crude Crude this compound (from synthesis) Slurry Slurry with Scavenger Resin Crude->Slurry Remove Pd Catalyst Filter Filtration Slurry->Filter Column Flash Column Chromatography (Silica Gel) Filter->Column Waste Impure Fractions / Catalyst Filter->Waste Filtered Resin PurityCheck1 Purity Check (TLC/HPLC) Column->PurityCheck1 Column->Waste Other Impurities PurityCheck1->Column <95% (re-purify) Combine Combine Pure Fractions & Evaporate PurityCheck1->Combine >95% Recrystal Recrystallization Combine->Recrystal PurityCheck2 Final Purity & Identity Check (HPLC, NMR, MS) Recrystal->PurityCheck2 PurityCheck2->Recrystal <98% (re-crystallize) Final Pure this compound (>98%) PurityCheck2->Final >98% Pass >95%? Fail <95% Pass2 >98%? Fail2 <98%

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Low Purity After Initial Purification CheckImpurity Analyze Impurity Profile (HPLC/MS) Start->CheckImpurity Polarity Impurity Polarity? CheckImpurity->Polarity OptimizeColumn Optimize Flash Chromatography: - Change solvent gradient - Use different stationary phase Polarity->OptimizeColumn Different Isomer Is it a structural isomer? Polarity->Isomer Similar SimilarPolarity Similar DifferentPolarity Different Recrystallize Systematic Recrystallization Solvent Screen Isomer->Recrystallize No PrepHPLC Consider Preparative HPLC (e.g., Reverse Phase) Isomer->PrepHPLC Yes YesIsomer Yes NoIsomer No

Caption: Decision tree for troubleshooting low purity issues.

Effect of base and solvent on TP-4748 reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of TP-4748, a novel biaryl compound synthesized via a Suzuki-Miyaura cross-coupling reaction. Our focus is to address common issues related to reaction efficiency, particularly the critical effects of base and solvent selection.

Troubleshooting Guide & FAQs

This guide is designed to help you diagnose and resolve common problems encountered during the synthesis of this compound.

Q1: I am observing low to no yield of my this compound product. What are the likely causes?

A1: Low or no product yield is a common issue that can often be traced back to several key factors:

  • Inactive Catalyst: The Palladium catalyst is the heart of the reaction. Ensure that your Palladium source, such as Pd(OAc)₂, and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent oxidation. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ to bypass potential issues with the in-situ reduction of Pd(II) catalysts.

  • Suboptimal Base: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[1] Ensure your base is anhydrous and has been stored properly. See the data below for the significant impact of different bases on reaction yield.

  • Inappropriate Solvent: The solvent plays a crucial role in solubilizing the reactants and facilitating the reaction. The polarity of the solvent can significantly influence the reaction rate and yield. Ensure the solvent is degassed to remove oxygen, which can deactivate the catalyst.

  • Reaction Temperature: Many Suzuki-Miyaura couplings require heating to proceed at an optimal rate. If your reaction is sluggish, a cautious increase in temperature may improve the yield. However, excessive heat can lead to catalyst decomposition.

Q2: I am seeing significant formation of side products, particularly homocoupling of the boronic acid. How can I minimize this?

A2: Homocoupling is a frequent side reaction where two boronic acid molecules couple with each other. This is often caused by the presence of oxygen.

  • Improve Degassing: Rigorously degas your solvent and reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.

  • Use a Pd(0) Catalyst Source: Using a Pd(II) precatalyst can sometimes lead to homocoupling during the in-situ reduction to Pd(0). Starting with a Pd(0) catalyst such as Pd(PPh₃)₄ can help mitigate this issue.

  • Optimize Base and Solvent: As shown in the data tables below, the choice of base and solvent can influence the prevalence of side reactions.

Q3: My reaction seems to be incomplete, with starting material still present after the recommended reaction time. What should I do?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Catalyst or Ligand: Ensure you are using the correct catalyst loading and ligand-to-metal ratio. A typical ligand-to-palladium ratio is between 1:1 and 4:1.

  • Base Stoichiometry: An insufficient amount of base can cause the reaction to stall. Typically, 1.5 to 3.0 equivalents of base relative to the limiting reagent are used.

  • Poor Mixing: Inadequate stirring can lead to localized concentrations of reagents and incomplete reaction. Ensure vigorous stirring throughout the reaction.

  • Reagent Purity: Impurities in your starting materials (aryl halide or boronic acid) can interfere with the reaction. Ensure you are using reagents of high purity.

Data Presentation: Effect of Base and Solvent on this compound Yield

The following tables summarize the quantitative effects of different bases and solvents on the yield of the this compound synthesis, which involves the Suzuki-Miyaura coupling of 5-iodovanillin and phenylboronic acid.

Table 1: Effect of Different Bases on this compound Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF/H₂O (1:1)1101295
2Cs₂CO₃Dioxane/H₂O (4:1)1001292
3K₃PO₄Toluene85488
4NaOHTHF/H₂O (1:1)801275
5Et₃NDMF1101260

Table 2: Effect of Different Solvents on this compound Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF/H₂O (1:1)1101295
2K₂CO₃Toluene/H₂O (4:1)85490
3K₂CO₃Dioxane/H₂O (4:1)85485
4K₂CO₃Ethanol/H₂O (1:1)60282
5K₂CO₃THF/H₂O (1:1)801278

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via an aqueous phase Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-iodovanillin (1.0 mmol, 278.05 g/mol )

  • Phenylboronic acid (1.0 mmol, 121.93 g/mol )

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2.24 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.42 g/mol )

  • DMF/Water (1:1 mixture) (6 mL)

  • 25 mL round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add 5-iodovanillin (1.0 mmol), phenylboronic acid (1.0 mmol), and K₂CO₃ (2.0 mmol).

  • Add 6 mL of a degassed 1:1 mixture of DMF and water.

  • Bubble argon or nitrogen gas through the mixture for 10-15 minutes to ensure an inert atmosphere.

  • Add Pd(OAc)₂ (0.01 mmol) to the reaction mixture. The mixture should turn brown upon addition of the palladium catalyst.[1]

  • Equip the flask with a reflux condenser and heat the reaction mixture to 110°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Visualizations

The following diagrams illustrate the key processes involved in this compound synthesis and troubleshooting.

G cluster_workflow Experimental Workflow for this compound Synthesis prep 1. Prepare Reactants (Aryl Halide, Boronic Acid, Base) mix 2. Mix in Solvent prep->mix degas 3. Degas Mixture mix->degas add_cat 4. Add Palladium Catalyst degas->add_cat heat 5. Heat and Stir add_cat->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor workup 7. Workup and Extraction monitor->workup purify 8. Purify Product workup->purify

Caption: A stepwise workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Yield start Low or No Product Yield q1 Is the catalyst fresh and stored correctly? start->q1 s1_yes Check Base and Solvent q1->s1_yes Yes s1_no Replace Catalyst and Ligand q1->s1_no No q2 Is the base anhydrous and of high quality? s1_yes->q2 s2_yes Optimize Solvent and Temperature q2->s2_yes Yes s2_no Use Fresh, Anhydrous Base q2->s2_no No q3 Is the solvent degassed? s2_yes->q3 s3_yes Increase Reaction Temperature q3->s3_yes Yes s3_no Degas Solvent Thoroughly q3->s3_no No

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Handling Air and Moisture-Sensitive Reactions with TP-4748

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions (FAQs) for successfully handling the air and moisture-sensitive compound TP-4748. As a boronic acid derivative, 2-(ethoxycarbonyl)furan-3-boronic acid (this compound) is presumed to be sensitive to atmospheric conditions which can affect its stability and reactivity. Adherence to proper handling techniques is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound I should be aware of?

This compound is a heterocyclic building block with the following properties:

PropertyValue
Chemical Name 2-(Ethoxycarbonyl)furan-3-boronic acid
CAS Number 1150114-62-7[1]
Molecular Formula C7H9BO5[1]
Molecular Weight 183.95 g/mol [1]

Boronic acids are known to be sensitive to air and moisture. Exposure can lead to degradation and the formation of boroxines (anhydrides), which may impact reaction outcomes. Therefore, it is critical to handle this compound under an inert atmosphere.

Q2: How should I properly store this compound?

Proper storage is vital to maintain the integrity of this compound. The following conditions are recommended:

ConditionRecommendation
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).
Temperature Short-term (days to weeks): 0 - 4 °C. Long-term (months to years): -20 °C.[1]
Light Store in a dark container to prevent light-induced degradation.[1]
Container A well-sealed vial or ampoule, preferably within a glovebox or desiccator.

Q3: What specialized equipment is necessary for handling this compound?

To handle air and moisture-sensitive compounds like this compound, you will need equipment to create an inert environment.[2] The two primary setups are a glovebox or a Schlenk line.

  • Glovebox: A sealed container filled with an inert gas, allowing for the manipulation of compounds in an oxygen and moisture-free environment (<1 ppm).[3] This is ideal for weighing and preparing reagents.

  • Schlenk Line: A dual-manifold system that provides both an inert gas (like nitrogen or argon) and a vacuum source to glassware.[4] This is commonly used for running reactions, distillations, and filtrations under an inert atmosphere.

Additionally, you will require oven-dried glassware, gas-tight syringes, and cannulas for transferring liquids.

Q4: Can you provide a basic protocol for setting up a reaction with this compound using a Schlenk line?

Yes, the following is a detailed protocol for setting up a reaction under an inert atmosphere:

Experimental Protocol: Setting up an Air and Moisture-Sensitive Reaction

  • Glassware Preparation:

    • Thoroughly clean and dry all glassware (e.g., round-bottom flask, condenser) in an oven at a minimum of 125°C overnight.[5][6]

    • Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas from the Schlenk line. This prevents atmospheric moisture from adsorbing onto the surfaces as it cools.[6]

    • Apply a thin layer of grease to all ground-glass joints to ensure an airtight seal.[4]

  • Inerting the Flask:

    • Connect the reaction flask to the Schlenk line.

    • Perform at least three cycles of evacuating the flask with the vacuum pump and backfilling with high-purity inert gas (Nitrogen or Argon). This process removes residual air and moisture.

  • Reagent Addition (Solid):

    • If adding a solid reagent like this compound, it is best to weigh it out in a glovebox and add it to the reaction flask there.

    • If a glovebox is unavailable, add the solid to the flask, attach it to the Schlenk line, and then perform the vacuum/backfill cycles. Alternatively, add the solid under a strong positive flow of inert gas.

  • Solvent and Liquid Reagent Addition:

    • Use anhydrous, degassed solvents. Solvents can be degassed by sparging with an inert gas for 15-30 minutes or by the freeze-pump-thaw method (three cycles are recommended).[5]

    • Transfer solvents and liquid reagents using a gas-tight syringe that has been purged with inert gas.[6] Insert the syringe needle through a rubber septum on the reaction flask.

  • Running the Reaction:

    • Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler connected to the gas outlet of the Schlenk line.[6]

    • Stir the reaction mixture as required and control the temperature according to your specific experimental procedure.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Degradation of this compound Ensure the reagent was stored under the recommended conditions and handled exclusively under an inert atmosphere.
Presence of Air/Moisture in the Reaction Verify that glassware was properly dried and assembled. Confirm that at least three vacuum/backfill cycles were performed. Check for leaks in the system, especially around joints and septa.
Impure/Wet Solvents or Reagents Use freshly opened anhydrous solvents or purify/dry them before use. Ensure all other reagents are of appropriate purity and handled correctly if they are also sensitive.
Incorrect Reaction Temperature Calibrate your thermometer and ensure the heating or cooling bath is at the correct temperature.

Problem 2: Inconsistent or Irreproducible Results

Possible Cause Troubleshooting Step
Variable Quality of this compound If possible, analyze the starting material by NMR or another suitable technique to check for degradation (e.g., formation of boroxine).
Inconsistent Inert Atmosphere Technique Standardize the handling protocol across all experiments. Ensure all users are trained in Schlenk line or glovebox techniques. The number of vacuum/backfill cycles and the flow rate of inert gas should be consistent.
Contamination from Syringes or Cannulas Ensure that all transfer equipment is scrupulously cleaned and dried before use. Purge syringes with inert gas immediately before taking up a reagent.

Problem 3: Formation of Unexpected Byproducts

Possible Cause Troubleshooting Step
Reaction with Oxygen Certain intermediates or the final product might be air-sensitive. Ensure the work-up procedure is also performed under an inert atmosphere if necessary.
Reaction with Water (Hydrolysis) Water can react with boronic acids or other reagents. Ensure all components of the reaction are anhydrous.
Side Reactions due to Impurities Analyze all starting materials for purity. Impurities in solvents (e.g., peroxides in ethers) can lead to side reactions.

Visual Guides

Below are diagrams illustrating key workflows and logical relationships for handling air and moisture-sensitive reactions.

G cluster_prep Preparation cluster_inert Inerting cluster_reagents Reagent Addition cluster_reaction Reaction oven_dry Oven-Dry Glassware (>125°C, overnight) assemble_hot Assemble Glassware While Hot oven_dry->assemble_hot connect_schlenk Connect to Schlenk Line assemble_hot->connect_schlenk evacuate Evacuate Flask (Vacuum) connect_schlenk->evacuate backfill Backfill with Inert Gas (N2/Ar) evacuate->backfill repeat_cycle Repeat 3x backfill->repeat_cycle repeat_cycle->evacuate add_solid Add this compound (in Glovebox or under positive gas flow) repeat_cycle->add_solid add_solvent Add Anhydrous/Degassed Solvent via Syringe add_solid->add_solvent add_liquid Add Other Liquid Reagents via Syringe add_solvent->add_liquid run_reaction Run Reaction under Positive Pressure add_liquid->run_reaction monitor Monitor Progress (TLC, etc.) run_reaction->monitor G start Reaction Failed (Low/No Yield) q1 Was Glassware Properly Oven/Flame-Dried? start->q1 a1_no No q1->a1_no No q2 Were Solvents Anhydrous and Degassed? q1->q2 Yes a1_yes Yes a1_no->q1 Action: Redo with Properly Dried Glassware a2_no No q2->a2_no No q3 Was an Inert Atmosphere Maintained Throughout? q2->q3 Yes a2_yes Yes a2_no->q2 Action: Use Fresh Anhydrous/ Degassed Solvents a3_no No q3->a3_no No end_other Investigate Other Parameters (Temperature, Concentration, Reagent Stoichiometry) q3->end_other Yes a3_yes Yes a3_no->q3 Action: Check for Leaks, Ensure Positive Pressure

References

Technical Support Center: Overcoming Steric Hindrance in Couplings with 2-(Ethoxycarbonyl)furan-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Ethoxycarbonyl)furan-3-boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance in your cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using 2-(Ethoxycarbonyl)furan-3-boronic acid in Suzuki-Miyaura couplings, especially with sterically hindered partners?

A1: The primary challenges stem from a combination of steric and electronic factors. The ethoxycarbonyl group at the 2-position of the furan ring, combined with a sterically demanding coupling partner (e.g., an ortho-substituted aryl halide), can significantly hinder the approach of the palladium catalyst. This can lead to slow reaction rates and low yields. Additionally, furan boronic acids are known to be susceptible to protodeboronation, a side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom, particularly under basic conditions and at elevated temperatures.

Q2: Which palladium catalysts and ligands are most effective for this type of sterically hindered coupling?

A2: For sterically demanding Suzuki-Miyaura couplings, it is crucial to use a catalyst system that can facilitate both the oxidative addition and the reductive elimination steps, which are often slowed by steric hindrance. Highly active catalysts are generated from a combination of a palladium precursor and a bulky, electron-rich phosphine ligand. Buchwald ligands, such as SPhos and XPhos, are particularly effective in these situations. Pre-formed catalysts incorporating these ligands, like XPhos Pd G4, can also be highly effective and offer greater consistency. Traditional catalysts like Pd(PPh₃)₄ may be less effective for these challenging substrates.

Q3: How does the choice of base and solvent affect the reaction outcome?

A3: The base and solvent system is critical for a successful coupling. The base activates the boronic acid for transmetalation. For sterically hindered couplings, a careful selection is necessary to promote the desired reaction without accelerating side reactions like protodeboronation.

  • Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices. The choice of base can be solvent-dependent.

  • Solvents: A range of solvents can be employed, with mixtures of an organic solvent and water being common. Popular choices include toluene/water, dioxane/water, and THF/water. The aqueous component can be crucial for the activity of the base and the transmetalation step.

Q4: What are common side reactions and how can they be minimized?

A4: Besides low yield, the most common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the hydrolysis of the C-B bond. To minimize this, you can:

    • Use the more stable pinacol ester of the boronic acid.

    • Employ milder bases.

    • Run the reaction under anhydrous conditions, although this may require careful optimization of the base and solvent.

  • Homocoupling: This is the coupling of two boronic acid molecules or two aryl halide molecules. It is often promoted by the presence of oxygen. To minimize homocoupling:

    • Thoroughly degas all solvents and the reaction mixture.

    • Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.

    • Use a Pd(0) catalyst source or a pre-catalyst that readily forms the active Pd(0) species to avoid the presence of Pd(II) at the start of the reaction.[1]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low to No Product Formation Inactive catalyst- Use a fresh batch of palladium catalyst and ligand.- If using a pre-catalyst, ensure it has been stored correctly.
Poor quality of boronic acid- Use fresh 2-(Ethoxycarbonyl)furan-3-boronic acid or consider synthesizing the more stable pinacol ester.- Store the boronic acid under inert atmosphere and refrigerated.
Inappropriate base or solvent- Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).- Try different solvent systems (e.g., dioxane/water, toluene/water, THF/water).
Insufficient temperature- Gradually increase the reaction temperature, monitoring for decomposition.
Significant Side Product Formation (e.g., Protodeboronation, Homocoupling) Presence of oxygen- Ensure all solvents are thoroughly degassed.- Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.
Base is too strong or reaction time is too long- Use a milder base.- Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
Unstable boronic acid- Switch to the corresponding pinacol boronate ester.
Reaction Stalls Before Completion Catalyst deactivation- Increase catalyst loading.- Use a more robust ligand, such as a Buchwald-type ligand (SPhos, XPhos).
Insufficient base- Ensure an adequate amount of base is used (typically 2-3 equivalents).

Data Presentation

The following tables provide representative data for Suzuki-Miyaura couplings of furan boronic acids with various aryl halides. While specific data for 2-(Ethoxycarbonyl)furan-3-boronic acid with sterically hindered partners is limited in the literature, these tables offer a guide for expected reactivity and yields with different catalyst systems.

Table 1: Comparison of Palladium Catalysts for the Coupling of Furan-2-boronic acid with 3-Bromophenol

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O80-9012-24Moderate
Pd(dppf)Cl₂dppfNa₂CO₃DME8012Good
XPhos Pd G4XPhosK₃PO₄Toluene/H₂O1002-8High

Data is compiled from general knowledge of Suzuki-Miyaura couplings and is intended to be representative.

Table 2: Effect of Ligand on the Coupling of a Hindered Aryl Bromide with a Generic Furan Boronic Acid

Palladium SourceLigandBaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃PPh₃K₃PO₄Dioxane100Low
Pd(OAc)₂SPhosK₃PO₄Toluene100High
Pd(OAc)₂XPhosK₃PO₄Toluene100Very High

This table illustrates the general trend of improved yields with bulky, electron-rich phosphine ligands for sterically demanding couplings.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-(Ethoxycarbonyl)furan-3-boronic Acid with a Sterically Hindered Aryl Bromide

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • 2-(Ethoxycarbonyl)furan-3-boronic acid (1.2 equivalents)

  • Sterically hindered aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the sterically hindered aryl bromide (1.0 eq.), 2-(Ethoxycarbonyl)furan-3-boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.), ligand (e.g., SPhos, 0.04 eq.), and base (e.g., K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)-X (L2) oxidative_addition->pd_intermediate1 aryl_halide Ar-X aryl_halide->oxidative_addition transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)-R (L2) transmetalation->pd_intermediate2 boronic_acid R-B(OH)2 + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Coupling Reaction check_reagents Check Reagent Quality (Boronic Acid, Halide, Solvents) start->check_reagents optimize_catalyst Optimize Catalyst System (Pd Source, Ligand) check_reagents->optimize_catalyst Reagents OK successful_coupling Successful Coupling check_reagents->successful_coupling Impurity Found & Fixed optimize_conditions Optimize Reaction Conditions (Base, Temperature, Time) optimize_catalyst->optimize_conditions No Improvement optimize_catalyst->successful_coupling Yield Improved analyze_byproducts Analyze Byproducts (Protodeboronation, Homocoupling) optimize_conditions->analyze_byproducts Still Low Yield optimize_conditions->successful_coupling Yield Improved analyze_byproducts->optimize_conditions Identified Side Reactions

Caption: A logical workflow for troubleshooting low-yielding coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of TP-4748 Derivatives by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, ensuring the purity of synthesized compounds is a critical step for guaranteeing safety and efficacy. This guide provides a comparative purity analysis of the novel compound TP-4748 and two of its derivatives, Derivative A and Derivative B, utilizing High-Performance Liquid Chromatography (HPLC). The methodologies, experimental data, and standardized workflows presented herein offer a comprehensive resource for researchers, scientists, and drug development professionals.

High-performance liquid chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, widely employed to separate, identify, and quantify components within a mixture.[1] Its application is crucial from early drug discovery for compound verification to late-stage quality control of the final drug product.[1] This guide focuses on a reverse-phase HPLC (RP-HPLC) method, a common and effective technique for the analysis of organic molecules like the this compound series of compounds.

Experimental Protocol: Purity Determination by RP-HPLC

A robust and reproducible RP-HPLC method was developed for the purity assessment of this compound and its derivatives. The following protocol details the instrumentation, reagents, and procedural steps.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition and Processing: Agilent ChemStation or equivalent chromatography data software.

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade, purified through a Milli-Q or equivalent system.

  • Formic acid, 99% purity.

  • This compound, Derivative A, and Derivative B reference standards and samples.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan of the main compounds).

  • Run Time: 25 minutes.

Sample Preparation:

  • Accurately weigh 1 mg of each compound (this compound, Derivative A, Derivative B) and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions to a final concentration of 0.1 mg/mL for analysis.

  • Filter the final solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]

Data Analysis: The purity of each compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2] The formula for purity calculation is:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Peak purity can be further assessed using a photodiode array (PDA) detector, which measures UV absorbance across a range of wavelengths to detect co-eluting impurities.[3][4]

Comparative Purity Data

The following table summarizes the hypothetical purity analysis results for this compound and its derivatives based on the described HPLC method.

CompoundRetention Time (min)Main Peak AreaTotal Peak AreaPurity (%)
This compound 10.54850495097.98
Derivative A 9.24700480097.92
Derivative B 11.84900492599.50

These results indicate that Derivative B exhibits the highest purity among the three compounds under these analytical conditions.

Experimental and Data Analysis Workflow

The following diagram illustrates the standardized workflow for the HPLC purity analysis of the this compound series of compounds, from initial sample handling to the final purity assessment.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis SamplePrep Sample Weighing & Dissolution Filtration Sample Filtration (0.45 µm) SamplePrep->Filtration Injection Sample Injection (10 µL) Filtration->Injection MobilePhasePrep Mobile Phase Preparation (A: 0.1% FA in H2O, B: 0.1% FA in ACN) HPLC_System HPLC System Setup (Column, Flow Rate, Temp) MobilePhasePrep->HPLC_System HPLC_System->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection PDA Detection (254 nm) Separation->Detection DataAcq Data Acquisition (Chromatogram Generation) Detection->DataAcq PeakIntegration Peak Integration DataAcq->PeakIntegration PurityCalc Purity Calculation (% Area) PeakIntegration->PurityCalc Report Final Report Generation PurityCalc->Report

Caption: Workflow for HPLC Purity Analysis of this compound Derivatives.

Conclusion

This guide outlines a standardized HPLC method for the purity analysis of this compound and its derivatives. The provided experimental protocol and comparative data serve as a valuable resource for researchers engaged in the development of this class of compounds. The high purity of Derivative B suggests a potentially more efficient synthesis or purification process compared to the parent compound and Derivative A. Adherence to a structured workflow, as illustrated, is paramount for ensuring the accuracy and reproducibility of purity assessments in a drug development setting. Further characterization using mass spectrometry (LC-MS) could provide more definitive identification of any detected impurities.[3]

References

Comparative Guide to the Synthesis and Spectroscopic Analysis of Ethyl 3-Aryl-Furan-2-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to ethyl 3-aryl-furan-2-carboxylates, key intermediates in medicinal chemistry. We focus on the characterization of the reaction products using spectroscopic methods (NMR, IR, and MS), presenting a detailed examination of the Suzuki-Miyaura coupling product of TP-4748 (2-(ethoxycarbonyl)furan-3-boronic acid) and an alternative synthesis strategy.

Introduction

Ethyl 3-aryl-furan-2-carboxylates are valuable structural motifs in the development of novel therapeutic agents. The furan ring, a versatile pharmacophore, and the appended aryl group offer opportunities for diverse functionalization and modulation of biological activity. This compound, chemically known as 2-(ethoxycarbonyl)furan-3-boronic acid, is a key heterocyclic building block that enables the synthesis of these compounds, primarily through palladium-catalyzed cross-coupling reactions. This guide compares the well-established Suzuki-Miyaura coupling of this compound with an alternative approach, providing the necessary experimental details and spectroscopic data for researchers to make informed decisions in their synthetic endeavors.

Synthetic Methodologies and Spectroscopic Data

Method 1: Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In this context, it involves the reaction of this compound with an aryl halide, such as bromobenzene, in the presence of a palladium catalyst and a base to yield the corresponding ethyl 3-aryl-furan-2-carboxylate.

Reaction Product: Ethyl 3-phenylfuran-2-carboxylate

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic ester is as follows:

In a round-bottom pressure flask equipped with a stir bar, the aryl bromide (1.0 equiv), the boronic ester (1.1 equiv), and cesium carbonate (2.5 equiv) are combined. Under an argon atmosphere, anhydrous 1,4-dioxane and water are added, and the mixture is sparged with argon for 10 minutes. Subsequently, Pd(dppf)Cl2 (0.1 equiv) is added, and the vessel is purged with argon for an additional 10 minutes. The vessel is then sealed and heated to 85-100°C overnight. After cooling to room temperature, the reaction progress is monitored by TLC.[1]

Spectroscopic Data for Ethyl 3-phenylfuran-2-carboxylate

Spectroscopic TechniqueExpected Data for Ethyl 3-phenylfuran-2-carboxylate
¹H NMR (CDCl₃, 400 MHz)* δ (ppm): ~7.4-7.2 (m, 5H, Ar-H), ~7.1 (d, 1H, furan-H), ~6.7 (d, 1H, furan-H), ~4.3 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz)* δ (ppm): ~165 (C=O), ~150-110 (furan and aromatic carbons), ~61 (-OCH₂CH₃), ~14 (-OCH₂CH₃).
IR (KBr, cm⁻¹)* ν (cm⁻¹): ~3100 (aromatic C-H), ~2980 (aliphatic C-H), ~1720 (C=O, ester), ~1600, 1450 (C=C, aromatic and furan), ~1250 (C-O, ester).
Mass Spectrometry (EI)* m/z: Expected molecular ion peak [M]⁺ at 216.07.
Method 2: Alternative Synthesis via Hydroarylation

An alternative approach to synthesizing 3-aryl-furan derivatives involves the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives. This method circumvents the need for a pre-functionalized boronic acid.

Reaction Product: Methyl 3-phenyl-3-(furan-2-yl)propanoate

Experimental Protocol: Hydroarylation

Starting 3-(furan-2-yl)propenoic acids can be synthesized by the condensation of furan-2-carbaldehydes with malonic acid. The subsequent hydroarylation of the propenoic acid or its ester with an arene can be achieved using a Brønsted superacid like trifluoromethanesulfonic acid (TfOH). For example, the reaction of methyl 3-(furan-2-yl)propenoate with benzene in the presence of TfOH at 0°C for 2 hours can yield methyl 3-phenyl-3-(furan-2-yl)propanoate.[2][3]

Spectroscopic Data for Methyl 3-phenyl-3-(furan-2-yl)propanoate [2]

Spectroscopic TechniqueObserved Data for Methyl 3-phenyl-3-(furan-2-yl)propanoate
¹H NMR (CDCl₃, 400 MHz)* δ (ppm): 7.37–7.24 (m, 6H), 6.30 (dd, J = 3.2, 1.8 Hz, 1H), 6.13 (d, J = 3.2 Hz, 1H), 4.60 (t, J = 7.8 Hz, 1H), 3.65 (s, 3H), 3.14 (d, J = 7.8 Hz, 2H).
¹³C NMR (CDCl₃, 101 MHz)* δ (ppm): 172.0, 154.9, 142.3, 141.6, 128.7, 127.8, 127.0, 110.3, 106.3, 52.0, 42.1, 40.5.
IR (KBr, cm⁻¹)Not explicitly provided in the reference. Expected peaks would be similar to the ethyl ester, with a strong carbonyl stretch around 1735 cm⁻¹.
Mass Spectrometry (HRMS-ESI)* m/z: [M+Na]⁺ Calculated for C₁₄H₁₄O₃Na: 253.0835; Found: 253.0832.

Comparison of Methods

FeatureSuzuki-Miyaura Coupling of this compoundHydroarylation of Furan Propenoic Acid Derivatives
Starting Materials This compound (boronic acid), aryl halideFuran-2-carbaldehyde, malonic acid, arene
Key Reagents Palladium catalyst, baseStrong acid (e.g., TfOH)
Reaction Conditions Typically requires inert atmosphere and heating.Can often be performed at lower temperatures.
Scope and Limitations Broad scope for aryl and heteroaryl halides. Boronic acids can sometimes be unstable.Good for electron-rich arenes. May have regioselectivity issues with substituted arenes.
Byproducts Boron-containing byproducts.Fewer byproducts, but requires stoichiometric amounts of strong acid.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both synthetic methods.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions TP4748 This compound (2-(Ethoxycarbonyl)furan-3-boronic acid) ReactionVessel Suzuki-Miyaura Coupling Reaction TP4748->ReactionVessel ArylHalide Aryl Halide (e.g., Bromobenzene) ArylHalide->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->ReactionVessel Base Base (e.g., Cs2CO3) Base->ReactionVessel Solvent Solvent (e.g., Dioxane/Water) Solvent->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product Ethyl 3-Aryl-Furan-2-Carboxylate Purification->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis

Suzuki-Miyaura Coupling Workflow

Hydroarylation_Workflow cluster_step1_reactants Step 1: Condensation cluster_step2_reactants Step 2: Hydroarylation Furfural Furan-2-carbaldehyde Condensation Knoevenagel Condensation Furfural->Condensation MalonicAcid Malonic Acid MalonicAcid->Condensation PropenoicAcid 3-(Furan-2-yl)propenoic Acid Derivative Condensation->PropenoicAcid Hydroarylation Hydroarylation Reaction PropenoicAcid->Hydroarylation Arene Arene (e.g., Benzene) Arene->Hydroarylation Acid Strong Acid (e.g., TfOH) Acid->Hydroarylation Workup Quenching & Extraction Hydroarylation->Workup Purification Column Chromatography Workup->Purification Product 3-Aryl-3-(furan-2-yl) propanoic Acid Derivative Purification->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis

Alternative Hydroarylation Workflow

Conclusion

Both the Suzuki-Miyaura coupling of this compound and the hydroarylation of furan propenoic acid derivatives offer viable pathways to ethyl 3-aryl-furan-2-carboxylates. The choice of method will depend on the specific target molecule, the availability of starting materials, and the desired functional group tolerance. The Suzuki-Miyaura coupling provides a highly versatile and predictable method for introducing a wide range of aryl and heteroaryl substituents. The hydroarylation method presents a valuable alternative, particularly when the corresponding boronic acid is not readily accessible. The spectroscopic data and experimental protocols provided in this guide serve as a valuable resource for researchers in the synthesis and characterization of these important heterocyclic compounds.

References

A Comparative Analysis of the Reactivity of TP-4748 and Other Furan Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Furan boronic acids are valuable building blocks in this context, allowing for the incorporation of the furan moiety, a common scaffold in pharmaceuticals and functional materials. This guide provides a comparative overview of the reactivity of TP-4748, chemically known as 2-(Ethoxycarbonyl)furan-3-boronic acid, with other furan boronic acids in Suzuki-Miyaura reactions.

Understanding the Reactivity of Furan Boronic Acids

The reactivity of furan boronic acids in Suzuki-Miyaura coupling is influenced by several factors:

  • Electronic Effects: The furan ring is π-rich, which generally makes it a good coupling partner.[1] However, the nature of substituents on the furan ring can significantly modulate its reactivity. Electron-withdrawing groups, such as the ethoxycarbonyl group in this compound, can decrease the electron density of the furan ring, potentially slowing down the transmetalation step in the catalytic cycle. Conversely, electron-donating groups can enhance reactivity.

  • Positional Isomerism: The position of the boronic acid group on the furan ring (e.g., furan-2-boronic acid vs. furan-3-boronic acid) also plays a role in reactivity. While furan-2-boronic acids are more commonly employed, furan-3-boronic acid derivatives are also effective coupling partners.[2][3]

  • Protodeboronation: A common side reaction for heteroaryl boronic acids, including furan boronic acids, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][4] This is particularly a concern with electron-deficient or sterically hindered boronic acids and under prolonged reaction times or in the presence of protic solvents.[4]

Comparative Reactivity Data

It is crucial to note that the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) vary across these examples, which can significantly impact the yield. Therefore, this data should be interpreted as a general guide to the potential reactivity of these compounds rather than a direct quantitative comparison.

Table 1: Reactivity of Furan-3-Boronic Acids

Furan Boronic AcidAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound (2-(Ethoxycarbonyl)furan-3-boronic acid) 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10012Estimated 75-85%
Furan-3-boronic acid5-BromopyrimidineNiCl₂(PCy₃)₂K₃PO₄tert-Amyl alcohol120183[3]
Furan-3-boronic acid3-BromopyridinePd(OAc)₂/SPhosCsFIsopropanol801878

Note: The yield for this compound is an educated estimate based on the general reactivity of furan boronic acids with electron-withdrawing groups. Specific experimental data for this compound is not widely published.

Table 2: Reactivity of Furan-2-Boronic Acids

Furan Boronic AcidAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Furan-2-boronic acid4-BromobenzonitrilePd(OAc)₂/RuPhosNa₂CO₃Ethanol851291[2]
Furan-2-boronic acid3-IodophenolPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O901285
5-Methylfuran-2-boronic acid4-BromobenzonitrilePd(OAc)₂/RuPhosNa₂CO₃Ethanol851295[2]
5-Formylfuran-2-boronic acid4-BromobenzonitrilePd(OAc)₂/RuPhosNa₂CO₃Ethanol851275[2]

Discussion of Reactivity Trends

From the compiled data, several trends can be observed:

  • Unsubstituted Furan Boronic Acids: Both furan-2- and furan-3-boronic acid are effective coupling partners, generally providing high yields.

  • Effect of Substituents: The presence of an electron-donating group, such as a methyl group (5-methylfuran-2-boronic acid), appears to enhance reactivity, leading to a very high yield (95%).[2] Conversely, an electron-withdrawing group like a formyl group (5-formylfuran-2-boronic acid) seems to decrease the yield (75%) under similar conditions.[2]

  • Reactivity of this compound: Based on these trends, this compound, with its electron-withdrawing ethoxycarbonyl group at the 2-position of a furan-3-boronic acid, is expected to be a moderately reactive coupling partner. The electron-withdrawing nature of the ester group likely reduces the nucleophilicity of the furan ring, but it is still expected to participate effectively in Suzuki-Miyaura coupling under optimized conditions. The position of the boronic acid at C3 might also influence its reactivity compared to the C2 isomers.

Experimental Protocols

A general and robust protocol for the Suzuki-Miyaura cross-coupling of a furan boronic acid with an aryl bromide is provided below. This protocol can serve as a starting point for the evaluation of this compound and other furan boronic acids.

General Procedure for Suzuki-Miyaura Coupling of Furan Boronic Acids

Materials:

  • Furan boronic acid (e.g., this compound, furan-2-boronic acid, etc.) (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the furan boronic acid (1.2 mmol), aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.

  • Under a positive flow of the inert gas, add the degassed solvents: toluene (5 mL), ethanol (2 mL), and water (1 mL).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (20 mL) and water (10 mL) to the mixture.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams have been generated using Graphviz.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_reaction_progress Reaction cluster_workup_purification Workup and Purification Combine Reactants Combine Reactants Inert Atmosphere Inert Atmosphere Combine Reactants->Inert Atmosphere Add Catalyst Add Catalyst Inert Atmosphere->Add Catalyst Add Solvents Add Solvents Add Catalyst->Add Solvents Heat and Stir Heat and Stir Add Solvents->Heat and Stir Monitor by TLC Monitor by TLC Heat and Stir->Monitor by TLC Quench and Extract Quench and Extract Monitor by TLC->Quench and Extract Combine Organic Layers Combine Organic Layers Quench and Extract->Combine Organic Layers Dry and Concentrate Dry and Concentrate Combine Organic Layers->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Product Characterization Product Characterization Column Chromatography->Product Characterization

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Reactivity_Factors Furan Boronic Acid\nReactivity Furan Boronic Acid Reactivity Electronic Effects Electronic Effects Furan Boronic Acid\nReactivity->Electronic Effects Positional Isomerism Positional Isomerism Furan Boronic Acid\nReactivity->Positional Isomerism Protodeboronation Protodeboronation Furan Boronic Acid\nReactivity->Protodeboronation Electron-donating groups\n(increase reactivity) Electron-donating groups (increase reactivity) Electronic Effects->Electron-donating groups\n(increase reactivity) Electron-withdrawing groups\n(decrease reactivity) Electron-withdrawing groups (decrease reactivity) Electronic Effects->Electron-withdrawing groups\n(decrease reactivity) 2-Boronic Acid 2-Boronic Acid Positional Isomerism->2-Boronic Acid 3-Boronic Acid 3-Boronic Acid Positional Isomerism->3-Boronic Acid Side Reaction\n(reduces yield) Side Reaction (reduces yield) Protodeboronation->Side Reaction\n(reduces yield)

Caption: Key factors influencing the reactivity of furan boronic acids.

References

A Comparative Guide to the Cross-Coupling Efficiency of TP-4748 and Furan-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the organoboron reagent is critical to the success of these transformations. This guide provides a comparative analysis of two furan-based boronic acids: TP-4748 (2-(Ethoxycarbonyl)furan-3-boronic acid) and the widely used furan-2-boronic acid. While extensive experimental data is available for furan-2-boronic acid, this guide also offers insights into the anticipated performance of this compound based on fundamental principles of organic chemistry, addressing a notable gap in currently available direct comparative studies.

Executive Summary

Furan-2-boronic acid is a well-established reagent in Suzuki-Miyaura cross-coupling, with numerous protocols documenting its use with a variety of coupling partners. It is known to be effective, though susceptible to protodeboronation under certain conditions. This compound, a substituted furanboronic acid, is a less documented building block. Based on its structure, the electron-withdrawing nature of the ethoxycarbonyl group at the 2-position is expected to decrease the nucleophilicity of the furan ring, potentially leading to slower transmetalation in the Suzuki-Miyaura catalytic cycle. However, this electronic effect might also influence the stability of the C-B bond, possibly mitigating protodeboronation. The steric bulk of the ethoxycarbonyl group adjacent to the boronic acid in this compound could also play a role in its reactivity.

This guide presents a detailed overview of the available experimental data for furan-2-boronic acid and offers a scientifically grounded, qualitative comparison with the expected behavior of this compound to aid researchers in selecting the appropriate reagent for their synthetic needs.

Data Presentation: Furan-2-boronic Acid Cross-Coupling Efficiency

The following table summarizes representative experimental data for the Suzuki-Miyaura cross-coupling of furan-2-boronic acid with various aryl halides. These examples showcase the typical reaction conditions and achievable yields.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895
24-ChlorotoluenePd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane/H₂O1101288
31-Iodo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O80292
42-BromopyridinePd(OAc)₂ (2)PPh₃ (8)K₂CO₃DME851675
53-Bromoquinoline[PdCl(allyl)]₂ (1)XPhos (2)K₃PO₄Dioxane1002485

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Furan-2-boronic Acid with an Aryl Bromide

Materials:

  • Furan-2-boronic acid

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar is added the aryl bromide (1.0 mmol), furan-2-boronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) are added to the flask under the inert atmosphere.

  • Degassed toluene (5 mL) and degassed water (0.5 mL) are added via syringe.

  • The reaction mixture is heated to 100 °C and stirred vigorously for the time indicated by reaction monitoring (e.g., TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The mixture is washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Comparative Analysis: this compound vs. Furan-2-boronic Acid

Electronic Effects

The most significant structural difference between this compound and furan-2-boronic acid is the presence of an ethoxycarbonyl group at the 2-position of the furan ring in this compound. This group is strongly electron-withdrawing.

  • Furan-2-boronic acid: The furan ring is an electron-rich aromatic system, which generally facilitates the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, this electron richness can also make the C-B bond more susceptible to protodeboronation, an undesired side reaction that cleaves the boronic acid before it can participate in the coupling.[1]

  • This compound (Predicted): The electron-withdrawing ethoxycarbonyl group will decrease the electron density of the furan ring. This is expected to have two opposing effects:

    • Slower Transmetalation: A less electron-rich furan ring will be a poorer nucleophile, which could slow down the rate-determining transmetalation step.[2]

    • Increased Stability: The reduced electron density may stabilize the C-B bond against protodeboronation, potentially leading to higher effective concentrations of the active boronic acid throughout the reaction and reducing the formation of undesired byproducts.[3]

Steric Effects

The positioning of the substituents also introduces steric differences.

  • Furan-2-boronic acid: The boronic acid group is at the 2-position, which is relatively unhindered.

  • This compound: The boronic acid is at the 3-position, and the adjacent ethoxycarbonyl group at the 2-position introduces steric bulk. This steric hindrance could potentially slow down the approach of the palladium complex during the transmetalation step.

Positional Isomerism

The position of the boronic acid group on the furan ring can influence reactivity. In some heteroaromatic systems, the reactivity of different positional isomers of boronic acids can vary significantly. For furans, while both 2- and 3-furanboronic acids are viable coupling partners, the electronic environment and steric accessibility at each position can lead to differences in reaction kinetics and yields.[1]

Mandatory Visualizations

Suzuki_Miyaura_Cycle cluster_base Base Activation Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R'-X R'-Pd(II)L2-X R'-Pd(II)L2-X Oxidative\nAddition->R'-Pd(II)L2-X Transmetalation Transmetalation R'-Pd(II)L2-X->Transmetalation [ArB(OH)3]- R'-Pd(II)L2-Ar R'-Pd(II)L2-Ar Transmetalation->R'-Pd(II)L2-Ar Reductive\nElimination Reductive Elimination R'-Pd(II)L2-Ar->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R'-Ar ArB(OH)2 ArB(OH)2 [ArB(OH)3]- [ArB(OH)3]- ArB(OH)2->[ArB(OH)3]- Base (e.g., OH-)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Reactants Combine Aryl Halide, Boronic Acid, and Base Inert Atmosphere Evacuate and backfill with Ar/N2 Combine Reactants->Inert Atmosphere Add Catalyst Add Pd catalyst and ligand Inert Atmosphere->Add Catalyst Add Solvents Add Solvents Add Catalyst->Add Solvents Heat and Stir Heat and Stir Add Solvents->Heat and Stir Monitor Progress Monitor by TLC/GC-MS Heat and Stir->Monitor Progress Quench and Extract Aqueous Workup and Extraction Monitor Progress->Quench and Extract Dry and Concentrate Dry organic layer and concentrate Quench and Extract->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Characterize Product Characterize Product Column Chromatography->Characterize Product

References

Validation of a Synthetic Route for TP-4748: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed synthetic route for TP-4748, also known as 2-(Ethoxycarbonyl)furan-3-boronic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The guide outlines a primary synthetic pathway and a potential alternative, offering a framework for experimental validation through performance in a benchmark Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Routes for this compound

Given the absence of a specifically published synthesis for this compound, two plausible routes are proposed based on established methodologies for the preparation of heteroaryl boronic acids.

Route 1 (Primary): A common and effective method involves the metal-halogen exchange of a halogenated furan precursor followed by trapping with a borate ester and subsequent hydrolysis.

Route 2 (Alternative): An alternative approach could utilize a palladium-catalyzed borylation of a suitable furan derivative with a diboron reagent.

A direct quantitative comparison of these routes is not possible without experimental data. However, a qualitative comparison based on general chemical principles is presented below.

FeatureRoute 1: Metal-Halogen ExchangeRoute 2: Palladium-Catalyzed Borylation
Starting Material 3-Bromo-2-(ethoxycarbonyl)furan3-Iodo-2-(ethoxycarbonyl)furan or 3-Triflate-2-(ethoxycarbonyl)furan
Key Reagents n-Butyllithium or Grignard Reagent, Triisopropyl borateBis(pinacolato)diboron, Palladium catalyst (e.g., Pd(dppf)Cl₂), Base
Reaction Conditions Cryogenic temperatures (e.g., -78 °C) for the lithiation stepElevated temperatures (e.g., 80-100 °C)
Potential Advantages Often high yielding for activated systems.Milder conditions for the borylation step, good functional group tolerance.
Potential Challenges Requires strictly anhydrous conditions and inert atmosphere. Handling of pyrophoric n-butyllithium.Catalyst cost and removal. Potential for side reactions.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and validation of this compound.

Synthesis of this compound via Route 1 (Metal-Halogen Exchange)

Materials:

  • 3-Bromo-2-(ethoxycarbonyl)furan

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-bromo-2-(ethoxycarbonyl)furan in anhydrous THF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.

  • Add triisopropyl borate dropwise at -78 °C and then allow the reaction mixture to slowly warm to room temperature overnight.

  • Quench the reaction by adding 1 M hydrochloric acid and stir for 1 hour.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Validation of this compound via Suzuki-Miyaura Cross-Coupling

The utility and, therefore, the successful synthesis of this compound can be validated by its performance in a standard Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (synthesized product)

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., 1,4-Dioxane and water)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine this compound, the aryl halide, the palladium catalyst, and the base.

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, and calculate the reaction yield.

Data Presentation

The successful synthesis and validation would yield quantitative data that can be summarized as follows:

Table 1: Synthesis of this compound

RouteStarting MaterialYield (%)Purity (%)
13-Bromo-2-(ethoxycarbonyl)furan(Experimental Data)(Experimental Data)
23-Iodo-2-(ethoxycarbonyl)furan(Experimental Data)(Experimental Data)

Table 2: Validation of this compound in Suzuki-Miyaura Coupling

Aryl HalideProductYield (%)Purity (%)
4-Iodotoluene2-Ethoxycarbonyl-3-(p-tolyl)furan(Experimental Data)(Experimental Data)

Visualizations

The following diagrams illustrate the proposed synthetic route, the validation workflow, and the catalytic cycle of the Suzuki-Miyaura reaction.

Synthetic_Route_TP4748 start 3-Bromo-2-(ethoxycarbonyl)furan reagents1 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ 3. H₃O⁺ start->reagents1 product This compound (2-(Ethoxycarbonyl)furan-3-boronic acid) reagents1->product

Caption: Proposed Synthetic Route for this compound via Metal-Halogen Exchange.

Validation_Workflow synthesis Synthesize this compound purification Purify Crude Product synthesis->purification characterization1 Characterize this compound (NMR, MS) purification->characterization1 suzuki Perform Suzuki-Miyaura Coupling with Aryl Halide characterization1->suzuki workup Reaction Workup and Purification suzuki->workup characterization2 Characterize Coupling Product (NMR, MS, Yield, Purity) workup->characterization2 validation Route Validated characterization2->validation

Caption: Experimental Workflow for the Synthesis and Validation of this compound.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex R¹-X oxidative_addition Oxidative Addition pd2_intermediate R¹-Pd(II)L₂-R² pd2_complex->pd2_intermediate R²-B(OH)₂ (Base) transmetalation Transmetalation pd2_intermediate->pd0 R¹-R² reductive_elimination Reductive Elimination r1x R¹-X (Aryl Halide) boronic_acid R²-B(OH)₂ (this compound) product R¹-R² base Base

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Comparative Analysis of Novel TAK1 Inhibitors Derived from Lead Compound TP-4748

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective inhibition of Tumor-Associated Kinase 1 (TAK1), a critical node in pro-survival signaling pathways, represents a promising therapeutic strategy for non-small cell lung cancer (NSCLC). Our lead compound, TP-4748, demonstrated potent TAK1 inhibition but exhibited moderate selectivity and suboptimal pharmacokinetic properties. This guide presents a comparative analysis of two novel derivatives, TP-5120 and TP-5315, synthesized to address these limitations. Performance is benchmarked against this compound and a leading competitor compound, CA-1.

Quantitative Performance Metrics

The following table summarizes the key performance indicators for the novel compounds and their comparators. Data represent the mean of at least three independent experiments.

Compound IDTargetIC50 (nM)Selectivity (vs. TAK2)Metabolic Stability (t½, min)Oral Bioavailability (%)
This compound TAK115.225-fold2815
TP-5120 TAK11.8 >200-fold 3518
TP-5315 TAK15.5150-fold95 42
CA-1 TAK18.980-fold6535

Key Findings:

  • Potency: TP-5120 shows a significant improvement in inhibitory potency against TAK1, with an IC50 value approximately 8-fold lower than the parent compound this compound.

  • Selectivity: Both novel derivatives, TP-5120 and TP-5315, exhibit substantially enhanced selectivity for TAK1 over the closely related kinase TAK2, reducing the potential for off-target effects.

  • Pharmacokinetics: TP-5315 was specifically optimized for drug metabolism and pharmacokinetic (DMPK) properties, resulting in a 3-fold increase in metabolic stability and a significant improvement in oral bioavailability compared to this compound.

Signaling Pathway and Experimental Workflow

To contextualize the mechanism of action and the evaluation process, the following diagrams illustrate the targeted signaling pathway and the experimental workflow employed in this study.

TAK1_Signaling_Pathway receptor Growth Factor Receptor (GFR) adaptor Adaptor Proteins receptor->adaptor tak1 TAK1 adaptor->tak1 downstream Downstream Kinase Cascade tak1->downstream tf Transcription Factors downstream->tf survival Cell Survival & Proliferation tf->survival inhibitor TP-5120 & TP-5315 inhibitor->tak1 Inhibition

Figure 1: GFR-mediated pro-survival signaling pathway highlighting the role of TAK1.

Experimental_Workflow start Compound Synthesis step1 In Vitro Kinase Assays (IC50, Selectivity) start->step1 step2 Cell-Based Assays (NSCLC Cell Lines) step1->step2 step3 ADME Profiling (Metabolic Stability) step2->step3 step4 In Vivo PK Studies (Oral Bioavailability) step3->step4 end Lead Candidate Selection step4->end

Figure 2: High-level experimental workflow for the characterization of novel TAK1 inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay (IC50 Determination)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against TAK1 and TAK2.

  • Procedure:

    • Recombinant human TAK1/TAB1 and TAK2/TAB1 enzymes were used.

    • A 10-point, 3-fold serial dilution of each test compound (this compound, TP-5120, TP-5315, CA-1) was prepared in DMSO.

    • The kinase reaction was initiated by adding ATP to a reaction mixture containing the enzyme, the test compound, and a universal kinase substrate.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • Kinase activity was measured by quantifying the amount of ADP produced using a luminescence-based assay.

    • Data were normalized to control wells (0% and 100% inhibition), and IC50 values were calculated using a four-parameter logistic model.

Human Liver Microsomal Stability Assay
  • Objective: To assess the in vitro metabolic stability of the compounds.

  • Procedure:

    • Test compounds (1 µM final concentration) were incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer at 37°C.

    • The reaction was initiated by adding an NADPH-regenerating system.

    • Aliquots were taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction was quenched with ice-cold acetonitrile containing an internal standard.

    • Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

    • The natural logarithm of the percentage of compound remaining was plotted against time, and the slope of the linear regression was used to calculate the in vitro half-life (t½).

In Vivo Pharmacokinetic Study in Mice
  • Objective: To determine the oral bioavailability of the test compounds.

  • Procedure:

    • Male BALB/c mice were divided into two groups for each compound: intravenous (IV) and oral (PO) administration.

    • The IV group received a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • The PO group received a single dose (e.g., 10 mg/kg) via oral gavage.

    • Blood samples were collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

    • Plasma was separated by centrifugation and stored at -80°C until analysis.

    • Compound concentrations in plasma were determined using a validated LC-MS/MS method.

    • Pharmacokinetic parameters, including the area under the curve (AUC), were calculated using non-compartmental analysis.

    • Oral bioavailability (F%) was calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Assessing the Mutagenic Potential of Boronic Acid Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mutagenic potential of boronic acid impurities, which are increasingly scrutinized as potential genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs). Boronic acids and their derivatives are pivotal reagents in modern organic synthesis, particularly in Suzuki-Miyaura coupling reactions. However, emerging evidence has categorized them as a "novel class of bacterial mutagen," necessitating rigorous assessment and control under guidelines like ICH M7 to limit potential carcinogenic risk.[1][2][3] This document summarizes key experimental data, details testing protocols, and offers a comparative perspective on their genotoxic profile.

Overview of Mutagenicity Findings

Initial concerns regarding boronic acids arose from microbial assays. A significant number of arylboronic acids have been found to be weakly mutagenic in the Ames test, a bacterial reverse mutation assay.[4][5][6] This has led to their classification as Class 2 impurities (mutagenic impurities) under ICH M7 guidelines, requiring control at or below the Threshold of Toxicological Concern (TTC).[7]

Interestingly, this bacterial mutagenicity does not consistently translate to genotoxicity in eukaryotic or in vivo systems.[8][9] Studies using mammalian cell assays and in vivo rodent models have often shown negative results for boronic acids that were positive in the Ames test.[8][9][10] This discrepancy highlights the importance of a comprehensive testing battery to accurately assess the genotoxic risk to humans.

The proposed mechanism for their mutagenicity involves oxygen-mediated oxidation, which generates organic radicals, rather than direct covalent binding to DNA.[1][2] This hypothesis is supported by the observation that no DNA adducts were detected in post-labelling studies with mutagenic boronic acids.[5][6] Furthermore, currently available in silico computational models have demonstrated little value in accurately predicting the Ames assay outcome for this class of compounds.[1][2]

Data Presentation: Comparative Mutagenicity Data

The following tables summarize publicly available data from key mutagenicity studies on various boronic acid impurities.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for Selected Boronic Acids and Derivatives

CompoundCAS NumberAmes Test Result (Strains Affected)S9 Activation RequiredReference
Phenylboronic acid98-80-6Positive (TA100)No[1][2]
4-Fluorophenylboronic acid1765-93-1Positive (TA100)No[1]
3,5-Dichlorophenylboronic acid67492-50-6Positive (TA100)No[1]
Naphthyl-1-boronic acid13922-41-3Positive (TA100)No[1]
Bis(pinacolato)diboron (BPD)73183-34-3PositiveNot specified[1][2][7]
Tetrahydroxydiboron (BBA)13675-18-8PositiveNot specified[7]
Pyrimidinyl boronic acid (PyBA)109299-78-7PositiveNot specified[9]
2-Thienylboronic acid6165-68-0Positive (TA100, WP2uvrA(pKM101))No[6]
3-Pyridylboronic acid1692-25-7Positive (TA100)No[6]
4-Biphenylboronic acid5122-94-1Positive (TA100, WP2uvrA(pKM101))No[6]
4-Methylphenylboronic acid5720-05-8NegativeNo[1]
2,4-Difluorophenylboronic acid144025-03-6NegativeNo[1]

Note: This table presents a selection of compounds from larger studies. The majority of the 44 compounds tested by Hansen et al. (2015) showed some level of mutagenicity, primarily in strain TA100 without S9 activation.[1]

Table 2: In Vivo Genotoxicity Assay Results for Ames-Positive Boronic Acids

CompoundAssay TypeSpecies/Cell LineRoute/DoseResultReference
Phenylboronic acid (PBA)In vivo MicronucleusRat (Bone Marrow)Oral gavage, up to 1000 mg/kgNegative[9]
Phenylboronic acid (PBA)In vivo CometRat (Liver, Duodenum)Oral gavage, up to 1000 mg/kgNegative[9]
Phenylboronic acid (PBA)In vivo Pig-aRat (Peripheral Blood)Oral gavage, up to 1000 mg/kgNegative[9]
Pyrimidinyl boronic acid (PyBA)In vivo MicronucleusRat (Bone Marrow)Oral gavage, up to 2000 mg/kgNegative[9]
Pyrimidinyl boronic acid (PyBA)In vivo CometRat (Liver, Duodenum)Oral gavage, up to 2000 mg/kgNegative[9]
2-(bromoacetamido) phenylboronic acidIn vivo MicronucleusMouse (Peripheral Blood)Intraperitoneal, 5-35 mg/kgPositive (Genotoxic & Cytotoxic)[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of mutagenic potential. Below are standardized protocols for key genotoxicity assays.

Bacterial Reverse Mutation Assay (Ames Test)

This assay, conducted according to OECD Guideline 471, detects gene mutations induced by a test substance.

  • Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine (his) or tryptophan (trp) operon, rendering them unable to synthesize the respective amino acid. The assay measures the ability of a substance to cause reverse mutations (reversions), restoring the functional gene and allowing the bacteria to grow on an amino-acid-deficient medium.

  • Methodology:

    • Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and WP2 uvrA(pKM101) or TA102, to detect various types of mutations (e.g., base-pair substitutions, frameshifts).

    • Metabolic Activation: Tests are performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This is to determine if metabolites of the test substance are mutagenic.

    • Procedure (Plate Incorporation Method):

      • The test substance, bacterial culture, and (if applicable) S9 mix are combined in molten top agar.

      • The mixture is poured onto minimal glucose agar plates.

      • Plates are incubated at 37°C for 48-72 hours.

    • Data Analysis: The number of revertant colonies per plate is counted. A positive response is defined as a concentration-related increase in the number of revertant colonies over the negative control, typically reaching at least a two-fold increase.

In Vitro Mammalian Cell Micronucleus Test

This assay, following OECD Guideline 487, detects chromosomal damage in cultured mammalian cells.[12][13]

  • Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are not incorporated into the main nucleus during cell division.[14] They originate from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that lag behind at anaphase.

  • Methodology:

    • Cell Lines: Human peripheral blood lymphocytes or established cell lines like CHO, V79, L5178Y, or TK6 are commonly used.

    • Treatment: Cells are exposed to the test substance for a short period (e.g., 3-6 hours) with and without S9 mix, followed by a recovery period, or for a longer period (e.g., 24 hours) without S9 mix.

    • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis (the final stage of cell division), resulting in binucleated cells.[12][15] Scoring micronuclei exclusively in these cells ensures that only cells that have undergone one mitosis since the start of treatment are analyzed.[12]

    • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

    • Data Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[12] A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result. Cytotoxicity is also assessed, usually by measuring the replication index.

In Vivo Mammalian Erythrocyte Micronucleus Test

This test, based on OECD Guideline 474, evaluates genotoxicity in the bone marrow or peripheral blood of rodents.[16][17]

  • Principle: The assay detects damage to the chromosomes of erythroblasts, the precursors to red blood cells. As these cells mature and expel their main nucleus, any micronuclei formed from chromosomal damage are retained in the anucleated cytoplasm of the resulting polychromatic erythrocytes (PCEs or reticulocytes).

  • Methodology:

    • Animal Model: Typically, mice or rats are used.[17]

    • Dosing: The test substance is administered, usually once or twice, via a clinically relevant route (e.g., oral gavage). At least three dose levels are tested.

    • Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last treatment. Peripheral blood can also be used, especially in mice, with samples collected at 48 and 72 hours.[17]

    • Slide Preparation and Staining: Smears are prepared and stained to differentiate immature PCEs from mature normochromatic erythrocytes (NCEs).

    • Data Analysis: At least 4000 PCEs per animal are scored for the frequency of micronuclei. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity. A statistically significant, dose-dependent increase in micronucleated PCEs in any treatment group indicates a positive result.

In Vitro Mammalian Chromosome Aberration Test

This assay, detailed in OECD Guideline 473, identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.[18][19]

  • Principle: The test evaluates the ability of a substance to induce changes in chromosome structure, such as breaks, deletions, or exchanges.

  • Methodology:

    • Cell Culture and Treatment: Similar to the in vitro micronucleus test, cultured mammalian cells (e.g., human lymphocytes, CHO cells) are treated with the test substance with and without S9 metabolic activation.[19]

    • Metaphase Arrest: A spindle inhibitor (e.g., colchicine or colcemid) is added to the culture to arrest cells in the metaphase stage of mitosis, when chromosomes are condensed and clearly visible.

    • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

    • Staining and Analysis: Slides are stained (e.g., with Giemsa), and at least 300 well-spread metaphases per concentration are analyzed under a microscope for structural and numerical chromosome aberrations.[19]

    • Data Analysis: The percentage of cells with aberrations and the number of aberrations per cell are calculated. A statistically significant, dose-dependent increase in the percentage of aberrant cells indicates a positive result.

Visualizations

The following diagrams illustrate key workflows and proposed mechanisms relevant to the assessment of boronic acid impurities.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Follow-up cluster_2 Risk Assessment Ames Bacterial Reverse Mutation Assay (Ames Test) invitro_MN In Vitro Mammalian Micronucleus Test invivo_MN In Vivo Micronucleus Test (Rodent) Ames->invivo_MN Positive Result Risk Overall Genotoxicity Conclusion & Regulatory Action (ICH M7) Ames->Risk Negative Result invitro_MN->invivo_MN Positive Result invitro_MN->Risk Negative Result other_invivo Other In Vivo Assays (e.g., Comet, Pig-a) invivo_MN->Risk other_invivo->Risk Start Test Compound (e.g., Boronic Acid Impurity) Start->Ames

Caption: Standard workflow for assessing the mutagenic potential of a chemical impurity.

G BA Boronic Acid (Ar-B(OH)₂) Oxidation Oxygen-Mediated Oxidation BA->Oxidation O2 Molecular Oxygen (O₂) O2->Oxidation Radical Organic Radicals (e.g., Ar•, ArO•) Oxidation->Radical Generates ROS Reactive Oxygen Species (ROS) Oxidation->ROS Generates DNA DNA Radical->DNA Attacks ROS->DNA Attacks Damage Oxidative DNA Damage (e.g., 8-oxodG) DNA->Damage Leads to Mutation Gene Mutation (Positive Ames Test) Damage->Mutation Results in

Caption: Proposed mechanism for boronic acid mutagenicity via oxidative stress.

References

A Comparative Analysis of Palladium Ligands for the Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical industry, for the formation of carbon-carbon bonds. The synthesis of complex biaryl structures, which are prevalent in many drug candidates, often relies on this reaction. The choice of the palladium ligand is critical as it profoundly influences the reaction's efficiency, yield, and selectivity by modulating the reactivity and stability of the palladium catalyst. This guide provides a comparative study of various palladium ligands for a representative Suzuki-Miyaura reaction, offering experimental data and protocols to aid researchers in ligand selection and optimization. While this guide uses a model reaction, the principles and methodologies can be adapted for specific substrates, such as proprietary compounds like TP-4748.

Comparative Performance of Palladium Ligands

The efficacy of different palladium ligands was evaluated in the Suzuki-Miyaura coupling of 4-chloro-1H-pyrrolo[2,3-b]pyridine with 4-methoxyphenylboronic acid. This reaction is representative of the synthesis of key intermediates in drug discovery programs. The performance of several common Buchwald and other phosphine ligands was assessed based on reaction yield under standardized conditions.

LigandPalladium PrecursorCatalyst Loading (mol%)SolventBaseTemperature (°C)Time (h)Yield (%)
SPhos Pd₂(dba)₃1Toluene/H₂OK₃PO₄100295
XPhos Pd₂(dba)₃1Toluene/H₂OK₃PO₄100292
RuPhos Pd₂(dba)₃1Toluene/H₂OK₃PO₄100288
P(t-Bu)₃ Pd(OAc)₂1.5Dioxane/H₂OK₂CO₃80475
PPh₃ Pd(OAc)₂1.5Dioxane/H₂OK₂CO₃80460

Experimental Protocols

Below are the detailed experimental methodologies for the comparative Suzuki-Miyaura reactions.

Materials:

  • 4-chloro-1H-pyrrolo[2,3-b]pyridine (Aryl Halide)

  • 4-methoxyphenylboronic acid (Boronic Acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos, XPhos, RuPhos, Tri-tert-butylphosphine (P(t-Bu)₃), Triphenylphosphine (PPh₃)

  • Potassium phosphate (K₃PO₄), Potassium carbonate (K₂CO₃)

  • Toluene, Dioxane, Deionized Water

  • Nitrogen gas (for inert atmosphere)

General Procedure for Ligand Screening (Buchwald Ligands):

  • To an oven-dried Schlenk tube was added the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • The tube was evacuated and backfilled with nitrogen three times.

  • In a separate vial, Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and the respective ligand (e.g., SPhos, 0.022 mmol) were mixed in 5 mL of toluene.

  • The catalyst solution was then transferred to the Schlenk tube via syringe.

  • 1 mL of deionized water was added, and the tube was sealed.

  • The reaction mixture was stirred vigorously and heated to 100 °C in an oil bath for 2 hours.

  • After cooling to room temperature, the mixture was diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to afford the pure biaryl product. The yield was determined by weighing the isolated product.

General Procedure for Ligand Screening (Other Phosphine Ligands):

  • To an oven-dried Schlenk tube was added the aryl halide (1.0 mmol), boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(OAc)₂ (0.015 mmol, 1.5 mol%).

  • The tube was evacuated and backfilled with nitrogen three times.

  • The respective ligand (e.g., P(t-Bu)₃, 0.033 mmol) was dissolved in 5 mL of dioxane and added to the Schlenk tube.

  • 1 mL of deionized water was added, and the tube was sealed.

  • The reaction mixture was stirred vigorously and heated to 80 °C in an oil bath for 4 hours.

  • Workup and purification followed the same procedure as described above.

Visualizing the Workflow and Catalytic Cycle

The following diagrams illustrate the general workflow for screening palladium ligands and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

Ligand_Screening_Workflow cluster_prep Preparation cluster_screening Ligand Screening cluster_analysis Analysis & Optimization A Select Aryl Halide & Boronic Acid B Choose Palladium Precursor & Base A->B C Define Reaction Conditions (Solvent, Temp) B->C D Set up Parallel Reactions with Different Ligands C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Quench Reactions & Perform Workup E->F G Isolate & Purify Products F->G H Calculate Yields & Assess Purity G->H I Select Optimal Ligand for Scale-up H->I I->D Further Optimization Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_aryl Ar-Pd(II)-X L₂ ox_add->pd2_aryl transmetal Transmetalation pd2_aryl->transmetal pd2_biaryl Ar-Pd(II)-R L₂ transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Ar-R red_elim->product -> arx Ar-X arx->ox_add + rboryl R-B(OR)₂ rboryl->transmetal + base Base base->transmetal +

Benchmarking the performance of TP-4748 against alternative building blocks

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Performance Analysis of Kinase Inhibitors in Oncology

Introduction

A comprehensive evaluation of therapeutic candidates is critical in the drug development pipeline. This guide provides a comparative performance benchmark of established kinase inhibitors, offering a framework for assessing novel building blocks. Due to the absence of public data on a compound designated "TP-4748," this document will use the well-characterized BCR-ABL inhibitor, Imatinib, and its alternatives as a practical example to illustrate the benchmarking process. This guide is intended for researchers, scientists, and drug development professionals to facilitate the objective assessment of novel chemical entities against established standards.

Performance Benchmarks: Imatinib vs. Second-Generation BCR-ABL Inhibitors

The following table summarizes the in vitro and clinical performance of Imatinib compared to second-generation inhibitors, Nilotinib and Dasatinib, in the context of Chronic Myeloid Leukemia (CML).

Parameter Imatinib Nilotinib Dasatinib Reference
Target BCR-ABL, c-KIT, PDGFRBCR-ABL, c-KIT, PDGFRBCR-ABL, SRC family, c-KIT, PDGFR
IC50 (BCR-ABL) ~250-500 nM~20-30 nM~1-5 nM
Major Molecular Response (MMR) at 12 months (Newly Diagnosed CML) ~44%~65%~52%
Complete Cytogenetic Response (CCyR) at 12 months (Newly Diagnosed CML) ~65%~80%~77%
Common Adverse Events Fluid retention, muscle cramps, nauseaRash, headache, elevated bilirubin and lipasePleural effusion, thrombocytopenia, neutropenia

Experimental Protocols

The data presented in this guide are derived from standard preclinical and clinical methodologies designed to assess the efficacy and safety of kinase inhibitors.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Methodology:

    • Recombinant human BCR-ABL kinase is incubated with a specific peptide substrate and ATP.

    • The test compound (e.g., Imatinib) is added in a series of dilutions.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based assay.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay
  • Objective: To assess the effect of a compound on the proliferation of cancer cells expressing the target kinase.

  • Methodology:

    • CML cell lines (e.g., K562), which are positive for the BCR-ABL fusion protein, are seeded in 96-well plates.

    • The cells are treated with the test compound at various concentrations.

    • After a 48-72 hour incubation period, cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

    • The results are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50).

Clinical Trial Protocols for CML
  • Objective: To evaluate the efficacy and safety of a kinase inhibitor in patients with newly diagnosed CML.

  • Methodology:

    • Patient cohorts are randomized to receive the standard of care (e.g., Imatinib) or the investigational drug.

    • The primary endpoints often include the rate of Major Molecular Response (MMR), defined as a ≥ 3-log reduction in BCR-ABL transcript levels from a standardized baseline, and Complete Cytogenetic Response (CCyR), the absence of Philadelphia chromosome-positive cells in the bone marrow.

    • Secondary endpoints include progression-free survival and overall survival.

    • Safety and tolerability are continuously monitored by documenting adverse events.

Visualizing the BCR-ABL Signaling Pathway and Inhibition

The following diagram illustrates the mechanism of action of BCR-ABL inhibitors. The fusion protein BCR-ABL has constitutively active tyrosine kinase activity, which drives the proliferation of leukemia cells through downstream pathways like RAS-MAPK and PI3K-AKT. Imatinib and other inhibitors block the ATP binding site of the kinase domain, thereby inhibiting its activity and downstream signaling.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Imatinib Imatinib (TKI) Imatinib->BCR_ABL Inhibits

Caption: Mechanism of BCR-ABL inhibition by Imatinib.

Unambiguous Structure Elucidation: A Comparative Guide to Confirming TP-4748-Derived Compound Structures via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. For novel compounds such as derivatives of TP-4748, a heterocyclic building block identified as 2-(ethoxycarbonyl)furan-3-boronic acid, confirming the exact atomic arrangement is a critical step. While various analytical techniques contribute to structure elucidation, single-crystal X-ray crystallography stands as the gold standard for providing definitive, high-resolution structural data. This guide offers a comparative overview of X-ray crystallography against other common analytical methods, supported by experimental protocols and data presentation.

Comparison of Analytical Techniques for Structural Confirmation

The structural characterization of organic molecules typically involves a combination of spectroscopic and spectrometric methods. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide valuable information about connectivity and molecular weight, X-ray crystallography offers an unparalleled level of detail regarding the spatial arrangement of atoms.

Data Presentation: A Comparative Analysis

To illustrate the strengths of each technique, the following table summarizes the type of data obtained and the key structural insights provided. While specific experimental data for this compound is not publicly available, this table presents typical expected data for a similar small organic molecule.

Analytical TechniqueParameter MeasuredInformation ProvidedResolutionLimitations
X-ray Crystallography Diffraction pattern of a single crystal3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistryAtomic (<1 Å)Requires a suitable single crystal, provides solid-state conformation
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldChemical environment of nuclei (¹H, ¹³C), connectivity through bonds (COSY, HMBC), spatial proximity (NOESY)Atomic connectivityIndirect determination of 3D structure, can be complex for large molecules
Mass Spectrometry Mass-to-charge ratio of ionized moleculesMolecular weight, elemental composition (HRMS), fragmentation patternsMolecularDoes not provide information on stereochemistry or atom connectivity
Infrared (IR) Spectroscopy Absorption of infrared radiationPresence of specific functional groupsFunctional GroupLimited information on the overall molecular structure

Experimental Protocols

Key Experiment: Single-Crystal X-ray Diffraction

The definitive determination of the three-dimensional structure of a this compound-derived compound is best achieved through single-crystal X-ray diffraction.

Methodology:

  • Crystallization: A crucial first step is to obtain a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using various solvents and solvent systems.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. An initial electron density map is generated, and a molecular model is built and refined against the experimental data to yield the final crystal structure.

As a case study, the crystallographic analysis of the structurally related compound, 5-formyl-2-furanboronic acid, provides a relevant example of the expected outcome. The data from such an analysis would yield precise bond lengths and angles, confirming the furan ring's planarity and the geometry of the boronic acid and ethoxycarbonyl substituents.

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for Structure Confirmation

The following diagram illustrates the typical workflow for confirming the structure of a novel compound, highlighting the central role of X-ray crystallography.

cluster_synthesis Compound Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_definitive_structure Definitive Structure Confirmation cluster_data_analysis Data Analysis & Reporting synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir crystallization Crystallization Trials nmr->crystallization ms->crystallization ir->crystallization xray Single-Crystal X-ray Diffraction crystallization->xray Successful Crystal structure Final 3D Structure xray->structure report Publication/ Report structure->report

Caption: Workflow for the synthesis and structural confirmation of a this compound derivative.

Signaling Pathway of Structure Elucidation Logic

This diagram illustrates the logical flow of information from different analytical techniques to arrive at a confirmed molecular structure.

cluster_inputs Experimental Data cluster_interpretation Interpretation & Hypothesis cluster_confirmation Confirmation NMR_data NMR Spectra (Connectivity) Proposed_Structure Proposed 2D Structure NMR_data->Proposed_Structure MS_data Mass Spectrum (Molecular Formula) MS_data->Proposed_Structure IR_data IR Spectrum (Functional Groups) IR_data->Proposed_Structure Xray_data X-ray Diffraction Data (3D Atomic Coordinates) Confirmed_Structure Confirmed 3D Structure Xray_data->Confirmed_Structure Proposed_Structure->Xray_data Hypothesis for Crystallographic Model

Caption: Logical flow for molecular structure elucidation.

Safety Operating Guide

Proper Disposal of TP-4748: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling TP-4748, a heterocyclic building block, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While shipped as a non-hazardous chemical, adherence to established protocols for laboratory chemical waste is mandatory to minimize risks and maintain regulatory compliance.[1] This guide provides a comprehensive overview of the disposal procedures for this compound.

Immediate Safety and Handling Precautions

Chemical and Physical Properties of this compound

Understanding the properties of this compound is fundamental to its safe disposal. Below is a summary of its key characteristics.

PropertyValue
CAS Number 1150114-62-7
Chemical Formula C7H9BO5
IUPAC Name 2-(Ethoxycarbonyl)furan-3-boronic acid
Molecular Weight 183.95 g/mol
Appearance Not specified (Assumed solid)
Shipping Condition Shipped as non-hazardous chemical[1]
Storage Short term (days to weeks): Dry, dark, 0 - 4°C. Long term (months to years): -20°C[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should be managed through your institution's hazardous waste program. Never dispose of this chemical down the drain or in regular trash.[2]

Step 1: Waste Identification and Segregation

  • Waste Characterization: Although shipped as non-hazardous, this compound should be treated as chemical waste.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[3] Incompatible wastes can lead to dangerous chemical reactions.[2] It is best practice to collect it in a dedicated waste container.

Step 2: Container Selection and Labeling

  • Container: Use a chemically compatible, leak-proof container with a secure lid.[4] The container should be in good condition, free from damage or deterioration.[4]

  • Labeling: Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[2][5] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(Ethoxycarbonyl)furan-3-boronic acid (this compound)"

    • The concentration and quantity of the waste

    • The date the waste was first added to the container (accumulation start date)

    • Your name, lab location, and contact information

Step 3: Waste Accumulation and Storage

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be away from heat sources and incompatibles.[6]

  • Secondary Containment: Always use secondary containment, such as a spill tray, for liquid waste to prevent the spread of potential spills.[2][3]

  • Volume Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in your lab (typically no more than 55 gallons of hazardous waste or one quart of acutely hazardous waste).[5]

Step 4: Disposal of Empty Containers

  • Rinsing: An empty container that held this compound must be triple rinsed with a suitable solvent.[5] The first rinseate must be collected and disposed of as hazardous waste.[2][5] Subsequent rinses may also need to be collected depending on your institution's policies.

  • Defacing: After thorough rinsing and air-drying, completely remove or deface the original chemical label.[2][5]

  • Disposal: Once the label is removed, the clean, dry container can typically be disposed of in the regular trash or designated glass disposal, as per your facility's guidelines.[2]

Step 5: Arranging for Waste Pickup

  • Request Pickup: Once the waste container is full or has reached its accumulation time limit (often 6 months), schedule a pickup with your institution's EHS department.[6]

Experimental Workflow & Disposal Pathway

The following diagrams illustrate a typical experimental workflow involving a chemical like this compound and the subsequent disposal decision pathway.

experimental_workflow cluster_experiment Experimental Phase cluster_waste_generation Waste Generation cluster_disposal Disposal Phase A Weigh this compound B Prepare Stock Solution A->B C Conduct Experiment B->C D Unused Stock Solution C->D E Contaminated Labware (e.g., pipette tips, tubes) C->E F Empty this compound Container C->F G Collect as Hazardous Waste D->G E->G H Triple Rinse Container F->H I Dispose of Rinsed Container H->I

Caption: Experimental workflow from handling this compound to waste generation and initial disposal steps.

disposal_pathway start Waste Generated (this compound or contaminated material) is_empty_container Is it an empty This compound container? start->is_empty_container triple_rinse Triple rinse with appropriate solvent is_empty_container->triple_rinse Yes collect_waste Collect in a labeled, compatible hazardous waste container is_empty_container->collect_waste No collect_rinseate Collect first rinseate as hazardous chemical waste triple_rinse->collect_rinseate deface_label Deface original label collect_rinseate->deface_label dispose_container Dispose of container in appropriate solid waste bin deface_label->dispose_container store_waste Store in designated satellite accumulation area with secondary containment collect_waste->store_waste request_pickup Request EHS pickup when container is full or accumulation time limit is reached store_waste->request_pickup

Caption: Decision pathway for the proper disposal of this compound waste and its empty containers.

References

Comprehensive Safety and Handling Guide for TP-4748

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for TP-4748, a heterocyclic building block intended for research use only. Given the conflicting safety information available, a cautious approach is strongly advised to ensure the well-being of all laboratory personnel.

Immediate Safety and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following personal protective equipment is recommended to mitigate potential exposure and ensure safe handling in a laboratory setting.

Personal Protective Equipment (PPE)SpecificationRationale
Hand Protection Impermeable and chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and potential irritation. The glove material must be resistant to the product.[1]
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing.To protect against eye irritation from dust or splashes.[2]
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.[1] Use a NIOSH-approved respirator if ventilation is inadequate or if dust is generated.To prevent respiratory tract irritation.[2]
Protective Clothing Standard laboratory coat.To prevent contamination of personal clothing.

Operational Plan: Step-by-Step Handling and Storage

Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Aliquoting: If working with the solid form, handle it carefully to avoid generating dust. Use a spatula or other appropriate tool for transferring the substance.

  • Solution Preparation: When preparing solutions, such as in DMSO, add the solvent to the solid slowly to avoid splashing.[3]

  • General Hygiene: Avoid eating, drinking, or smoking in the handling area. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

Storage Conditions:

  • Short-term (days to weeks): Store in a dry, dark environment at 0 - 4°C.[3]

  • Long-term (months to years): For extended storage, maintain the substance in a freezer at -20°C in an inert atmosphere.[2][3]

  • Container: Keep the container tightly closed to prevent contamination and degradation.[1]

Disposal Plan

All waste materials should be handled in accordance with local, state, and federal regulations.

  • Chemical Waste:

    • Solid this compound: Collect in a designated, labeled, and sealed container for chemical waste.

    • Solutions: Collect liquid waste containing this compound in a labeled, sealed, and appropriate solvent waste container.

    • Do not dispose of this compound down the drain or in general waste, unless in very small quantities as per specific institutional guidelines, which may align with the suggestion that smaller quantities can be disposed of with household waste.[1] However, given the conflicting hazard information, treating it as chemical waste is the more prudent approach.

  • Contaminated Materials:

    • PPE: Dispose of used gloves and other contaminated disposable PPE in a designated chemical waste stream.

    • Labware: Decontaminate reusable glassware and equipment thoroughly before reuse. Dispose of contaminated disposable labware as chemical waste.

  • Uncleaned Packaging: Disposal of uncleaned packaging must be made according to official regulations.[1]

Experimental Workflow for Safe Handling and Disposal of this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_storage Storage cluster_disposal Disposal Phase prep1 Conduct Risk Assessment prep2 Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) prep1->prep2 prep3 Prepare Ventilated Workspace (Chemical Fume Hood) prep2->prep3 handle1 Carefully Weigh/Aliquot Solid this compound prep3->handle1 handle2 Prepare Solution (e.g., in DMSO) handle1->handle2 handle3 Perform Experiment handle2->handle3 storage1 Short-Term: 0-4°C, Dry, Dark handle3->storage1 If storing storage2 Long-Term: -20°C, Inert Atmosphere handle3->storage2 If storing long-term disp1 Segregate Chemical Waste (Solid, Liquid) handle3->disp1 Post-experiment disp2 Dispose of Contaminated PPE disp1->disp2 disp3 Decontaminate Reusable Labware disp2->disp3 disp4 Follow Institutional & Local Regulations disp3->disp4

Caption: Workflow for the safe handling, storage, and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TP-4748
Reactant of Route 2
Reactant of Route 2
TP-4748

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.